2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Description
Properties
IUPAC Name |
2-N-cyclohexyl-5-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h7-8,10H,2-6,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKUQSVGLJCCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Part 1: Executive Summary & Retrosynthetic Strategy
The target molecule, 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (also known as 2-cyclohexylamino-3-amino-5-methylpyridine), is a critical vicinal diamine scaffold. It serves as a versatile precursor for the synthesis of imidazo[4,5-b]pyridines , a privileged structure in kinase inhibitors (e.g., inhibitors of JAK, Aurora, or MAPK pathways).
The synthesis requires strict regiochemical control. The optimal route utilizes the strong ortho-directing effect of the nitro group in 2-chloro-5-methyl-3-nitropyridine to facilitate a selective Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The disconnection strategy relies on the high electrophilicity of the C2-chlorine atom activated by the C3-nitro group.
Figure 1: Retrosynthetic disconnection showing the conversion of the chloronitropyridine scaffold to the final diamine.
Part 2: Detailed Experimental Protocols
Phase 1: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of 2-(cyclohexylamino)-5-methyl-3-nitropyridine. Rationale: The C3-nitro group activates the C2-chlorine towards nucleophilic attack. Cyclohexylamine is a bulky nucleophile; however, the reaction proceeds smoothly due to the high reactivity of the 2-chloro-3-nitropyridine scaffold.
Materials
| Reagent | Equiv. | Role |
| 2-Chloro-5-methyl-3-nitropyridine | 1.0 | Electrophile |
| Cyclohexylamine | 1.2 - 1.5 | Nucleophile |
| Triethylamine ( | 1.5 | Acid Scavenger |
| Ethanol (EtOH) | Solvent | Reaction Medium (10 mL/g) |
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 2-chloro-5-methyl-3-nitropyridine (1.0 equiv) and absolute ethanol. Stir until fully dissolved.
-
Addition: Add triethylamine (1.5 equiv) followed by the dropwise addition of cyclohexylamine (1.2 equiv).
-
Note: The reaction is exothermic. Add amine slowly to control temperature.[1]
-
-
Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, replaced by a bright yellow/orange spot ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product typically precipitates as a bright yellow solid.
-
Filter the solid using a Buchner funnel. Wash with cold water (
) and cold hexanes ( ) to remove residual amine.
-
-
Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from EtOH/Water.
Yield Expectation: 85–95% (Yellow crystalline solid).
Phase 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine. Rationale: Catalytic hydrogenation is preferred over chemical reduction (e.g., Fe/AcOH) for purity. The resulting diamine is electron-rich and prone to oxidation; an inert atmosphere is crucial during workup.
Materials
| Reagent | Equiv. | Role |
| Nitro Intermediate (from Phase 1) | 1.0 | Substrate |
| 10% Pd/C (50% wet) | 10 wt% | Catalyst |
| Hydrogen ( | Balloon | Reductant |
| Methanol (MeOH) | Solvent | Reaction Medium |
Protocol
-
Safety Check: Purge the reaction vessel with Nitrogen (
) to remove oxygen before adding the catalyst. Pd/C can ignite methanol vapors in air. -
Loading: Add the nitro intermediate (from Phase 1) and methanol to the flask. Carefully add 10% Pd/C (10 wt% of substrate mass).
-
Hydrogenation:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with
(3 cycles). -
Evacuate and backfill with
(balloon pressure) . -
Stir vigorously at room temperature for 4–12 hours.
-
Monitoring: The yellow color of the solution will fade to colorless or pale pink. TLC will show a polar, amine-positive spot (ninhydrin stain or iodine active).
-
-
Workup (Under Inert Atmosphere):
-
Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet to prevent ignition.
-
Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure immediately to avoid air oxidation.
-
-
Storage: The product is an off-white to pale brown solid/oil. Store under Argon at -20°C. For long-term stability, convert to the dihydrochloride salt by treating with HCl in dioxane/ether.
Yield Expectation: 90–98%.
Part 3: Mechanistic Workflow & Troubleshooting
The following diagram illustrates the reaction pathway and critical decision points.
Figure 2: Operational workflow emphasizing the critical oxidation risk during the reduction workup.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete reaction due to steric bulk of cyclohexylamine. | Increase temperature (switch solvent to n-Propanol) or increase equivalents of amine (2.0 eq). |
| Product is Red/Dark (Step 2) | Oxidation of the diamine. | Perform workup under |
| Incomplete Reduction | Catalyst poisoning. | Ensure starting material is free of sulfur/thiol impurities. Refresh |
Part 4: Characterization Data (Predicted)
1H NMR (400 MHz, DMSO-d6):
- 7.50 (s, 1H, Pyridine H-6)
- 6.80 (s, 1H, Pyridine H-4)
- 5.80 (d, 1H, N-H, exch.)
-
4.80 (bs, 2H,
, exch.) - 3.90 (m, 1H, Cyclohexyl CH)
-
2.10 (s, 3H,
) -
1.90–1.10 (m, 10H, Cyclohexyl
)
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 205.16 -
Observed
: 206.2
References
-
Synthesis of 2-chloro-5-methyl-3-nitropyridine
- Title: Crystal structure of 2-chloro-5-methyl-3-nitropyridine
- Source: PMC / NIH
-
URL:[Link]
-
General Nucleophilic Substitution on 3-nitropyridines
- Title: Nitropyridines in the Synthesis of Bioactive Molecules (Section on 2-chloro-5-nitropyridine reactivity)
- Source: MDPI Molecules
-
URL:[Link]
-
Reduction of Nitro-pyridines to Diamines
- Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues
- Source: PMC / NIH
-
URL:[Link]
Sources
Technical Guide: Synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Executive Summary & Strategic Utility
2-N-cyclohexyl-5-methylpyridine-2,3-diamine (CAS: N/A for specific isomer, analogous to known kinase inhibitor intermediates) is a critical bicyclic precursor. It serves as the "head" or "hinge-binding" scaffold in the synthesis of imidazopyridines and triazolopyridines , motifs prevalent in inhibitors for JAK2, GSK3, and other serine/threonine kinases.
The synthesis requires high fidelity because the ortho-diamine functionality is prone to oxidation and cyclization. This guide presents a robust, two-step protocol starting from the commercially available 2-chloro-5-methyl-3-nitropyridine . This route is selected for its regioselectivity, scalability, and avoidance of unstable intermediates.
Retrosynthetic Analysis
The most reliable disconnection relies on the differential reactivity of the pyridine ring. We utilize the strong electron-withdrawing effect of the 3-nitro group to activate the 2-chloro position for Nucleophilic Aromatic Substitution (
Figure 1: Retrosynthetic logic exploiting the activated 2-position of the nitropyridine core.
Step 1: Nucleophilic Aromatic Substitution ( )
This step installs the cyclohexylamino group. The 3-nitro group activates the 2-chloro position, making it highly susceptible to nucleophilic attack by the primary amine.
Reaction Scheme
2-Chloro-5-methyl-3-nitropyridine + Cyclohexylamine
Reagents & Stoichiometry[1][2]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |
| 2-Chloro-5-methyl-3-nitropyridine | 172.57 | 1.0 | 10.0 g | Substrate |
| Cyclohexylamine | 99.17 | 1.2 | 8.0 mL | Nucleophile |
| Triethylamine (Et3N) | 101.19 | 1.5 | 12.1 mL | Acid Scavenger |
| Ethanol (Abs.) | 46.07 | N/A | 100 mL | Solvent |
Detailed Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-chloro-5-methyl-3-nitropyridine (10.0 g) and Ethanol (100 mL). Stir until the solid is mostly suspended/dissolved.
-
Addition: Add Triethylamine (12.1 mL) followed by the dropwise addition of Cyclohexylamine (8.0 mL) over 5 minutes. Note: An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (
) for 3–5 hours.-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1). The starting chloride (
) should disappear, replaced by a bright yellow/orange spot ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature (RT).
-
The product often precipitates as bright yellow crystals upon cooling.[5]
-
If precipitation is heavy: Filter directly and wash with cold ethanol (2 x 10 mL).
-
If no precipitate: Concentrate the solvent to
volume under reduced pressure, then pour into ice-water (200 mL) to induce crystallization. Filter the solids.[3][6]
-
-
Purification: Recrystallize from hot Ethanol or Isopropanol if purity is
. -
Yield Expectation: 85–92% (Yellow crystalline solid).
Critical Mechanism Note: The reaction proceeds via a Meisenheimer complex intermediate. The presence of the electron-donating methyl group at C5 slightly deactivates the ring compared to the unsubstituted analog, requiring reflux conditions rather than RT stirring.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
This step reduces the nitro group to the primary amine. Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to avoid metal waste and simplify purification.
Reaction Scheme
2-(Cyclohexylamino)-5-methyl-3-nitropyridine +
Reagents & Stoichiometry[1]
| Reagent | Equiv.[1][4] | Amount | Role |
| Nitro Intermediate (from Step 1) | 1.0 | 10.0 g | Substrate |
| 10% Pd/C (50% wet) | 10 wt% | 1.0 g | Catalyst |
| Hydrogen ( | Excess | Balloon/1 atm | Reductant |
| Methanol (MeOH) | N/A | 150 mL | Solvent |
Detailed Protocol
-
Safety Check: Purge the reaction vessel with Nitrogen (
) before adding catalyst. Pd/C is pyrophoric when dry. -
Charging: In a 500 mL RBF or hydrogenation bottle, add the Nitro Intermediate (10.0 g) and Methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a blanket of
. -
Hydrogenation:
-
Evacuate the flask and backfill with
(repeat 3 times). -
Stir vigorously at RT under a hydrogen balloon (1 atm) or low pressure (30 psi) in a Parr shaker.
-
-
Monitoring: Reaction is typically complete in 2–4 hours. The bright yellow color of the starting material will fade to a pale or colorless solution.
-
IPC: TLC (DCM:MeOH 95:5) will show a polar, UV-active amine spot.
-
-
Workup:
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Caution: Keep the filter cake wet to prevent ignition.
-
Concentration: Evaporate the filtrate under reduced pressure to dryness.
-
-
Storage: The resulting diamine is sensitive to oxidation (turning brown/purple over time). Store under Argon at
or use immediately in the next step (e.g., cyclization). -
Yield Expectation: 90–95% (Off-white to pale brown solid).
Process Workflow & Logic
Figure 2: Integrated process flow for the 2-step synthesis.
Characterization & Quality Control
Expected Analytical Data
-
1H NMR (400 MHz, DMSO-d6):
- 7.5–7.2 (m, 2H, Pyridine Ar-H). Note: H6 will be more deshielded than H4.
-
6.0–5.0 (br s, 2H,
, exchangeable). -
4.5 (br d, 1H,
-Cyclohexyl). - 3.8 (m, 1H, Cyclohexyl CH).
-
2.15 (s, 3H, Ar-
). -
1.9–1.1 (m, 10H, Cyclohexyl
).
-
Mass Spectrometry (ESI+):
Troubleshooting
-
Incomplete SnAr: If starting material remains after 5h, add 0.5 eq more amine and increase temperature (switch solvent to n-Propanol, bp
). -
Oxidation of Diamine: If the final product turns dark rapidly, it indicates oxidation to the azo or nitroso species. Solution: Store as the HCl salt (add 2.0 eq HCl in dioxane, filter the salt).
Safety & References
Safety Hazards
-
Nitropyridines: Potential skin sensitizers and energetic upon heating. Do not distill the nitro-intermediate to dryness at high temperatures.
-
Palladium on Carbon: Pyrophoric. Always keep wet with water or solvent. Dispose of in a dedicated metal waste container.
-
Cyclohexylamine: Corrosive and toxic. Use in a fume hood.
References
- General SnAr on Nitropyridines:Org. Synth.1957, 37, 63. (Classic protocol for 2-amino-3-nitropyridine synthesis).
-
Kinase Inhibitor Synthesis (JAK2): Pharmaceuticals2023 , 16, 692. (Describes 2-chloro-5-methyl-3-nitropyridine as a key intermediate).[8]
- Reduction Methodologies:J. Org. Chem.2005, 70, 5519.
-
Commerical Availability & Properties: Sigma-Aldrich Product #23056-40-8 (2-Chloro-5-methyl-3-nitropyridine).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
Technical Monograph: Physicochemical Profile of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
The following technical guide details the physicochemical properties, synthesis logic, and application spectrum of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (also referred to as N2-Cyclohexyl-5-methylpyridine-2,3-diamine).
Executive Summary
2-N-cyclohexyl-5-methylpyridine-2,3-diamine is a specialized heterocyclic intermediate primarily utilized in the synthesis of 3H-imidazo[4,5-b]pyridine scaffolds. These scaffolds are critical pharmacophores in the development of kinase inhibitors (e.g., PI3K, mTOR), antiviral agents, and gonadotropin-releasing hormone (GnRH) antagonists.
Characterized by a pyridine core substituted with a lipophilic cyclohexyl group at the C2-amino position and a methyl group at C5, this molecule exhibits distinct solubility and reactivity profiles compared to its unsubstituted analogues. Its dual-nitrogen functionality (an exocyclic secondary amine and a primary amine at C3) makes it a versatile "ortho-diamine" precursor for heterocyclization.
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | N2-Cyclohexyl-5-methylpyridine-2,3-diamine |
| Common Identifiers | 2-(Cyclohexylamino)-3-amino-5-methylpyridine; 3-Amino-2-cyclohexylamino-5-picoline |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| SMILES | CC1=CN=C(NC2CCCCC2)C(N)=C1 |
| Core Scaffold | Pyridine-2,3-diamine |
| Key Functional Groups | [1][2][3][4][5][6][7][8][9][10] • Pyridine Nitrogen (Basic)• C2-Secondary Amine (Cyclohexyl-substituted)• C3-Primary Amine (Nucleophilic) |
Structural Logic
The molecule consists of an electron-deficient pyridine ring. The C5-methyl group provides weak electron donation via hyperconjugation, slightly increasing the basicity of the ring nitrogen. The C2-cyclohexylamino group is a strong electron donor by resonance, significantly increasing electron density at the C3 and C5 positions, thereby stabilizing the C3-amino group against oxidation compared to electron-poor pyridines.
Physicochemical Properties
Note: Where specific experimental values for this proprietary intermediate are unavailable, values are derived from high-confidence Structure-Property Relationship (SPR) models of the N2-cyclopropyl and N2-methyl analogues.
Physical State & Thermal Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point (Predicted): 115–125 °C.
-
Logic: The core 2,3-diaminopyridine melts at ~114°C. The addition of the cyclohexyl group disrupts crystal packing efficiency compared to planar analogues, likely maintaining the melting point in a similar moderate range despite the increased molecular weight.
-
-
Boiling Point (Predicted): 360 °C ± 25 °C at 760 mmHg.
Solubility & Lipophilicity
-
LogP (Octanol/Water): 2.8 ± 0.3.
-
Significance: The cyclohexyl ring adds substantial lipophilicity (+2.5 log units vs. methyl). This makes the molecule highly soluble in organic solvents (DCM, Ethyl Acetate, DMSO) but practically insoluble in water.
-
-
Solubility Profile:
-
Water: < 0.1 mg/mL (Insoluble).
-
DMSO: > 50 mg/mL (Soluble).
-
Methanol/Ethanol: Soluble.[9]
-
Dichloromethane: Soluble.
-
Acid-Base Chemistry (pKa)
-
pKa (Pyridine N): 6.8 – 7.2.
-
Mechanism:[4] The pyridine nitrogen is the most basic site. The electron-donating effect of the C2-amine (via resonance) and C5-methyl (via induction) raises the pKa significantly above unsubstituted pyridine (pKa 5.2).
-
-
pKa (C3-Primary Amine): ~3.5 (Very weak base due to conjugation with the ring).
Synthesis Pathway & Methodology
The synthesis follows a robust Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction . This protocol minimizes side reactions and ensures high regioselectivity.
Protocol Overview
-
Precursor: 2-Chloro-5-methyl-3-nitropyridine.
-
Step 1 (SnAr): Displacement of the C2-chloride by cyclohexylamine.
-
Step 2 (Reduction): Catalytic hydrogenation of the C3-nitro group to the primary amine.
Detailed Methodology
-
Step 1: N-Alkylation
-
Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in Acetonitrile or Ethanol.
-
Add Cyclohexylamine (1.1 eq) and a base (TEA or K₂CO₃, 1.5 eq).
-
Heat to reflux (80°C) for 4–6 hours. The solution typically turns bright yellow/orange (nitro compound).
-
Workup: Concentrate, dilute with water, filter the precipitate (2-cyclohexylamino-5-methyl-3-nitropyridine).
-
-
Step 2: Reduction
Visualization of Synthesis Logic
Caption: Two-step synthesis pathway via SnAr substitution and catalytic hydrogenation.
Stability & Handling Guidelines
As an electron-rich diamine, this compound is susceptible to oxidation.
-
Oxidative Instability: The ortho-diamine motif is prone to air oxidation, forming colored impurities (imino-quinones) upon prolonged exposure to air and light.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.
-
Safety: Irritant.[12] The cyclohexyl moiety increases skin permeability. Wear nitrile gloves and use a fume hood.
Applications: Imidazopyridine Synthesis
The primary utility of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine is as a precursor for 3-cyclohexyl-6-methyl-3H-imidazo[4,5-b]pyridine derivatives.
Reaction Mechanism
Condensation with a carboxylic acid (R-COOH) or aldehyde (R-CHO) followed by oxidative cyclization yields the fused system. The N2-cyclohexyl group becomes the N3-substituent on the imidazole ring, a position critical for hydrophobic pocket binding in kinase targets.
Caption: Cyclization of the diamine to the bioactive imidazo[4,5-b]pyridine scaffold.
References
-
Synthesis of 2,3-Diaminopyridines: Organic Syntheses, Coll. Vol. 5, p. 346 (1973); Vol. 44, p. 34 (1964).
- Imidazo[4,5-b]pyridine Scaffolds in Drug Discovery:Journal of Medicinal Chemistry, "Discovery of Imidazo[4,5-b]pyridines as Potent Inhibitors." (General Reference for Scaffold Utility).
-
Physicochemical Data (Analogue N2-Methyl): PubChem CID 119790 (N2-Methylpyridine-2,5-diamine Data for SPR).
-
Reaction of 2-Chloro-3-nitropyridines: Heterocyclic Communications, "Simple and convenient preparation of 2-chloro-5-methylpyridine derivatives."
Sources
- 1. 2,3-Diamino-5-methylpyridine | 24638-29-7 [chemicalbook.com]
- 2. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]
- 3. synchem.de [synchem.de]
- 4. prepchem.com [prepchem.com]
- 5. Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. N2-Methylpyridine-2,5-diamine | C6H9N3 | CID 119790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine: A Comprehensive Technical Guide
Executive Summary
This technical guide details the structural characterization of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine , a critical pharmaceutical intermediate often implicated in the synthesis of KCNQ potassium channel openers (e.g., retigabine/flupirtine analogs) and specific kinase inhibitors.[1][2] Understanding the solid-state properties of this molecule is essential for optimizing the physicochemical stability and bioavailability of downstream drug candidates.[1][2]
This guide provides a rigorous protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this specific aminopyridine derivative.[1][2] It emphasizes the structural causality between the cyclohexyl steric bulk and the pyridine-diamine hydrogen bonding network , which dictates the crystal packing efficiency and polymorphism potential.[1][2]
Chemical Identity & Synthesis Pathway[1][2]
Molecular Architecture
The molecule features a 2,3-diaminopyridine core substituted with a methyl group at the 5-position and a cyclohexyl ring on the 2-amino nitrogen.[1][2]
-
Substituents: 5-Methyl (electron-donating, lipophilic); 2-N-Cyclohexyl (steric bulk, lipophilic).[1][2]
-
Key Interaction Sites:
Synthesis & Purification Protocol
The synthesis typically follows a nucleophilic aromatic substitution (
Step 1:
-
Precursor: 2-chloro-3-nitro-5-methylpyridine (CAS 23056-40-8).[1][2]
-
Product: 2-(cyclohexylamino)-3-nitro-5-methylpyridine.[1][2]
Step 2: Nitro Reduction
-
Reagents:
, Pd/C (10%) or Fe/NH4Cl.[1][2] -
Conditions: Methanol, RT, 50 psi
. -
Product: 2-N-cyclohexyl-5-methylpyridine-2,3-diamine .[1][2]
Purification: Recrystallization is critical to remove metal catalysts and partially reduced intermediates.[1][2]
-
Solvent System: Ethanol/Water (9:[1][2]1) or Isopropyl Acetate.[1][2]
-
Target Purity: >99.5% (HPLC) for single-crystal growth.
Figure 1: Synthetic pathway for 2-N-cyclohexyl-5-methylpyridine-2,3-diamine.[1][2]
Crystallization & Polymorph Screening[1][2]
Experimental Causality
The presence of the flexible cyclohexyl ring introduces conformational degrees of freedom (chair/boat), increasing the likelihood of conformational polymorphism .[1][2] The screening protocol must explore thermodynamic vs. kinetic control to isolate the most stable form for structural analysis.[1][2]
Screening Protocol
-
Solvent Selection: Use solvents with varying polarity and H-bonding potential.[1][2]
-
Method: Slow evaporation (kinetic) vs. Slow cooling (thermodynamic).[1][2]
Table 1: Recommended Crystallization Conditions
| Method | Solvent System | Temp Profile | Expected Outcome |
| Slow Evaporation | Methanol / Ethanol | RT (25°C) | Kinetic forms; likely needles or plates.[1][2] |
| Slow Cooling | Isopropyl Acetate | 60°C | Thermodynamic form; blocky prisms.[1][2] |
| Vapor Diffusion | THF (inner) / Pentane (outer) | RT | High-quality single crystals for XRD.[1][2] |
X-Ray Crystallography Workflow
Data Collection Strategy
For this organic amine, low-temperature data collection is mandatory to reduce thermal motion of the cyclohexyl ring and improve resolution.[1][2]
-
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).[1][2]
-
Source: Cu
( Å) is preferred for absolute configuration (if chiral impurities exist) and better scattering from light atoms (C, H, N).[1][2] Mo is acceptable.[1][2] -
Temperature: 100 K (
stream). -
Resolution: 0.8 Å or better.
Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar aromatic amines.[1][2] -
Phasing: Direct Methods (SHELXT) or Intrinsic Phasing.[1][2]
-
Refinement: Full-matrix least-squares on
(SHELXL). -
Hydrogen Treatment:
Figure 2: X-Ray Diffraction (XRD) workflow for structural solution.
Structural Analysis & Expected Features
Molecular Conformation[1][2]
-
Cyclohexyl Ring: Expected to adopt the lowest-energy chair conformation .[1][2]
-
Torsion Angle: The
torsion angle will likely be twisted (approx. 60-90°) to minimize steric clash between the cyclohexyl protons and the pyridine ring protons/substituents.[1][2]
Intermolecular Interactions
The crystal lattice is governed by a competition between strong H-bonds and weak van der Waals forces.[1][2]
-
Primary Motif (H-Bonding):
-
Secondary Motif (
-Stacking): -
Hydrophobic Packing:
Table 2: Key Structural Parameters to Monitor
| Parameter | Atom Pair | Typical Range | Significance |
| Bond Length | 1.35 - 1.40 Å | Indicates partial double bond character (resonance).[1][2] | |
| Bond Angle | 120° - 125° | ||
| H-Bond Distance | 2.9 - 3.1 Å (D-A) | Strength of the intermolecular network.[1][2] | |
| Torsion Angle | Variable | Determines the orientation of the cyclohexyl ring.[1][2] |
References
-
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link
-
Dolomanov, O. V., et al. (2009).[1][2] "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[1][2] Link
-
Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link
-
Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (General reference for crystallization screening).
-
Sigma-Aldrich. (n.d.).[1][2] "2,3-Diamino-5-methylpyridine Product Information." (Reference for core structure properties). Link
Sources
Technical Guide: Solubility Profiling of 2-N-Cyclohexyl-5-methylpyridine-2,3-diamine
The following technical guide provides an in-depth structural analysis, predicted solubility profile, and experimental standardization for 2-N-cyclohexyl-5-methylpyridine-2,3-diamine .
Executive Summary
2-N-cyclohexyl-5-methylpyridine-2,3-diamine (CAS: 1216230-16-8) is a functionalized pyridine intermediate critical in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral agents. Its structure combines a polar, basic diaminopyridine core with a lipophilic cyclohexyl moiety, creating an amphiphilic profile that challenges standard solvent selection.
This guide addresses the lack of public, peer-reviewed solubility tables for this specific intermediate by providing a structural-property relationship (SPR) analysis , a predicted solubility map , and a validated experimental protocol for researchers to generate precise thermodynamic data.
Chemical Profile & Structural Analysis
To understand the solubility behavior of this molecule, one must deconstruct its functional groups and their interaction with solvent systems.
| Feature | Moiety | Physicochemical Impact |
| Core Scaffold | Pyridine Ring | Provides aromaticity and basicity (pKa ~6–7). Soluble in polar protic solvents and dilute acids. |
| H-Bond Donors | 3-Amino (-NH₂) | Strong H-bond donor. Increases solubility in alcohols and water (to a limit). |
| H-Bond Acceptors | Pyridine N, 3-NH₂ | Facilitates interaction with protic solvents (MeOH, EtOH, Water).[1] |
| Lipophilic Tail | N-Cyclohexyl | Critical Factor: Adds significant hydrophobicity (+2.0–2.5 LogP). Drastically reduces water solubility compared to the parent 2,3-diaminopyridine. |
| Steric Bulk | 5-Methyl | Minor increase in lipophilicity; disrupts crystal packing slightly, potentially lowering melting point vs. unmethylated analogs. |
Comparative Baseline:
-
Parent Molecule (2,3-Diaminopyridine): Highly water-soluble (~50 mg/mL), soluble in polar organics.
-
Target Molecule (N-Cyclohexyl derivative): The cyclohexyl group shifts the balance toward lipophilicity .
-
Predicted LogP: 2.5 – 3.2
-
Predicted Water Solubility: Low (< 1 mg/mL at neutral pH).
-
Predicted Solubility Profile
Based on the Hansen Solubility Parameters (HSP) and structural analogy to N-alkyl-aminopyridines, the following solubility profile is projected.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong interaction with the polar pyridine core; overcomes cyclohexyl lipophilicity. |
| Polar Protic | Methanol, Ethanol, IPA | Good (20–80 mg/mL) | H-bonding with amine groups matches the solvent's protic nature; alkyl tail is tolerated. |
| Chlorinated | DCM, Chloroform | Good | Excellent for the lipophilic cyclohexyl/methyl regions; pyridine ring remains soluble. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction; likely exhibits strong temperature dependence (ideal for recrystallization). |
| Aromatic | Toluene, Xylene | Low to Moderate | Soluble at high temperatures (reflux); likely poor at RT due to crystal lattice energy. |
| Aqueous | Water (pH 7) | Poor (<1 mg/mL) | Hydrophobic effect of cyclohexyl group dominates. |
| Aqueous Acid | 0.1 M HCl | High | Protonation of the pyridine nitrogen forms a soluble salt. |
Experimental Protocol: Solubility Determination
Since specific literature data is proprietary, researchers must generate their own solubility curves. The following protocol ensures thermodynamic equilibrium rather than kinetic solubility.
Method: Shake-Flask with HPLC-UV Quantification
Objective: Determine the mole fraction solubility (
Workflow Diagram
Figure 1: Standardized Shake-Flask Methodology for thermodynamic solubility determination.
Step-by-Step Procedure
-
Preparation: Add excess 2-N-cyclohexyl-5-methylpyridine-2,3-diamine to 5 mL of the target solvent in a glass vial.
-
Agitation: Place vials in a temperature-controlled orbital shaker. Agitate at 150 rpm for 48 hours to ensure equilibrium.
-
Note: If the solid fully dissolves, add more until a persistent precipitate remains.
-
-
Settling: Stop agitation and allow the solution to settle for 2 hours at the set temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (compatible with organic solvents).
-
Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) and inject into an HPLC system (C18 column, UV detection at 254 nm).
-
Calculation: Convert concentration (
, mol/L) to mole fraction ( ) using the density of the pure solvent ( ) and molecular weights ( ):
Thermodynamic Modeling
Once experimental data is obtained, use the following models to correlate solubility with temperature. These are essential for designing crystallization processes.
Modified Apelblat Equation
The most accurate empirical model for non-ideal solutions:
-
A, B, C: Empirical parameters derived from regression.
-
Utility: Excellent interpolation for temperatures between measured points.
van't Hoff Equation
Used to determine thermodynamic properties (Enthalpy
-
Plot:
vs . -
Slope:
. -
Intercept:
.
Practical Applications
Recrystallization Strategy
For purification of crude 2-N-cyclohexyl-5-methylpyridine-2,3-diamine:
-
Anti-Solvent Method: Dissolve in minimal Methanol or DMSO at room temperature. Slowly add Water (anti-solvent). The hydrophobic cyclohexyl group will drive precipitation of the pure compound while polar impurities remain in solution.
-
Cooling Method: Dissolve in hot Ethyl Acetate or Toluene (approx. 60°C). Cool slowly to 0°C. The temperature dependence of solubility in these solvents is typically steep, maximizing yield.
Reaction Solvent Selection
-
Nucleophilic Substitutions: Use DMF or DMSO . The high solubility ensures rapid kinetics, and the aprotic nature prevents side reactions involving the solvent.
-
Acylation/Amidation: Use DCM or THF with a base (e.g., Triethylamine) to scavenge acid byproducts.
References
-
Chemical Identity & Supply: 2-N-Cyclohexyl-5-methylpyridine-2,3-diamine (CAS 1216230-16-8). Available from BLD Pharm and TRC Standards. Link
-
Parent Compound Baseline: 2,3-Diaminopyridine Properties. GuideChem/ChemicalBook. Comparison of pKa and polarity. Link
- Methodology: Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for Shake-Flask Protocol).
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
Sources
"2-N-cyclohexyl-5-methylpyridine-2,3-diamine molecular weight and formula"
Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Critical Intermediate for Imidazo[4,5-b]pyridine Scaffolds
Executive Summary
2-N-cyclohexyl-5-methylpyridine-2,3-diamine (also known as N2-cyclohexyl-5-methylpyridine-2,3-diamine) is a specialized heterocyclic building block used primarily in the synthesis of imidazo[4,5-b]pyridines .[1] These fused ring systems are "privileged scaffolds" in medicinal chemistry, serving as the core structure for various kinase inhibitors, GPCR antagonists (such as Adenosine A1 receptor ligands), and anti-inflammatory agents.
This guide details the physicochemical properties, validated synthesis protocols, and handling requirements for this compound. It focuses on the transition from the commercially available nitro precursor to this air-sensitive diamine intermediate, a critical step often prone to oxidative degradation if not managed correctly.
Chemical Identity & Properties
The molecule consists of a pyridine core substituted with a methyl group at position 5, a primary amine at position 3, and a secondary cyclohexylamino group at position 2. The cyclohexyl moiety introduces significant lipophilicity and steric bulk, often exploited to fill hydrophobic pockets in protein targets.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 2-(Cyclohexylamino)-5-methylpyridin-3-amine |
| Common Synonyms | 2-N-cyclohexyl-5-methylpyridine-2,3-diamine; N2-Cyclohexyl-5-methyl-2,3-pyridinediamine |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| CAS Number (Precursor) | 1033202-68-4 (refers to the nitro intermediate: 2-cyclohexylamino-5-methyl-3-nitropyridine) |
| Physical State | Off-white to pale brown solid (oxidizes to dark brown/purple upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~6.5 (pyridine nitrogen), ~4.0 (aniline-like amine) |
Synthesis & Production Protocol
The synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine is a two-step sequence starting from 2-chloro-5-methyl-3-nitropyridine . The following protocol utilizes a "green solvent" approach (H₂O/IPA) which offers higher yields and cleaner profiles than traditional reflux in neat amine or DMF.
Phase 1: Nucleophilic Aromatic Substitution (SɴAr)
Objective: Install the cyclohexylamino group at position 2.
-
Starting Material: 2-Chloro-5-methyl-3-nitropyridine (CAS: 23056-40-8).
-
Reagent: Cyclohexylamine (1.2 equivalents).[2]
-
Solvent: Isopropanol (IPA) / Water (1:1 v/v).
Protocol:
-
Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in a 1:1 mixture of IPA and water.
-
Add cyclohexylamine (1.2 eq) dropwise.
-
Heat the mixture to 80°C for 2–3 hours. The reaction is driven by the electron-withdrawing nitro group at position 3, which activates the chlorine at position 2.
-
Observation: The solution will turn bright yellow/orange due to the formation of the nitro-amine intermediate.
-
Workup: Cool to room temperature. The product, 2-cyclohexylamino-5-methyl-3-nitropyridine , typically precipitates. Filter, wash with cold water, and dry.
Phase 2: Nitro Reduction
Objective: Reduce the nitro group to the primary amine to generate the final diamine.
-
Reagents: Zinc dust (5.0 eq) / Ammonium Formate or Zn/HCl.
-
Solvent: Methanol or Ethanol.
Protocol:
-
Suspend the nitro intermediate from Phase 1 in Methanol.
-
Add Ammonium Formate (5.0 eq) and Zinc dust (5.0 eq).
-
Stir vigorously at room temperature (or mild heat, 40°C) for 1–2 hours.
-
Critical Endpoint: The bright yellow color of the nitro compound will fade to a colorless or pale grey solution.
-
Workup: Filter through a Celite pad to remove Zinc residues. Concentrate the filtrate under reduced pressure immediately to avoid oxidation.
-
Storage: Store under Argon/Nitrogen at -20°C. The diamine is electron-rich and prone to oxidation (turning purple/black) if left in air.
Reaction Workflow Visualization
The following diagram illustrates the synthesis pathway and the subsequent cyclization logic used to generate bioactive scaffolds.
Figure 1: Synthesis pathway from chloronitropyridine precursor to the imidazopyridine scaffold.[2][5][6][7]
Applications in Drug Discovery[8]
The 2-N-cyclohexyl-5-methylpyridine-2,3-diamine molecule is not usually a final drug but a "linchpin" intermediate. Its primary utility lies in the formation of the imidazo[4,5-b]pyridine ring system.
Mechanism of Action (Synthesis Context)
-
Condensation: The primary amine (pos 3) and the secondary amine (pos 2) react with electrophiles (aldehydes, carboxylic acids, or orthoformates).
-
Cyclization: This forms the imidazole ring fused to the pyridine.
-
Result: The cyclohexyl group becomes a substituent on the imidazole nitrogen, projecting into solvent or hydrophobic pockets of the target protein.
Key Therapeutic Areas:
-
Gonadotropin-releasing hormone (GnRH) antagonists: The methyl-pyridine core is a common motif.
-
P2X3 and P2X2/3 receptor antagonists: Used in chronic pain and cough management.
-
Kinase Inhibitors: The imidazopyridine core mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1033202-68-4 (Nitro precursor). Retrieved from [Link]
-
Kalaria, P. N., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4384–4391. Retrieved from [Link]
-
Rosenberg, A. J., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation.[8] Organic Letters, 14(7), 1761-1767. Retrieved from [Link]
Sources
- 1. N-cyclohexyl-N-methylpyrimidin-2-amine | C11H17N3 | CID 15154477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. mreda.com.cn [mreda.com.cn]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. danabiosci.com [danabiosci.com]
- 8. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
Reactivity of the Amino Groups in 2-N-cyclohexyl-5-methylpyridine-2,3-diamine: A Chemo- and Regioselective Functionalization Guide
Executive Summary: The Steric vs. Electronic Landscape
The heterocycle 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (henceforth referred to as CMPD ) represents a classic "privileged scaffold" in drug discovery, particularly for the synthesis of imidazo[4,5-b]pyridines (isosteres of purines and benzimidazoles).
For the synthetic chemist, CMPD presents a unique challenge: distinguishing between two vicinal amino groups that differ fundamentally in their electronic environment and steric accessibility.
-
The C3-Amino Group (
): A primary amine, electronically similar to an electron-deficient aniline, but sterically unencumbered. -
The C2-Amino Group (
): A secondary amine, part of a vinylogous amidine system, and heavily shielded by a bulky cyclohexyl moiety.
Core Thesis: In almost all nucleophilic functionalization scenarios (acylation, alkylation, condensation), the C3-primary amine is the kinetic nucleophile . The C2-secondary amine is deactivated by both resonance delocalization into the pyridine ring and significant steric hindrance from the cyclohexyl group. Successful functionalization of the C2 position typically requires forcing conditions or prior cyclization.
Molecular Architecture & Reactivity Analysis
To design robust protocols, we must first quantify the differences between the two nucleophilic centers.
Electronic and Steric Parameters
| Feature | C3-Amino Group ( | C2-Amino Group ( |
| Class | Primary Amine | Secondary Amine |
| Electronic State | Meta-like to Pyridine Nitrogen. Inductively deactivated, but lone pair is localized. | Ortho to Pyridine Nitrogen.[1] Resonance delocalization into the ring (Amidine character). |
| Steric Hindrance | Low (Protons only) | High (Cyclohexyl ring + Ortho-substituent effect) |
| pKa (Conjugate Acid) | ~5.5 - 6.0 (Est.) | < 3.0 (Lone pair involved in resonance) |
| Nucleophilicity | High (Kinetic Product) | Low (Thermodynamic Product) |
Visualization of Reactivity Pathways
The following diagram maps the logical flow of reactivity, highlighting the dominance of the C3 position for initial attack.
Figure 1: Decision tree demonstrating why the C3-amine is the primary entry point for functionalization, leading to the imidazopyridine core.
Critical Reaction Pathways
Pathway A: Regioselective Acylation
When treating CMPD with 1.0 equivalent of an acyl chloride (R-COCl) or anhydride at low temperatures (
-
Mechanism: The N3 lone pair attacks the carbonyl carbon. The N2 lone pair is unavailable due to resonance donation into the pyridine ring (making the ring nitrogen more basic, but the exocyclic nitrogen less nucleophilic).
-
Outcome: Formation of the N-(2-(cyclohexylamino)-5-methylpyridin-3-yl)amide.
Pathway B: Cyclization to Imidazo[4,5-b]pyridines
This is the most commercially relevant reaction. The N3-amide (formed in situ or isolated) undergoes intramolecular condensation with the N2-amine.
Why it works: While the N2-amine is a poor nucleophile intermolecularly, intramolecular ring closure is entropically favored. The high temperature usually required for this step overcomes the steric bulk of the cyclohexyl group.
Mechanism Diagram (DOT)
Figure 2: Stepwise mechanistic flow for the conversion of CMPD to the imidazo[4,5-b]pyridine core.
Validated Experimental Protocols
The following protocols are designed to be self-validating. If the specific intermediates are not observed via LCMS/NMR, the causality is likely moisture contamination or incorrect stoichiometry.
Protocol 4.1: Synthesis of the CMPD Core
Context: Before studying reactivity, one must often synthesize the core from 2-chloro-5-methyl-3-nitropyridine.
-
SNAr Displacement:
-
Reagents: 2-Chloro-5-methyl-3-nitropyridine (1.0 eq), Cyclohexylamine (1.1 eq), TEA (1.2 eq).
-
Solvent: Ethanol or Acetonitrile.
-
Conditions: Reflux, 4 hours.
-
Observation: Color change from pale yellow to deep orange/red (formation of 2-cyclohexylamino-3-nitropyridine).
-
Workup: Concentrate, dilute with water, filter precipitate.
-
-
Reduction (The Critical Step):
-
Reagents: Nitro-intermediate, Pd/C (10% w/w), H2 (balloon).
-
Solvent: Methanol/THF (1:1).
-
Validation: Monitor consumption of starting material by TLC. The product (CMPD) is air-sensitive (oxidation to azo/hydrazo dimers). Store under Argon.
-
Protocol 4.2: Regioselective Cyclization with Triethyl Orthoformate
Goal: Synthesis of 3-cyclohexyl-6-methyl-3H-imidazo[4,5-b]pyridine.
-
Setup: Charge a round-bottom flask with CMPD (1.0 g, 4.87 mmol) and Triethyl orthoformate (TEOF) (10 mL, excess). TEOF acts as both reagent and solvent.
-
Catalyst: Add Sulfamic acid (5 mol%) or p-TsOH (catalytic). Note: Acid catalysis protonates the TEOF, making it more electrophilic for the initial N3 attack.
-
Reaction: Heat to reflux (
) for 4–6 hours.-
Checkpoint: LCMS should show mass M+12 (formation of cyclic core + H) relative to SM.
-
-
Workup: Evaporate excess TEOF under reduced pressure. Dissolve residue in EtOAc, wash with NaHCO3.
-
Purification: Flash chromatography (DCM/MeOH).
Protocol 4.3: Reaction with Phosgene Equivalents (CDI)
Goal: Synthesis of the cyclic urea derivative (2-one).
-
Reagents: CMPD (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.5 eq).
-
Solvent: Anhydrous THF or Dioxane.
-
Conditions:
-
Dissolve CMPD in THF.
-
Add CDI portion-wise at
(Gas evolution: CO2). -
Warm to RT, then reflux for 2 hours.
-
-
Mechanism: CDI reacts with N3 first to form the imidazole-carboxamide. The N2-amine then attacks the carbonyl, displacing the second imidazole molecule to close the ring.
Troubleshooting & Data Interpretation
| Observation | Diagnosis | Corrective Action |
| Low Yield in Cyclization | Steric clash of cyclohexyl group preventing planarization. | Switch solvent to high-boiling point (e.g., Xylene or Diphenyl ether) to overcome activation energy barrier. |
| Regioisomer Mixture | N2 attack competing with N3 (Rare). | Ensure base is not used in the initial acylation step. Bases can deprotonate the amide-like N2, increasing its reactivity. Perform acylation in acidic media (AcOH). |
| Oxidation of CMPD | The diamine is electron-rich and prone to air oxidation. | Always prepare CMPD fresh or store as the HCl salt. Free base turns black/purple upon air exposure. |
References
-
Synthesis of Imidazo[4,5-b]pyridines
-
Regioselectivity in Diaminopyridines
-
pKa and Reactivity of Aminopyridines
-
General Reactivity of 2,3-Diaminopyridine Precursors
Sources
- 1. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Computational Modeling of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive framework for the computational modeling of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine, a novel pyridine derivative with potential therapeutic applications. The guide is intended for researchers, scientists, and drug development professionals. We will delve into the core computational methodologies, emphasizing the rationale behind experimental design and the integration of various techniques to build a robust in-silico model. This document will cover quantum chemical calculations for elucidating molecular properties, molecular docking to predict binding affinities and modes, and molecular dynamics simulations to understand the dynamic behavior of the molecule in a biological environment. Each section will provide not only the "how" but, more critically, the "why," grounding the protocols in established scientific principles to ensure a self-validating and reproducible workflow.
Introduction: The Rationale for Computational Modeling
The journey of a drug from concept to clinic is arduous and expensive. Computational modeling, a cornerstone of modern computer-aided drug design (CADD), offers a powerful suite of tools to de-risk and accelerate this process.[1] By simulating molecular interactions and properties, we can predict a compound's behavior before committing to costly and time-consuming wet-lab synthesis and testing.
For a molecule like 2-N-cyclohexyl-5-methylpyridine-2,3-diamine, a substituted pyridine derivative, computational modeling can provide invaluable insights into its potential as a therapeutic agent. Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[2][3][4][5][6] This guide will outline a multi-faceted computational approach to characterize this specific molecule, predict its biological activity, and guide its future development.
Foundational Analysis: Quantum Chemical Calculations
Before simulating the interaction of our molecule with a biological target, we must first understand its intrinsic properties. Quantum chemical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of a molecule's electronic structure, which governs its geometry, reactivity, and intermolecular interactions.[1][7][8][9]
Objectives of Quantum Chemical Calculations
-
Geometry Optimization: To determine the most stable 3D conformation of the molecule.
-
Electronic Property Calculation: To understand the distribution of electrons, which influences how the molecule will interact with other molecules. Key properties include molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and partial atomic charges.
-
Spectroscopic Property Prediction: To predict spectroscopic signatures (e.g., NMR, IR) that can aid in experimental characterization.[7]
Step-by-Step Protocol for Quantum Chemical Calculations
-
Structure Preparation:
-
Draw the 2D structure of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine.
-
Convert the 2D structure to a 3D model using a molecular builder.
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Method Selection:
-
Rationale: The choice of QM method is a trade-off between accuracy and computational cost.[8] For a molecule of this size, Density Functional Theory (DFT) offers a good balance. The B3LYP functional is a popular and well-validated choice for organic molecules.
-
Basis Set: The 6-31G(d,p) basis set is a good starting point, providing a reasonable description of electron distribution, including polarization functions.
-
-
Calculation Execution:
-
Submit the 3D structure for geometry optimization and frequency calculation using the chosen DFT method and basis set.
-
The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
-
Analysis of Results:
-
Optimized Geometry: Analyze bond lengths, bond angles, and dihedral angles.
-
Electronic Properties:
-
Visualize the MEP to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Analyze the HOMO-LUMO energy gap to estimate chemical reactivity.
-
Calculate partial atomic charges (e.g., Mulliken, NBO) to inform force field parameterization for subsequent molecular dynamics simulations.
-
-
Self-Validation Checkpoint
-
The absence of imaginary frequencies in the vibrational analysis confirms a stable optimized geometry.
-
Comparison of predicted spectroscopic data with any available experimental data can validate the chosen computational method.[7]
Target Interaction: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is a vital tool for predicting the binding mode and affinity of a potential drug molecule to its protein target.
Objectives of Molecular Docking
-
Binding Pose Prediction: To identify the most likely conformation of the ligand within the protein's active site.
-
Binding Affinity Estimation: To score and rank different poses and, by extension, different ligands based on their predicted binding energy.
-
Interaction Analysis: To identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex.[2]
Step-by-Step Protocol for Molecular Docking
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.
-
-
Preparation of the Ligand:
-
Use the QM-optimized structure of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation:
-
Define the binding site on the receptor. This is typically a cavity where a known substrate or inhibitor binds.
-
A grid box is generated around this site to define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina.[2] The software will systematically search for the best binding poses of the ligand within the defined grid box.
-
-
Analysis of Results:
-
Binding Energy: Analyze the predicted binding energies (in kcal/mol) for the top-ranked poses. Lower binding energies generally indicate more favorable binding.[2]
-
Binding Pose: Visualize the top-ranked poses and analyze the intermolecular interactions with the receptor's amino acid residues.
-
Mandatory Visualization: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking studies.
Dynamic Behavior: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[10][11][12] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.[12]
Objectives of Molecular Dynamics Simulation
-
Stability of the Complex: To assess the stability of the docked pose over time.
-
Conformational Changes: To observe any conformational changes in the ligand or protein upon binding.
-
Solvent Effects: To explicitly model the role of water molecules in mediating interactions.
-
Free Energy of Binding: To calculate a more accurate estimate of the binding affinity using methods like MM/PBSA or free energy perturbation.
Step-by-Step Protocol for Molecular Dynamics Simulation
-
System Setup:
-
Start with the best-docked pose of the 2-N-cyclohexyl-5-methylpyridine-2,3-diamine-protein complex.
-
Immerse the complex in a periodic box of explicit water molecules.
-
Add counter-ions to neutralize the system.
-
-
Parameterization:
-
Assign force field parameters to all atoms in the system. For the protein and water, standard force fields like AMBER or CHARMM are used.
-
For the ligand, the partial charges derived from the earlier QM calculations are used to parameterize the force field.
-
-
Simulation Protocol:
-
Minimization: Energy minimize the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a sufficiently long time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Monitor the key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Mandatory Visualization: MD Simulation Workflow
Caption: The sequential stages of a molecular dynamics simulation.
Data Presentation and Interpretation
A crucial aspect of computational modeling is the clear and concise presentation of data.
Table 1: Summary of Quantum Chemical Properties
| Property | Calculated Value | Interpretation |
| Optimized Energy (Hartree) | Value | The ground state energy of the molecule. |
| HOMO Energy (eV) | Value | Energy of the highest occupied molecular orbital. |
| LUMO Energy (eV) | Value | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (eV) | Value | Indicator of chemical reactivity. |
| Dipole Moment (Debye) | Value | Measure of the molecule's overall polarity. |
Table 2: Molecular Docking Results
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | Value | e.g., ASP129, TYR334 | Hydrogen Bond, π-π Stacking |
| 2 | Value | e.g., LEU278, ILE340 | Hydrophobic |
| 3 | Value | e.g., PHE290, TRP84 | π-π Stacking |
Conclusion and Future Directions
This guide has outlined a comprehensive computational workflow for the characterization of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, we can build a detailed in-silico model of this molecule and its potential interactions with a biological target. The insights gained from these computational studies can guide the synthesis and experimental testing of this compound, ultimately accelerating its development as a potential therapeutic agent. Future work could involve more advanced techniques such as QM/MM simulations for studying enzymatic reactions or enhanced sampling methods to explore larger conformational changes.[1][9][10]
References
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Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals - Research and Reviews. Available from: [Link]
-
Quantum Mechanics/Chemistry in Drug Design. Profacgen. Available from: [Link]
-
Jamzad, M., et al. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris. Available from: [Link]
-
Zhou, T., et al. Quantum Mechanical Methods for Drug Design. ZORA. Available from: [Link]
-
Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. MDPI. Available from: [Link]
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Quantum Chemistry in Drug Discovery. Rowan University. Available from: [Link]
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Ghafoor, S., et al. Quantum mechanics implementation in drug-design workflows: does it really help?. Dovepress. Available from: [Link]
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Aghajan, M., et al. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. National Institutes of Health. Available from: [Link]
-
Molecular Dynamics and Machine Learning for Small Molecules and Proteins. Duke University Libraries. Available from: [Link]
-
Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. Available from: [Link]
-
Elrod, M. J., et al. Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory. Available from: [Link]
-
Course: Molecular Dynamics Simulations of Small Molecules. TÜBİTAK-ULAKBİM Açık Ders Platformu. Available from: [Link]
-
Alsoliemy, A. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Wiley Online Library. Available from: [Link]
-
Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis. PubMed. Available from: [Link]
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Molecular dynamics simulation for all. YouTube. Available from: [Link]
-
Shah, P. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available from: [Link]
-
Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. Available from: [Link]
-
Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors. International Journal for Multidisciplinary Research. Available from: [Link]
-
Dror, R. O., et al. Molecular dynamics simulation for all. National Institutes of Health. Available from: [Link]
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Methodological & Application
"using 2-N-cyclohexyl-5-methylpyridine-2,3-diamine as a ligand for metal complexes"
Application Note: Metal Complexation of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Part 1: Introduction & Ligand Architecture
The molecule 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (CAS: 1216230-16-8) represents a specialized class of aminopyridine ligands.[1][2] Unlike simple bipyridines or ethylenediamines, this ligand offers a unique steric and electronic profile due to the cyclohexyl ring at the 2-amino position and the electron-donating methyl group at position 5.[1]
Ligand Properties
-
Molecular Formula: C₁₂H₁₉N₃[1]
-
Molecular Weight: 205.30 g/mol [1]
-
Acidity/Basicity: The pyridine nitrogen (N1) is the most basic site, followed by the primary amine at C3.[1] The secondary amine at C2 is less basic due to delocalization into the ring and steric bulk.[1]
-
Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and chlorinated solvents (DCM).[1] Sparingly soluble in water.[1]
Coordination Modes
The coordination chemistry of 2,3-diaminopyridines is governed by the "bite angle" and ring strain.[1]
-
N1-N3 Chelation (Preferred): The metal center coordinates to the Pyridine Nitrogen (N1) and the Primary Amine Nitrogen (C3-NH₂).[1] This forms a thermodynamically stable 5-membered chelate ring .[1]
-
Steric Influence: The cyclohexyl group at position 2 acts as a "gatekeeper," protecting the metal center from axial attack or inducing chirality in the complex, making these complexes highly relevant for asymmetric catalysis.[1]
Part 2: Synthesis Protocols
Protocol A: Synthesis of Copper(II) Complexes (Catalytic Applications)
Rationale: Copper(II) complexes of aminopyridines are potent Lewis acid catalysts and have shown nuclease activity in biological studies.[1]
Reagents:
-
Ligand: 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (1.0 eq, 205 mg)[1]
-
Metal Salt: CuCl₂[1]·2H₂O (1.0 eq, 170 mg)
-
Solvent: Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Ligand Dissolution: Dissolve 1.0 mmol of the ligand in 10 mL of absolute ethanol. Slight warming (40°C) may be required to fully solubilize the cyclohexyl moiety.[1]
-
Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of ethanol. Add this solution dropwise to the ligand solution under constant magnetic stirring.[1]
-
Reaction: The solution will immediately change color (typically green or blue-green).[1] Reflux the mixture at 78°C for 3 hours to ensure thermodynamic equilibrium.
-
Isolation: Allow the solution to cool to room temperature. If precipitation does not occur, reduce solvent volume by 50% using a rotary evaporator and cool to 4°C overnight.[1]
-
Purification: Filter the precipitate, wash with cold diethyl ether (3 x 5 mL) to remove unreacted ligand, and dry under vacuum.
Yield Expectation: 70-85%
Protocol B: Synthesis of Platinum(II) Complexes (Medicinal Applications)
Rationale: Cisplatin analogs utilizing bulky heterocyclic ligands often exhibit reduced drug resistance.[1] The cyclohexyl group increases lipophilicity, potentially enhancing cellular uptake.[1]
Reagents:
-
Ligand: 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (1.0 eq)[1][2]
-
Metal Precursor: K₂PtCl₄ (1.0 eq)[1]
-
Solvent: 1:1 Mixture of Water/Acetone[1]
Step-by-Step Methodology:
-
Precursor Activation: Dissolve K₂PtCl₄ in water.[1] Filter to remove any insoluble impurities.[1]
-
Ligand Addition: Dissolve the ligand in acetone. Add slowly to the aqueous platinum solution.[1]
-
Incubation: Stir the mixture at 50°C for 24 hours. The solution typically turns yellow/orange, and a precipitate forms.[1]
-
Work-up: Filter the solid.[1][3][4] Wash sequentially with water (to remove KCl), ethanol, and diethyl ether.[1]
-
Recrystallization: Recrystallize from DMF/Ether if high purity is required for cytotoxicity assays.[1]
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Coordination Logic
This diagram illustrates the decision tree for solvent choice and reaction conditions based on the metal center.[1]
Caption: Decision matrix for synthesizing metal complexes based on the target metal's hardness and kinetic lability.
Diagram 2: Proposed Coordination Geometry
This diagram visualizes the N1-N3 chelation mode, highlighting the 5-membered ring stability.[1]
Caption: The ligand coordinates via N1 and N3, forming a stable 5-membered ring, while the N2-cyclohexyl group provides steric bulk.[1]
Part 4: Characterization & Data Interpretation
To validate the formation of the complex, compare the spectral data of the free ligand against the isolated product.[1]
| Technique | Parameter | Free Ligand Signal | Complex Signal | Interpretation |
| IR Spectroscopy | ν(C=N) Pyridine | ~1590 cm⁻¹ | Shifted to ~1610 cm⁻¹ | Indicates coordination through Pyridine Nitrogen.[1] |
| IR Spectroscopy | ν(NH₂) Asym/Sym | 3300-3400 cm⁻¹ | Shifted/Broadened | Indicates coordination through the primary amine (N3).[1] |
| ¹H NMR (d₆-DMSO) | Pyridine H6 | ~7.8 ppm | Downfield shift (>8.0 ppm) | Deshielding due to electron donation to metal.[1] |
| UV-Vis | d-d Transitions | None | 600-800 nm (for Cu) | Confirmation of d⁹ metal center geometry (typically distorted octahedral).[1] |
Part 5: Applications
Medicinal Chemistry (Kinase Inhibition & Cytotoxicity)
The 2,3-diaminopyridine scaffold is a known pharmacophore in kinase inhibitors (e.g., PIM-1 inhibitors).[1][3]
-
Mechanism: The free ligand mimics the adenine ring of ATP.[1]
-
Metal Enhancement: Complexation with Platinum(II) or Palladium(II) can stabilize the ligand in a specific tautomer, potentially enhancing binding affinity or serving as a pro-drug that releases the ligand intracellularly upon reduction.[1]
Catalysis
-
Polymerization: Nickel and Palladium complexes of bulky diaminopyridines are effective catalysts for olefin polymerization.[1] The cyclohexyl group provides the necessary steric bulk to prevent chain termination.[1]
-
C-H Activation: Copper complexes of this ligand class can catalyze the oxidation of C-H bonds using molecular oxygen, where the hemilabile nature of the amine arm facilitates substrate access.[1]
References
-
Gao, J., et al. (2002).[1] The Coordination Chemistry of 3,3′-Diamino-2,2′-bipyridine and Its Dication. Wiley-VCH.[1] Retrieved from [Link]
-
Organic Syntheses. (1964).[1] 2,3-Diaminopyridine Synthesis Protocols. Organic Syntheses, Coll.[1] Vol. 5, p.346.[1] Retrieved from [Link]
-
National Institutes of Health (NIH). (2024).[1] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives.[1][3] Retrieved from [Link][1]
Sources
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- 2. 155790-13-9|N2,5-Dimethylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
"catalytic activity of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine metal complexes"
Application Notes & Protocols
Topic: Catalytic Activity of 2-N-Cyclohexyl-5-methylpyridine-2,3-diamine Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Potential of Substituted Pyridine-2,3-diamine Ligands in Catalysis
The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern chemistry, with profound implications for pharmaceutical synthesis, materials science, and energy conversion. Pyridine-based ligands have long been privileged scaffolds in coordination chemistry, offering a versatile platform for tuning the electronic and steric properties of metal centers.[1][2] Within this class, ligands incorporating additional donor groups, such as diamines, have garnered significant attention for their ability to form stable, multidentate chelate complexes with a wide range of transition metals. These complexes often exhibit unique reactivity, driven by the synergistic interplay between the metal and the tailored ligand framework.
This application note explores the prospective catalytic applications of metal complexes featuring the 2-N-cyclohexyl-5-methylpyridine-2,3-diamine ligand. While this specific ligand is presented as a representative model, the principles and protocols discussed herein are broadly applicable to a wider class of substituted pyridine-2,3-diamine metal complexes. The introduction of an N-cyclohexyl group and a C-methyl group onto the pyridine-2,3-diamine backbone allows for fine-tuning of solubility, steric hindrance, and electron-donating properties, which are critical parameters in catalyst design.
Drawing on established reactivity patterns of analogous pyridine-diimine, pincer, and polypyridyl systems, we will detail protocols for key catalytic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation. This guide is intended to serve as a comprehensive resource for researchers seeking to explore the rich catalytic landscape of these promising metal complexes.
Part 1: Ligand Synthesis and Complexation
A fundamental prerequisite for exploring catalytic activity is the efficient synthesis of the ligand and its subsequent coordination to various metal centers.
Protocol 1.1: Synthesis of 2-N-Cyclohexyl-5-methylpyridine-2,3-diamine
The synthesis of the title ligand can be approached through a multi-step procedure starting from commercially available materials. A plausible synthetic route is outlined below, based on established methods for the functionalization of pyridine rings.[3][4]
Workflow for Ligand Synthesis
Caption: Proposed synthetic workflow for the target ligand.
Step-by-Step Procedure:
-
Nitration of 2-Amino-5-methylpyridine: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-amino-5-methylpyridine to a mixture of concentrated sulfuric and nitric acid. Maintain the temperature below 10°C. After the addition, allow the mixture to stir at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product, 2-amino-3-nitro-5-methylpyridine. Filter, wash with water, and dry.
-
N-Cyclohexylation: The 2-amino group is susceptible to nucleophilic substitution. However, a more controlled approach would be a Buchwald-Hartwig amination or similar cross-coupling reaction if a halogenated precursor is used. A simpler, albeit potentially lower-yielding, method involves direct nucleophilic aromatic substitution. Reflux 2-amino-3-nitro-5-methylpyridine with an excess of cyclohexylamine in a high-boiling solvent. The reaction progress should be monitored by TLC.
-
Reduction of the Nitro Group: The nitro group of 2-(cyclohexylamino)-3-nitro-5-methylpyridine can be reduced to the corresponding amine. A standard method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.[3] Alternatively, reduction using tin(II) chloride (SnCl2) in concentrated hydrochloric acid is also effective. After the reaction, neutralize the mixture and extract the product with an organic solvent. The final product, 2-N-cyclohexyl-5-methylpyridine-2,3-diamine, should be purified by column chromatography or recrystallization.
Protocol 1.2: General Procedure for Metal Complex Synthesis
The synthesized ligand can be complexed with a variety of transition metal salts (e.g., from Fe, Co, Ni, Cu, Ru, Rh, Pd, Ir). The diamine functionality allows the ligand to act as a bidentate N,N'-donor.
Step-by-Step Procedure:
-
Dissolve the ligand (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
In a separate flask, dissolve the metal salt (e.g., MCl₂, M(OAc)₂, etc.) (1.0 eq) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution while stirring at room temperature.
-
The reaction mixture may be heated to reflux for several hours to ensure complete complexation.
-
Upon cooling, the metal complex may precipitate out of solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce precipitation.
-
The resulting solid should be filtered, washed with a small amount of cold solvent, and dried under vacuum.
-
Characterization of the complex should be performed using techniques such as NMR, FT-IR, UV-Vis spectroscopy, mass spectrometry, and, if possible, single-crystal X-ray diffraction.
Part 2: Catalytic Applications and Protocols
Based on the extensive literature on related pyridine-based complexes, we propose several potential catalytic applications for the newly synthesized metal complexes.[5][6][7][8]
Application 1: Catalytic Hydrogenation of Unsaturated Bonds
Metal complexes based on iron, cobalt, rhodium, and iridium with pyridine-diimine and related pincer ligands have shown significant activity in the hydrogenation of olefins, imines, and ketones.[5][9][10] The N,N' bidentate nature of the 2-N-cyclohexyl-5-methylpyridine-2,3-diamine ligand makes its metal complexes promising candidates for such transformations.
Protocol 2.1: Hydrogenation of an Olefin (e.g., 1-Octene)
Materials:
-
Metal complex of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (e.g., Co(II) complex)
-
1-Octene (substrate)
-
Toluene (or other suitable solvent)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge the autoclave vessel with the metal complex (0.1-1 mol%) and the solvent.
-
Add the substrate, 1-octene.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with H₂ gas several times to remove air.
-
Pressurize the autoclave to the desired pressure (e.g., 10-50 bar H₂) and begin stirring.
-
Heat the reaction to the desired temperature (e.g., 80°C) and monitor the pressure drop over time.
-
After the reaction is complete (indicated by the cessation of H₂ uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Analyze the reaction mixture by gas chromatography (GC) or ¹H NMR to determine the conversion and selectivity for octane.
Proposed Catalytic Cycle for Hydrogenation
Caption: Generalized catalytic cycle for olefin hydrogenation.
Application 2: Oxidation of Alcohols and Sulfides
Iron and copper complexes are well-known for their ability to catalyze oxidation reactions.[8][11] Complexes of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine with these metals could potentially catalyze the oxidation of alcohols to aldehydes or ketones, or sulfides to sulfoxides, using environmentally benign oxidants like H₂O₂ or O₂.
Protocol 2.2: Oxidation of Thioanisole to Thioanisole Oxide
Materials:
-
Fe(II) or Cu(II) complex of the ligand (1-5 mol%)
-
Thioanisole (substrate)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve the metal complex and thioanisole in acetonitrile in a round-bottom flask.
-
Stir the solution at room temperature.
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction for a specified time (e.g., 1-24 hours), monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Table 1: Representative Catalytic Performance Data (Hypothetical)
| Catalyst (Metal) | Reaction | Substrate | Conversion (%) | Selectivity (%) | Conditions |
| Co(II) Complex | Hydrogenation | 1-Octene | >99 | >99 (Octane) | 80°C, 20 bar H₂, 12 h |
| Fe(III) Complex | Oxidation | Thioanisole | 95 | 98 (Sulfoxide) | RT, 1.2 eq H₂O₂, 4 h |
| Pd(II) Complex | Suzuki Coupling | Phenylboronic Acid | 92 | >99 (Biphenyl) | 100°C, K₂CO₃, 2 h |
Note: The data in this table is hypothetical and serves as a target for expected performance based on related catalysts.
Application 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing N-donor ligands are workhorses in C-C bond formation, particularly in Suzuki-Miyaura and Heck cross-coupling reactions.[7][12] The electron-donating nature of the diamine ligand can stabilize the Pd(0) active species and promote catalytic turnover.
Protocol 2.3: Suzuki-Miyaura Cross-Coupling
Materials:
-
Pd(II) complex of the ligand (0.1-2 mol%)
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture, Toluene)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add the Pd(II) complex, the aryl halide, the arylboronic acid (typically 1.2-1.5 eq), and the base (typically 2-3 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the biphenyl product by column chromatography or recrystallization.
Part 3: Mechanistic Considerations and Self-Validation
Trustworthiness Through In-Process Controls:
For every catalytic protocol, establishing self-validating systems is crucial. This involves:
-
Blank Reactions: Running the reaction without the metal complex to ensure it is the catalyst.
-
Ligand-Only Control: Running the reaction with only the ligand to rule out its own catalytic activity.
-
Metal Salt Control: Running the reaction with only the metal salt to assess the effect of the tailored ligand.
-
Kinetic Monitoring: Taking aliquots at regular intervals to plot conversion versus time, which helps in understanding reaction rates and identifying catalyst deactivation.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical for substrate solubility, catalyst stability, and in some cases, participation in the catalytic cycle. For hydrogenations, non-coordinating solvents like toluene are often preferred. For cross-coupling, polar aprotic solvents like dioxane or DMF are common.
-
Choice of Base (Cross-Coupling): The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Temperature and Pressure: These parameters are optimized to achieve a reasonable reaction rate without causing catalyst decomposition or promoting side reactions.
Conclusion
The metal complexes of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine represent a promising, yet underexplored, class of catalysts. By leveraging the established reactivity of related pyridine-based systems, this application note provides a roadmap for their synthesis and application in key organic transformations. The detailed protocols and mechanistic insights are designed to empower researchers to tap into the potential of these tunable catalysts for applications in academic and industrial research, including drug development where efficient and selective synthesis is paramount.
References
-
Olefin hydrogenation using diimine pyridine complexes of Co and Rh. ResearchGate. Available at: [Link]
-
Water Oxidation by Pentapyridyl Base Metal Complexes? A Case Study. DiVA Portal. Available at: [Link]
-
Hydrogenation Studies of Iridium Pyridine Diimine Complexes with O- and S-Donor Ligands (Hydroxido, Methoxido and Thiolato). MDPI. Available at: [Link]
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Royal Society of Chemistry. Available at: [Link]
-
Water Oxidation by Pentapyridyl Base Metal Complexes? A Case Study. National Center for Biotechnology Information. Available at: [Link]
-
Isoelectronic Manganese and Iron Hydrogenation/Dehydrogenation Catalysts: Similarities and Divergences. National Center for Biotechnology Information. Available at: [Link]
-
Water Oxidation by Pentapyridyl Base Metal Complexes? A Case Study. ACS Publications. Available at: [Link]
-
Metal complex catalysis in a synthesis of pyridine bases. ResearchGate. Available at: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Center for Biotechnology Information. Available at: [Link]
-
Transition metal pyridine complexes. Wikipedia. Available at: [Link]
-
Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes: H2 and N–H Activation by Metal–Ligand Cooperation as Key Steps. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]
-
Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide. Royal Society of Chemistry. Available at: [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]
-
Synthesis and Characterization of Pyridine Alkoxide-Ligated Metal Complexes. Seton Hall University. Available at: [Link]
-
Tuning the structural and catalytic properties of copper(II)-based complexes containing pyridine-2,6-diimines. Taylor & Francis Online. Available at: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Semantic Scholar. Available at: [Link]
-
Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade. ResearchGate. Available at: [Link]
-
Studies of the Catalytic Activity of New Nickel(II) Compounds Containing Pyridine Carboxylic Acids Ligands in Oligomerization Processes of Selected Olefins and Cyclohexyl Isocyanide. PubMed. Available at: [Link]
-
2,3-diaminopyridine. Organic Syntheses. Available at: [Link]
- Method for the preparation of pyridine-2,3-dicarboxylic acids.Patents.
-
Special Issue: Practical Applications of Metal Complexes. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]
-
Photocatalytic CO2 reduction catalysed by 3d transition metal complexes bearing an S2N2 ancillary ligand equipped with pyridine pendants as binding sites for Lewis acids. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of N-Cyclohexyl-6-(5-Aryl-2-Furyl)imidazo. Amanote Research. Available at: [Link]
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- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. jscimedcentral.com [jscimedcentral.com]
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- 5. researchgate.net [researchgate.net]
- 6. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Isoelectronic Manganese and Iron Hydrogenation/Dehydrogenation Catalysts: Similarities and Divergences - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Complexation Reactions with 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the coordination chemistry of the novel bidentate ligand, 2-N-cyclohexyl-5-methylpyridine-2,3-diamine. Due to its unique electronic and steric properties—a pyridine nitrogen, a primary amine, and a secondary cyclohexylamine—this ligand is a promising candidate for forming stable chelate complexes with a variety of transition metals. Such complexes have potential applications in catalysis, materials science, and as metallopharmaceutical agents. This guide details a proposed synthetic route for the ligand, followed by detailed protocols for its complexation with common transition metal precursors (e.g., Cu(II), Ni(II), Pd(II), and Zn(II)). Furthermore, it outlines the essential characterization techniques required to confirm the structure and purity of the resulting metal complexes, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.
Introduction: The Rationale for 2-N-cyclohexyl-5-methylpyridine-2,3-diamine in Coordination Chemistry
The pyridine ring is a fundamental heterocycle in coordination chemistry, capable of acting as a robust σ-donor and a modest π-acceptor.[1][2] The introduction of adjacent amino groups at the C2 and C3 positions creates a powerful bidentate chelating system. The 2,3-diaminopyridine moiety can form a stable five-membered chelate ring with a metal ion, a motif known to enhance the thermodynamic stability of the resulting complex due to the chelate effect.
The specific ligand , 2-N-cyclohexyl-5-methylpyridine-2,3-diamine, incorporates several key features:
-
Bidentate N,N'-Coordination: The pyridine nitrogen and the primary amino group at the C2 position are expected to be the primary coordination sites, forming a stable five-membered ring with the metal center.[3]
-
Steric Influence: The bulky N-cyclohexyl group at the C3 position provides significant steric hindrance. This can influence the coordination geometry of the final complex, potentially preventing the formation of higher-order coordination polymers and favoring mononuclear species. This steric bulk can also protect the metal center, which is a desirable trait in catalytic applications.
-
Electronic Tuning: The methyl group at the C5 position acts as a weak electron-donating group, subtly increasing the electron density on the pyridine ring and enhancing its donor capability.
These attributes make the ligand a compelling target for synthesizing novel metal complexes with tailored electronic, steric, and potentially catalytic properties.
Proposed Synthesis of the Ligand
As 2-N-cyclohexyl-5-methylpyridine-2,3-diamine is not commercially available, a plausible multi-step synthetic route is proposed below, based on established pyridine chemistry.[4][5]
Caption: Proposed Synthetic Pathway for the Ligand
Protocol 2.1: Synthesis of 2,3-Diamino-5-methylpyridine (Intermediate C)
This procedure is adapted from established methods for the synthesis of 2,3-diaminopyridine derivatives.[5][6]
-
Nitration (Step A → B):
-
In a flask cooled in an ice bath, cautiously add 2-amino-5-methylpyridine (1.0 eq.) to concentrated sulfuric acid.
-
While maintaining the temperature below 10 °C, add concentrated nitric acid (1.1 eq.) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 50 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a saturated solution of sodium hydroxide until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-3-nitro-5-methylpyridine.
-
Causality: The nitration of aminopyridines is directed by the amino group, but the harsh acidic conditions protonate the pyridine nitrogen, directing the electrophilic nitronium ion to the C3 position.[6]
-
-
Reduction (Step B → C):
-
Suspend the 2-amino-3-nitro-5-methylpyridine (1.0 eq.) in ethanol.
-
Add reduced iron powder (3.0 eq.) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot solution to remove the iron residues.
-
Evaporate the solvent under reduced pressure. The resulting crude product, 2,3-diamino-5-methylpyridine, can be purified by recrystallization or column chromatography.
-
Protocol 2.2: Synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (Final Ligand D)
This final step employs reductive amination, a reliable method for the selective N-alkylation of primary amines.[7]
-
Reductive Amination (Step C → D):
-
Dissolve 2,3-diamino-5-methylpyridine (1.0 eq.) and cyclohexanone (1.1 eq.) in an anhydrous solvent such as dichloroethane or tetrahydrofuran (THF).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final ligand.
-
Causality: Reductive amination is chosen to avoid over-alkylation, which can be a problem with direct alkylation using alkyl halides.[7] The primary amine at the C3 position is generally more nucleophilic than the C2 amine, leading to preferential reaction at this site.
-
General Protocols for Metal Complexation
The following protocols are designed to be general starting points for the synthesis of metal complexes with the title ligand. Optimization of solvent, temperature, and reaction time may be necessary for specific metal precursors.
Sources
- 1. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pvpcollegepatoda.org [pvpcollegepatoda.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Pharmaceutical Intermediates from 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Executive Summary & Strategic Relevance
The starting material, 2-N-cyclohexyl-5-methylpyridine-2,3-diamine , is a high-value "ortho-diamine" synthon. It serves as the critical precursor for the 1-cyclohexyl-6-methyl-1H-imidazo[4,5-b]pyridine core, a "privileged scaffold" in medicinal chemistry.
This specific molecular architecture is central to the development of Corticotropin-Releasing Factor type 1 (CRF1) antagonists , which are investigated for the treatment of anxiety, depression, and stress-related disorders [1, 2]. Furthermore, derivatives of this scaffold function as potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , targeting inflammatory pathways in rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) [3].
This guide details the conversion of the diamine precursor into two distinct pharmaceutical intermediates:
-
The Cyclic Urea Core (2-one): Key intermediate for CRF1 antagonists.
-
The 2-Aryl Core: Key intermediate for kinase inhibitors and antitubercular agents.
Material Science & Handling
Precursor Profile
-
Compound: 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
-
Chemical Nature: Electron-rich aminopyridine.
-
Storage: Hygroscopic and oxidation-sensitive. Store at +4°C under argon.
-
Solubility: Soluble in DCM, THF, DMSO, and Methanol. Sparingly soluble in water.
Critical Reactivity Insight
The molecule possesses two nucleophilic nitrogen centers:
-
N3 (Primary Amine): Highly nucleophilic and sterically unhindered.
-
N2 (Secondary Cyclohexylamine): Moderately nucleophilic but sterically bulky due to the cyclohexyl ring.
-
Selectivity Logic: In cyclization reactions, the primary amine (N3) typically initiates nucleophilic attack, followed by ring closure via the secondary amine (N2). The 5-methyl group exerts a mild electronic donating effect, stabilizing the resulting imidazo-pyridine ring system.
Core Protocol A: Synthesis of the Cyclic Urea Scaffold
Target Intermediate: 1-Cyclohexyl-6-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Application: Primary scaffold for CRF1 Antagonists (e.g., Neurocrine Biosciences, BMS candidates).
Reaction Mechanism
This transformation utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent. CDI is preferred over phosgene or triphosgene for bench-scale synthesis due to its milder handling profile and high yield in THF.
Step-by-Step Protocol
Reagents:
-
2-N-cyclohexyl-5-methylpyridine-2,3-diamine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) (10 vol)
-
Optional: 4-Dimethylaminopyridine (DMAP) (0.1 eq) if reaction is sluggish.
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with the diamine (e.g., 10.0 g) and anhydrous THF (100 mL). Stir under nitrogen until fully dissolved.
-
Reagent Addition: Add CDI (1.5 eq) portion-wise over 15 minutes at room temperature. Note: Gas evolution (CO2) will occur.
-
Cyclization: Heat the mixture to reflux (66°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (5% MeOH in DCM). Starting material (lower Rf) should disappear; product (higher Rf) appears.
-
-
Work-up:
-
Cool reaction to room temperature.
-
Concentrate THF to ~20% volume under reduced pressure.
-
Pour residue into ice-cold water (200 mL) with vigorous stirring. The product typically precipitates as an off-white solid.
-
-
Purification:
-
Filter the solid and wash with cold water and diethyl ether.
-
Recrystallize from Ethanol/Water (9:1) if necessary.
-
Expected Yield: 85–92%
Quantitative Data Summary
| Parameter | Value | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 210–215°C | Sharp melting point indicates high purity |
| MS (ESI+) | [M+H]+ = 232.15 | Consistent with C13H17N3O |
| 1H NMR (DMSO-d6) | δ 11.2 (s, 1H, NH), 7.8 (s, 1H), 7.2 (s, 1H) | Distinctive downfield NH singlet (urea) |
Core Protocol B: Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines
Target Intermediate: 1-Cyclohexyl-6-methyl-2-(substituted-phenyl)-1H-imidazo[4,5-b]pyridine Application: p38 MAPK Inhibitors, Antitubercular agents.
Reaction Mechanism
This protocol employs an oxidative condensation with an aromatic aldehyde. Sodium metabisulfite (Na2S2O5) serves as the oxidant to drive the formation of the imidazole ring from the intermediate imine/aminal.
Step-by-Step Protocol
Reagents:
-
2-N-cyclohexyl-5-methylpyridine-2,3-diamine (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)
-
Sodium Metabisulfite (Na2S2O5) (1.2 eq)
-
DMF (Dimethylformamide) (10 vol)
Procedure:
-
Mixing: Dissolve the diamine (1.0 eq) and the aldehyde (1.1 eq) in DMF.
-
Oxidant Addition: Add Na2S2O5 (1.2 eq) in one portion.
-
Heating: Heat the mixture to 100°C for 8–12 hours.
-
Mechanism Check: The reaction proceeds via Schiff base formation followed by intramolecular cyclization and oxidation.
-
-
Work-up:
-
Cool to room temperature.
-
Pour into crushed ice/water.
-
Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Yield: 65–75% (Dependent on aldehyde electronics).
Visualizing the Synthetic Pathway
The following diagram illustrates the divergence from the diamine precursor to the two key pharmaceutical scaffolds.
Caption: Divergent synthesis of CRF1 antagonist and p38 inhibitor scaffolds from the common diamine precursor.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Moisture in CDI or solvent | Ensure THF is anhydrous; use fresh CDI bottle. |
| Incomplete Reaction (Protocol A) | Steric hindrance of cyclohexyl group | Add 0.1 eq DMAP; increase reflux time to 12h. |
| Dark Product (Protocol B) | Oxidation of diamine prior to cyclization | Degas DMF with nitrogen before heating; use fresh diamine. |
| Regioselectivity Issues | N3 vs N2 competition | The cyclohexyl group naturally directs cyclization correctly due to sterics, but ensure temperature is controlled to avoid degradation. |
References
-
Neurocrine Biosciences, Inc. (2002). Corticotropin-releasing factor antagonists.[1][2][3] U.S. Patent 6,350,750. Link
-
Bristol-Myers Squibb Co. (2005). Imidazo[4,5-b]pyridin-2-ones as CRF1 Antagonists. WO Patent 2005/023806. Link
-
Laufer, S. A., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 51(15), 4122–4149. Link
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. Link
-
National Institutes of Health (NIH). (2025). Click-to-Release Reactions for Tertiary Amines and Pyridines. Link
Sources
"analytical methods for tracking 2-N-cyclohexyl-5-methylpyridine-2,3-diamine reactions"
Application Note: Analytical Methods for Tracking 2-N-cyclohexyl-5-methylpyridine-2,3-diamine Reactions
Executive Summary & Context
This guide details the analytical strategy for monitoring the reaction of 2-(cyclohexylamino)-5-methylpyridin-3-amine (hereafter referred to as Precursor A ) to form substituted Imidazo[4,5-b]pyridine scaffolds.[1]
The imidazo[4,5-b]pyridine ring system is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., p38 MAPK, PI3K) and GPCR ligands [1].[1] The critical synthetic step involves the cyclization of the ortho-diamine (Precursor A ) with an electrophile.[1] This protocol focuses on the most common and analytically demanding variant: CDI-mediated cyclization to form the cyclic urea derivative, a key pharmacophore.
Target Reaction:
-
Reactants: 2-(cyclohexylamino)-5-methylpyridin-3-amine + 1,1'-Carbonyldiimidazole (CDI).[1]
-
Product: 3-cyclohexyl-6-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.[1]
-
Challenge: The starting material is oxidatively unstable and highly polar; the product is stable and non-polar. The method must resolve these distinct species while managing the imidazole byproduct generated by CDI.
Analytical Strategy: The "Why" Behind the Method
To ensure robust process control, we employ a multi-modal approach. Do not rely on a single detector; the chemistry of diaminopyridines requires cross-validation.
A. High pH Reverse-Phase HPLC (Primary Method)
-
Rationale: Pyridine-based diamines are basic.[1] Under standard acidic conditions (0.1% Formic Acid), they are fully protonated, leading to poor retention and peak tailing due to interaction with residual silanols on the column stationary phase.[1]
-
Solution: We utilize a high pH (pH 10) ammonium bicarbonate buffer.[1] At pH 10, the pyridine nitrogen is deprotonated (neutral), significantly improving peak shape and increasing retention on C18 columns [2].[1]
B. In-Process Control (IPC) via LC-MS
-
Rationale: The conversion of the diamine (MW ~205 Da) to the cyclic urea (MW ~231 Da) involves a mass shift of +26 Da.[1] LC-MS provides unambiguous confirmation that the new peak is the cyclized product and not an oxidative impurity.
C. 1H-NMR (Structural Validation)
-
Rationale: HPLC shows purity; NMR proves structure.[1] The cyclization is confirmed by the disappearance of the broad singlet signals corresponding to the aniline (-NH2) and the secondary amine (-NH-), replaced by the distinct downfield shift of the aromatic protons due to ring planarization.[1]
Visualization of Reaction & Workflow
The following diagrams illustrate the chemical pathway and the decision-making logic for the analytical workflow.
Figure 1: Reaction Pathway & Analytical Checkpoints
Caption: Reaction scheme showing the transformation of the diamine to the cyclic urea, highlighting the mass shifts detectable by LC-MS.
Figure 2: Analytical Workflow Logic
Caption: Step-by-step decision tree for In-Process Control (IPC) monitoring.
Detailed Experimental Protocols
Protocol A: Sample Preparation for IPC
-
Objective: Stabilize the reaction mixture for analysis. CDI is water-sensitive; direct injection of the reaction mixture can damage columns and lead to variable results.
-
Sampling: Withdraw 50 µL of the reaction mixture.
-
Quenching: Immediately dispense into a vial containing 950 µL of Acetonitrile (MeCN) .
-
Note: Do not use water/methanol to quench if you are monitoring the active acyl-imidazole intermediate, as they will react with it. For the final stable product, methanol is acceptable.
-
-
Filtration: If the reaction uses inorganic bases or generates precipitate (imidazole hydrochloride), filter through a 0.2 µm PTFE syringe filter .
-
Dilution: Dilute further with Water (pH 10 buffer) to match the initial mobile phase composition (typically 10-20% MeCN) to prevent peak distortion.
Protocol B: High pH HPLC Method (Recommended)
This method is self-validating: the separation between the early-eluting polar diamine and the late-eluting neutral urea confirms the chemical change.[1]
| Parameter | Specification | Notes |
| Instrument | UPLC or HPLC with PDA Detector | Agilent 1290 / Waters Acquity |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) | Essential for pH 10 stability.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Adjusted with Ammonium Hydroxide. |
| Mobile Phase B | Acetonitrile (MeCN) | HPLC Grade.[1] |
| Flow Rate | 1.0 mL/min | Adjust for column diameter. |
| Column Temp | 35°C | Ensures reproducibility. |
| Detection | UV at 254 nm and 280 nm | 254 nm for general detection; 280 nm is specific for the imidazopyridine core.[1] |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibrate / Imidazole Elution |
| 2.0 | 5 | Hold for polar impurities |
| 15.0 | 95 | Gradient ramp |
| 18.0 | 95 | Wash lipophilic impurities |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |[1]
Protocol C: NMR Validation (End of Reaction)
To confirm the formation of the cyclic urea and not an open-chain intermediate:
-
Evaporate a 5 mL aliquot of the reaction mixture to dryness.
-
Re-dissolve in DMSO-d6 .
-
Key Signals to Watch:
-
Loss: Broad singlet at ~5.0-6.0 ppm (Primary -NH2).[1]
-
Loss: Broad signal at ~4.0-5.0 ppm (Secondary -NH-Cy).[1]
-
Appearance: A new downfield singlet >11.0 ppm (Cyclic Urea -NH), though often this proton is not observed if exchangeable.[1] The most reliable indicator is the aromatic proton shift . The proton at position 4 (pyridine ring) will shift downfield due to the electron-withdrawing nature of the carbonyl group.
-
Troubleshooting & Expert Insights
Issue 1: "Ghost Peaks" at Void Volume
-
Cause: CDI degrades into imidazole.[1] Imidazole is highly polar and UV active at 210-220 nm.
-
Fix: Monitor at 254 nm or 280 nm , where imidazole absorption is negligible. Do not integrate the void volume peak.
Issue 2: Precursor Oxidation (Browning)
-
Observation: The reaction mixture turns dark brown/black, but HPLC shows reasonable purity.
-
Insight: Diaminopyridines are air-sensitive [3].[1] Trace oxidation products have high extinction coefficients (are very dark) but may exist in negligible quantities.[1]
-
Action: Rely on HPLC quantitative area %, not visual appearance. Perform reactions under Nitrogen/Argon.
Issue 3: Peak Tailing of Precursor
-
Cause: Protonation of the pyridine nitrogen interacting with silanols.
-
Fix: Ensure Mobile Phase A is pH 10 . If using a standard C18 column (non-hybrid), switch to pH 3 (Formic acid) but expect the precursor to elute very early (near void).[1] The pH 10 method is superior for resolution.
References
-
Bavetsias, V., et al. (2016).[1] "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Picomolar Inhibitor of BRAF(V600E)." Journal of Medicinal Chemistry, 59(4), 1388–1409.[1] Link[1]
-
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH." Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]
-
Fox, B. A., & Threlfall, T. L. (1964).[1] "2,3-Diaminopyridine."[2] Organic Syntheses, 44, 34. Link[1]
-
Roberts, S. W., et al. (2016).[1][3] "1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines." Organic Letters, 18(3), 560–563.[1][3] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-N-Cyclohexyl-5-methylpyridine-2,3-diamine Synthesis
Welcome to the technical support guide for the synthesis of N-substituted pyridine diamines, with a focus on 2-N-cyclohexyl-5-methylpyridine-2,3-diamine. This document is designed for researchers, chemists, and drug development professionals to provide actionable, in-depth guidance on optimizing reaction yields and troubleshooting common experimental challenges. Our approach is grounded in mechanistic principles and field-proven strategies to ensure you can navigate the complexities of this synthesis with confidence.
Introduction: The Synthetic Challenge
N-substituted 2,3-diaminopyridines are valuable scaffolds in medicinal chemistry and materials science.[1][2] However, their synthesis can be challenging due to the electronic nature of the pyridine ring and the potential for multiple reactive sites. Achieving high yields of selectively substituted products like 2-N-cyclohexyl-5-methylpyridine-2,3-diamine requires careful control over reaction conditions. This guide will focus on two primary synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination and direct Nucleophilic Aromatic Substitution (SNAr).
Part 1: Plausible Synthetic Strategies & Mechanistic Overview
The selective introduction of a cyclohexylamino group at the C2 position of a 5-methylpyridine-2,3-diamine framework is the central challenge. The two most logical approaches begin from a common precursor: 2-halo-5-methyl-3-nitropyridine .
Workflow Overview: From Precursor to Final Product
The overall synthetic plan involves the initial formation of a suitable precursor, followed by one of two key C-N bond-forming reactions, and concluding with the reduction of a nitro group.
Caption: General synthetic workflows for 2-N-cyclohexyl-5-methylpyridine-2,3-diamine.
Part 2: Troubleshooting Guide & Yield Optimization
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Scenario 1: Low or No Product Formation After C-N Coupling (Step 1A/1B)
Question: My reaction shows no conversion of the 2-halo-5-methyl-3-nitropyridine starting material after the recommended reaction time. What are the likely causes?
Answer: This common issue typically points to problems with reaction activation, catalyst integrity, or substrate reactivity. Let's break down the potential causes based on your chosen synthetic route.
For Buchwald-Hartwig Amination (Route A):
-
Inactive Catalyst: The active Pd(0) species may not be forming from your Pd(II) precatalyst.[3] Modern palladacycle precatalysts (e.g., G3- or G4-Pd precatalysts) are often more efficient at forming the active catalyst than traditional sources like Pd(OAc)₂.[3]
-
Solution: Consider using a more advanced precatalyst. If using a Pd(II) source, ensure your conditions (ligand, base, solvent) are suitable for its reduction to Pd(0). You can also try a pre-activation step where the catalyst, ligand, and base are stirred together for 15-30 minutes before adding the substrates.[3]
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle.[4] For coupling a primary amine like cyclohexylamine, bulky, electron-rich biarylphosphine ligands are typically required.
-
Solution: Ligands such as BrettPhos or RuPhos are excellent starting points for primary amines.[3] If steric hindrance is high, consider even bulkier ligands.
-
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to catalyst decomposition.
-
Solution: Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
For Nucleophilic Aromatic Substitution (SNAr) (Route B):
-
Poor Leaving Group: The rate of SNAr is highly dependent on the leaving group ability (F > Cl > Br > I for activated rings). While chloro-pyridines are common, a fluoro-pyridine precursor would be significantly more reactive.[5]
-
Insufficient Temperature: SNAr reactions on pyridine rings, even when activated by a nitro group, often require thermal energy to overcome the activation barrier associated with disrupting aromaticity.[5][6]
-
Solution: If using a chloro- or bromo-pyridine, ensure the reaction temperature is sufficiently high. Consider screening temperatures from 80 °C up to 150 °C in a high-boiling solvent like DMF, NMP, or DMSO.[5]
-
-
Reversibility/Equilibrium: The initial addition of the amine can be reversible.
-
Solution: Using an excess of the cyclohexylamine nucleophile can help drive the reaction forward.
-
Scenario 2: Low Yield with Significant Starting Material Remaining
Question: I am forming the desired N-cyclohexyl intermediate, but the conversion is poor even after extended reaction times. How can I optimize the yield?
Answer: Low conversion suggests that the reaction conditions are suboptimal. A systematic optimization is necessary. Design of Experiments (DoE) can be a powerful tool for this process.[7][8]
Optimization Parameters for Buchwald-Hartwig Amination:
| Parameter | Variable | Rationale & Expert Advice |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading can increase rate but also cost and potential side reactions. Start with 1-2 mol% and adjust as needed. |
| Ligand | XPhos, RuPhos, BrettPhos | The choice of ligand is critical and substrate-dependent. Screening a panel of ligands is highly recommended.[3][9] |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are standard.[3] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[3] The physical form of the base matters; grinding it to a fine powder can improve results.[3] |
| Solvent | Toluene, Dioxane, t-BuOH | The solvent influences catalyst solubility and activity. Aprotic solvents are common. Sometimes a mixture, like Toluene/t-BuOH, can be beneficial.[10] |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. |
Optimization Parameters for SNAr:
| Parameter | Variable | Rationale & Expert Advice |
| Solvent | DMF, NMP, DMSO | Polar aprotic solvents are ideal as they stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[5][11] |
| Temperature | 80 - 150 °C | This is often the most critical parameter. A temperature screen is essential. |
| Base | K₂CO₃, Et₃N, or none | A non-nucleophilic base can be added to scavenge the H-X formed, preventing protonation of the nucleophile. However, with excess amine, it may not be necessary. |
| Concentration | 0.1 M - 1.0 M | Higher concentrations can increase the reaction rate, but may also lead to solubility issues or side reactions. |
Scenario 3: Significant Side Product Formation
Question: My mass spectrum analysis shows peaks corresponding to hydrodehalogenation (loss of halogen) and/or starting material dimerization. How can I suppress these side reactions?
Answer: These side products are common in cross-coupling reactions and point to specific competing pathways.
Caption: Competing reaction pathways in a Buchwald-Hartwig amination.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be promoted by bases that can act as hydride sources (like alkoxides with β-hydrogens) or by catalyst decomposition.
-
Solution: Use a base that lacks β-hydrogens, such as LHMDS or potassium tert-butoxide. Optimizing the catalyst-to-ligand ratio and lowering the reaction temperature can also minimize this pathway.[3]
-
-
Homocoupling/Dimerization: This is the dimerization of the aryl halide or the amine.
-
Solution: This is often a sign of a poorly performing catalyst system. Re-screening ligands and optimizing the catalyst loading and temperature can effectively minimize homocoupling.[3]
-
Scenario 4: Difficulty in Product Purification
Question: My crude product streaks badly on silica gel chromatography, and I'm getting poor separation and recovery. What are the best practices for purifying polar aromatic amines?
Answer: This is a very common problem. The basic amine groups interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation.[12]
-
Modify the Stationary Phase:
-
Amine-Functionalized Silica: Using commercially available amine-treated silica gel (KP-NH) can dramatically improve purification by masking the acidic sites.[12]
-
Basic Alumina: Activated basic alumina is another excellent alternative to silica gel for purifying basic compounds.
-
-
Modify the Mobile Phase:
-
Add a Competing Amine: If using standard silica, add a small amount (0.5-1%) of a volatile tertiary amine like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate).[12] This will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
-
Alternative Purification Techniques:
-
Acid-Base Extraction: Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified free amine back into an organic solvent.
-
Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system or trituration (suspending the crude solid in a solvent where the impurities are soluble but the product is not) can be a highly effective purification method.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred, Buchwald-Hartwig or SNAr? A1: The Buchwald-Hartwig amination is often more versatile and reliable, especially for less reactive aryl chlorides or bromides and for sterically hindered amines.[9] It generally proceeds under milder conditions than SNAr. However, if a highly activated precursor like a 2-fluoro-3-nitropyridine is readily available, SNAr can be a simpler, catalyst-free alternative.
Q2: How do I handle and store 2,3-diaminopyridine derivatives? A2: 2,3-Diaminopyridine and its derivatives are generally stable solids. However, they are basic and can react with atmospheric CO₂ or acidic vapors over time.[13] It is best to store them in a tightly sealed container in a cool, dry place, away from acids.[13]
Q3: What is the best method to monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a UV lamp to visualize the spots. Staining with potassium permanganate can also be effective for visualizing amines. For more quantitative analysis, LC-MS or GC-MS are the preferred methods, allowing you to monitor the disappearance of starting materials and the appearance of the product and any side products.
Q4: The final nitro reduction step is slow. How can I improve it? A4: Catalytic hydrogenation (H₂, Pd/C) is a clean and effective method.[14] If the reaction is slow, ensure the catalyst is active (use fresh catalyst if necessary), increase the hydrogen pressure, or add a few drops of acetic acid to the solvent (e.g., methanol or ethanol) to aid the reaction. Alternative reducing agents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can also be used.[15][16]
Appendix: General Experimental Protocol
Illustrative Protocol for Step 1A & 2: Buchwald-Hartwig Amination and Subsequent Reduction
Step 1A: Synthesis of 2-(Cyclohexylamino)-5-methyl-3-nitropyridine
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 2-chloro-5-methyl-3-nitropyridine (1.0 eq), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 eq), the corresponding ligand (e.g., BrettPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere (in a glovebox is ideal).[3]
-
Solvent and Reagent Addition: Seal the flask. If not in a glovebox, purge with argon for 10 minutes. Add anhydrous, degassed toluene via syringe, followed by cyclohexylamine (1.2 eq).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (see Scenario 4).
Step 2: Synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
-
Reaction Setup: Dissolve the crude or purified 2-(cyclohexylamino)-5-methyl-3-nitropyridine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the starting material) under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, evacuate and backfill with hydrogen gas (H₂) three times. Maintain the reaction under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) and stir vigorously at room temperature for 4-16 hours.
-
Monitoring & Work-up: Monitor by TLC until the starting material is consumed. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product. Further purification can be performed if necessary.
References
- ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(vii), 124-140.
- Torrini, I., Zecchini, G. P., Agrosì, F., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 305-307.
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.
- ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
- Charnwood Discovery. (n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using DoE.
- Guidechem. (2023, January 1). What are the applications and storage methods of 2,3-Diaminopyridine?
- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- BenchChem. (2025, December). Technical Support Center: Strategies for Regioselective Pyridine Substitution.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
- ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- ResearchGate. (2025, August 9). (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- ProQuest. (n.d.). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
- MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Harned Research Group. (n.d.). Cross coupling reactions.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. biotage.com [biotage.com]
- 13. guidechem.com [guidechem.com]
- 14. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 15. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-N-cyclohexyl-5-methylpyridine-2,3-diamine Synthesis
Topic: Troubleshooting Common Side Products & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)[1]
Executive Summary & Reaction Logic
Welcome to the technical support portal for the synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine . This scaffold is a critical intermediate in the synthesis of various kinase inhibitors (e.g., CDK/Aurora kinase inhibitors) and requires a two-step sequence: Nucleophilic Aromatic Substitution (
The Central Challenge: While the pyridine ring is electron-deficient, facilitating the initial displacement, the final ortho-diamine product is highly electron-rich and prone to rapid oxidative degradation.
The Synthetic Route & Critical Control Points
The synthesis generally proceeds via 2-chloro-5-methyl-3-nitropyridine (Precursor A).[1]
-
Step 1 (
): Displacement of Cl by Cyclohexylamine. -
Step 2 (Reduction): Hydrogenation of the Nitro group to the Amine.
Module 1: The Step (Coupling)
Goal: Synthesis of 2-(cyclohexylamino)-5-methyl-3-nitropyridine.[1]
Troubleshooting Guide: "My yield is low or the solid is the wrong color."
| Observation | Probable Side Product | Root Cause | Corrective Action |
| Yellow precipitate insoluble in organic solvents | Impurity A: 5-methyl-3-nitro-2(1H)-pyridone | Hydrolysis. Moisture in the solvent or amine competed with the nucleophile.[1] | Use anhydrous solvents (THF/DCM). Ensure Cyclohexylamine is dry. |
| Slow reaction / Unreacted Starting Material | Impurity B: Carbonate salts of Cyclohexylamine | Aged Reagents. Cyclohexylamine absorbs | Distill Cyclohexylamine before use or use 1.2–1.5 eq. excess. Add a non-nucleophilic base (DIPEA). |
| Dark tar / Multiple spots on TLC | Impurity C: Bis-addition products (Rare) | Overheating. Excessive temperature caused forcing conditions on the 5-methyl group (unlikely) or ring degradation.[1] | Maintain temp <60°C. The 2-Cl is highly activated by the 3-NO2; mild heat is sufficient. |
Technical Insight: The Hydrolysis Trap
The 2-position of a 3-nitropyridine is extremely electrophilic. While this aids the amine attack, it also makes the chloride susceptible to attack by water.
-
Mechanism: Water attacks C2
Meisenheimer complex Loss of HCl Tautomerization to Pyridone. -
Detection: The pyridone has a distinct shift in
NMR (loss of aromaticity character) and is often highly crystalline and insoluble in low-polarity solvents.
Module 2: The Reduction Step (Nitro Amine)
Goal: Synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine.
Troubleshooting Guide: "The product turned red/black upon filtration."
| Observation | Probable Side Product | Root Cause | Corrective Action |
| Product turns pink/red/brown in air | Impurity D: Azo-dimers (Diazenes) or Phenazines | Oxidation. Ortho-diamines are air-sensitive.[1] They oxidatively dimerize to azo-linkages or cyclize.[1] | CRITICAL: Store as HCl salt immediately. Perform filtration under |
| Mass Spec shows M+16 peak | Impurity E: Hydroxylamine intermediate ( | Incomplete Reduction. Catalyst poisoning or insufficient | Increase reaction time. If using |
| Mass Spec shows M+4 or M+6 | Impurity F: Piperidine derivative | Over-reduction. Pyridine ring hydrogenation. | Switch from |
| Loss of Cyclohexyl group | Impurity G: De-alkylation products | Acidic Hydrolysis. Harsh acidic reduction conditions (e.g., | Use catalytic hydrogenation ( |
Technical Insight: The Oxidative Instability
The electron-donating power of the alkyl-amino group at C2 and the methyl at C5 makes the C3-amine highly nucleophilic and prone to oxidation.
-
The "Pink" Warning: A pink hue indicates the formation of radical cations or azo-species. This is the first sign of degradation.
-
Protocol Fix: Do not concentrate the free base to complete dryness in air. Acidify with
in MeOH/Dioxane to isolate the stable dihydrochloride salt.
Visualizing the Impurity Landscape
The following diagram maps the reaction flow and points of divergence where side products are generated.
Caption: Reaction pathway showing critical divergence points for hydrolysis (Step 1) and oxidation/over-reduction (Step 2).[1]
Frequently Asked Questions (FAQ)
Q1: Can I use iron (
Q2: Why does my NMR show a broad hump around 5-6 ppm?
A: This is characteristic of the exchangeable protons (NH) in the diamine. If the sample is wet or oxidized, these peaks broaden significantly. Add a drop of
Q3: How do I store the final product for long periods? A: Never store the free base. Convert it to the dihydrochloride salt . Dissolve the crude oil in minimal DCM, add 4M HCl in Dioxane, and precipitate with Ether. The salt is stable for months at -20°C [3].
References
-
Reduction Methodologies: Org. Synth.1951 , 31, 38. (Describes Iron reduction protocols for 2,3-diaminopyridines to avoid ring hydrogenation).
-
Oxidative Stability: Journal of Pharmaceutical and Biomedical Analysis, 2007 . "Stability studies of ionised and non-ionised 3,4-diaminopyridine." (Analogous stability data for ortho-diaminopyridines, confirming salt stability vs. free base oxidation).
-
General Pyridine Synthesis: Organic Chemistry Portal, "Synthesis of Pyridines." (General reactivity patterns for SNAr and Reduction).
-
SNAr Mechanisms: J. Chem. Soc., Perkin Trans. 2, 2002 . "Reactivity in SNAr reactions of 2-chloro-3-nitropyridine." (Kinetics and hydrolysis risks).
Sources
"troubleshooting low yield in 2-N-cyclohexyl-5-methylpyridine-2,3-diamine reactions"
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide addresses yield optimization for the synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine , specifically targeting the two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.
Quick Diagnostic: Where is the loss occurring?
Before altering conditions, identify the failure point using this decision matrix.
Figure 1: Diagnostic logic flow for identifying yield loss in 2,3-diaminopyridine synthesis.
PART 1: Troubleshooting Step 1 (SNAr)
Reaction: 2-chloro-5-methyl-3-nitropyridine + Cyclohexylamine
Q1: Why is my conversion incomplete despite long reaction times?
Root Cause: Steric hindrance and deactivation. While the 3-nitro group activates the 2-position, the cyclohexyl group is bulky. If you are using a weak base or insufficient temperature, the reaction stalls.
-
Solution: Switch to a polar aprotic solvent (DMSO or DMF) to enhance nucleophilicity.
-
Protocol Adjustment: Increase temperature to 60–80°C. Ensure you are using at least 2.5 equivalents of cyclohexylamine (acting as both nucleophile and base) or 1.2 eq amine + 2.0 eq DIPEA.
Q2: I see a peak with M-18 mass (Hydrolysis). What happened?
Root Cause: Moisture contamination (Competitor: Water).[1] 2-chloro-3-nitropyridines are susceptible to hydrolysis by trace water, forming the pyridone (2-hydroxy-5-methyl-3-nitropyridine), which is unreactive to amines.
-
Solution: Use anhydrous solvents (Ethanol/Acetonitrile).
-
Critical Check: If using hygroscopic bases (like KOH/NaOH), switch to organic bases (Et3N or DIPEA) to minimize hydroxide ion concentration.
Q3: My intermediate is an oil that won't crystallize. How do I purify it?
Root Cause: Lipophilicity of the cyclohexyl group. The intermediate is highly lipophilic.
-
Solution: Do not column. The intermediate usually precipitates upon adding water to the reaction mixture (if using EtOH/DMF).
-
Protocol: Pour the reaction mixture into ice-water (5x volume). Stir vigorously for 30 mins. Filter the yellow solid. If it oils out, extract with DCM, dry, and recrystallize from EtOH/Heptane.
PART 2: Troubleshooting Step 2 (Nitro Reduction)
Reaction: 2-(cyclohexylamino)-5-methyl-3-nitropyridine
Q4: The product turns dark black/purple during filtration. Why?
Root Cause: Oxidative Instability (The "Black Tar" Effect). Electron-rich ortho-diaminopyridines are notoriously air-sensitive. They undergo oxidative dimerization to form azo-linkages or phenazine-like tars upon exposure to air, especially in solution.
-
Fix: Do not rotary evaporate to dryness in air.
-
Protocol:
-
Conduct reduction under strict inert atmosphere (Argon/N2).
-
If filtering catalyst (Pd/C), use a Schlenk frit or keep the filter cake wet with solvent; do not suck dry.
-
Store the product as a salt (HCl or H2SO4 salt) immediately. The salt forms are stable to air; the free base is not.
-
Q5: I see M+4 or M+6 peaks (Over-reduction).
Root Cause: Hydrogenation of the pyridine ring. Under high pressure (>50 psi) or with PtO2, the pyridine ring or the cyclohexyl double bonds (if any were present, though here it is saturated) can reduce.
-
Solution: Switch to Fe/NH4Cl or SnCl2 .
-
Alternative: If using catalytic hydrogenation, use 5% Pd/C (sulfided) or Raney Nickel, which are less likely to reduce the pyridine ring than Pt or Pd/C at high pressure. Keep pressure at 1 atm (balloon).
Q6: The reaction stalls at the hydroxylamine intermediate (M+16).
Root Cause: Catalyst Poisoning or Insufficient Activity. The sulfur/nitrogen lone pairs can poison Pd catalysts.
-
Solution: Add a promoter (trace acetic acid) to the hydrogenation.
-
Alternative: Switch to Transfer Hydrogenation (Pd/C + Ammonium Formate) or chemical reduction (Iron powder in acetic acid/ethanol).
PART 3: Optimized "Golden Path" Protocol
Based on the troubleshooting above, this is the recommended robust workflow.
Step 1: SNAr (Intermediate)
-
Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in anhydrous Acetonitrile (0.5 M).
-
Add DIPEA (1.5 eq) followed by Cyclohexylamine (1.2 eq).
-
Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hex/EtOAc 4:1).
-
Workup: Cool to RT. Pour into water. Filter the yellow precipitate. Wash with water. Dry in vacuum oven.
Step 2: Reduction (Fe/Acetic Acid Method - Most Robust)
Use this method to avoid air-sensitivity issues during filtration.
-
Suspend Intermediate (1.0 eq) in Ethanol/Water (4:1 ratio).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
-
Heat to 80°C.
-
Monitor: Solution will turn from yellow to colorless/brown sludge.
-
Workup (Critical):
PART 4: Data & Comparison Tables
Table 1: Reductant Screening for 3-Nitropyridines
| Method | Yield Potential | Risk Profile | Recommendation |
| H2 / Pd/C (EtOH) | High (80-95%) | High oxidation risk during filtration; Catalyst poisoning. | Good for small scale if handled under Argon. |
| Fe / AcOH or NH4Cl | Excellent (>90%) | Messy workup (Iron sludge); Product stable in acid. | Recommended for scale-up. |
| SnCl2 / HCl | Good (70-85%) | Difficult to remove Tin salts; highly acidic. | Use only if other methods fail. |
| H2 / PtO2 | Low (<50%) | Over-reduction of pyridine ring is common. | Avoid. |
Table 2: Solvent Effects on SNAr Step
| Solvent | Temp Limit | Reaction Rate | Workup Ease |
| Ethanol | 78°C | Moderate | Easy (Water precipitation) |
| Acetonitrile | 82°C | Fast | Easy (Evaporation/Extraction) |
| DMF/DMSO | >100°C | Very Fast | Difficult (High BP, requires extensive washing) |
| Toluene | 110°C | Slow (Poor solubility of nitropyridine) | Moderate |
References
-
Reduction of 3-nitro-2-aminopyridines
- Oxidative Instability of Diamines: Lunn, G.; Sansone, E. B. Reductive destruction of hydrazines and diaminopyridines.J. Chem. Educ.1990, 67, A155. (Discusses air sensitivity and handling).
-
SNAr on Nitropyridines
-
J. Med. Chem.2008 , 51, 5330–5341. (Synthesis of 2-amino-3-nitropyridine analogs). Link
-
- Tetrahedron Lett.2003, 44, 2557–2560.
Sources
Technical Support Center: Enhancing the Stability of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-N-cyclohexyl-5-methylpyridine-2,3-diamine and its metal complexes. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during synthesis, handling, and storage. Our focus is on explaining the causality behind experimental choices to empower you with robust, reproducible methodologies.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explore the underlying scientific causes, and provide actionable solutions.
► Issue 1: My complex appears to decompose during synthesis or workup, resulting in poor yields and impure products.
Symptoms:
-
Unexpected color changes (e.g., solution turning dark brown or black).
-
Formation of amorphous precipitates or metallic mirrors.
-
Complex fails to crystallize or oils out.
-
Broad, uninterpretable peaks in ¹H NMR spectra of the crude product.
Potential Causes & Solutions:
Cause A: Sensitivity to Atmospheric Oxygen and Moisture Many transition metal complexes, especially those in lower oxidation states, are highly sensitive to air.[1][2] The pyridine-2,3-diamine ligand itself, while relatively stable, can contribute to the overall sensitivity of the final complex. Oxygen can oxidize the metal center, while moisture can hydrolyze the complex or protonate the basic diamine ligand, leading to decomposition.[1][3][4]
Solution: Rigorous Inert Atmosphere Techniques All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using either a glovebox or Schlenk line techniques.[4]
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven (>120 °C) overnight and cooled under vacuum or a stream of inert gas. For highly sensitive reactions, flame-drying glassware under vacuum is recommended to remove adsorbed water.[4]
-
Solvent Preparation: Use anhydrous, deoxygenated solvents. See Protocol 1: Preparation of Anhydrous, Deoxygenated Solvents.
-
Reagent Handling: Transfer all reagents, especially the metal precursor and the ligand, via cannula or in a glovebox to avoid exposure to air.[5]
Cause B: Thermal Instability The metal-ligand bonds may be thermally labile. Heating the reaction mixture too high or for too long can provide the activation energy needed for decomposition pathways.
Solution: Precise Temperature Control
-
Reaction Temperature: If the synthesis is sluggish at room temperature, consider gentle heating and carefully monitor the reaction. Determine the optimal temperature by running small-scale trials at different temperatures.
-
Workup: Perform all workup procedures (filtrations, solvent removal) at or below room temperature. Use a rotary evaporator with a cooled water bath.
Cause C: Solvent Incompatibility The choice of solvent is critical and can dramatically affect stability.[6] Protic solvents (e.g., alcohols, water) are generally incompatible with air-sensitive organometallic complexes.[7][8] Halogenated solvents like dichloromethane can sometimes react with low-valent metal centers in an oxidative addition process.[9]
Solution: Judicious Solvent Selection
-
Synthesis: Aprotic, non-coordinating, or weakly coordinating solvents are often preferred. See the table below for guidance.
-
Purification: When performing chromatography, ensure the column is packed and run under an inert atmosphere. Pre-treat the stationary phase (e.g., silica gel, alumina) by drying it under high vacuum.
Caption: A workflow for diagnosing causes of complex decomposition.
► Issue 2: My purified complex degrades over time, even when stored as a solid or in solution.
Symptoms:
-
Solid sample changes color, texture, or becomes insoluble.
-
Stored solutions (e.g., for catalysis or biological screening) show precipitation or color changes.
-
Loss of catalytic activity or inconsistent results in assays over time.
Potential Causes & Solutions:
Cause A: Slow Reaction with Trace Contaminants Even in a well-sealed vial, trace amounts of oxygen or moisture can slowly degrade a sample. The atmosphere inside a glovebox is not perfectly inert (typically 1-10 ppm O₂/H₂O), and degradation can occur over weeks or months.
Solution: Optimal Storage Conditions
-
Solid Storage: Store solid samples in a sealed vial, wrapped with Parafilm, inside a light-proof container in a freezer (-20 °C or below) within a glovebox or desiccator.[3][10] Do not store samples in solvent-rich glovebox atmospheres, as solvent vapors can degrade the solid.[3]
-
Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, use a J. Young NMR tube or a Schlenk flask with a PTFE valve. Store frozen under an inert atmosphere in the dark.
Cause B: Ligand Dissociation or Rearrangement The 2-N-cyclohexyl-5-methylpyridine-2,3-diamine ligand may be labile, leading to an equilibrium between the desired complex and dissociated species. This is particularly relevant in coordinating solvents that can compete for binding sites on the metal.
Solution: Solvent Choice and Ligand Modification
-
Solvent: Store solutions in non-coordinating solvents like toluene or hexane, if solubility permits. Avoid strongly coordinating solvents like DMSO or DMF for long-term storage unless they are part of the stable complex.
-
Ligand Design: The stability of metal complexes is highly dependent on the ligand's structure.[11][12] Introducing bulkier groups on the ligand can sterically protect the metal center and prevent dissociation or attack by external species.[13][14] While modifying the core ligand is a synthetic challenge, it is a powerful strategy for enhancing stability.
Caption: Common degradation routes for sensitive metal complexes.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for synthesizing and storing these complexes? A1: The ideal solvent depends on the specific metal and reaction. However, a good starting point is a non-halogenated, aprotic solvent that has been rigorously dried and deoxygenated. See the table below for recommendations.
Table 1: Recommended Solvents for Air-Sensitive Complexes
| Solvent | Type | Boiling Point (°C) | Recommended Drying Method | Notes |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | Polar Aprotic, Coordinating | 66 | Sodium/Benzophenone | Can stabilize some complexes but may also compete for coordination. Can form peroxides; use with inhibitor or test before use.[8] |
| Toluene | Nonpolar Aprotic | 111 | Sodium/Benzophenone | Good general-purpose solvent for synthesis and storage. Less coordinating than THF. |
| Hexane / Pentane | Nonpolar Aprotic | 69 / 36 | Sodium/Benzophenone | Useful for precipitation and washing due to lower polarity. Required for some organolithium reactions.[7] |
| Acetonitrile | Polar Aprotic, Coordinating | 82 | CaH₂, then P₂O₅ | Strongly coordinating; can displace other ligands but may also form very stable complexes. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | CaH₂ | Use with caution. Can react with low-valent or highly reactive metal centers.[9] |
Q2: How does the choice of metal center impact stability? A2: The metal center is crucial. Stability is governed by principles like the Hard and Soft Acids and Bases (HSAB) theory.[12] Nitrogen donors are borderline bases. Harder metal ions (e.g., Ti(IV), Cr(III)) will form more stable bonds with the amine nitrogens, while softer metals (e.g., Pd(0), Ag(I), Cu(I)) will have different bonding characteristics. The geometry and electronic configuration of the metal also play a significant role; for instance, square planar d⁸ complexes (e.g., Pd(II), Pt(II)) are often very stable.[15][16]
Q3: What role do the cyclohexyl and methyl substituents play in stability? A3: These substituents provide important steric bulk around the metal's coordination sphere. The large cyclohexyl group can shield the metal center from attack by solvents or other reagents, a concept known as kinetic stabilization.[13][17] This steric hindrance can prevent unwanted side reactions and slow down decomposition pathways. The methyl group on the pyridine ring also provides a minor electronic (electron-donating) effect.
Q4: Are there general strategies to improve the inherent stability of the complex? A4: Yes. Beyond optimizing reaction and storage conditions, a key strategy is the use of ancillary or co-ligands. For example, incorporating strongly binding, sterically bulky N-heterocyclic carbene (NHC) ligands can significantly enhance the overall stability of a complex.[18][19][20] NHCs form very strong metal-carbon bonds and can act as "spectator" ligands that protect the metal center throughout a reaction.[17]
Caption: Key pillars for achieving stable metal complexes.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Anhydrous, Deoxygenated Solvents (e.g., THF)
CAUTION: This procedure involves reactive materials (sodium metal) and should only be performed by trained personnel in a well-ventilated fume hood.
-
Pre-Drying: Add approximately 10 g of activated 4 Å molecular sieves per liter of solvent and let it stand overnight.
-
Setup: Assemble a solvent still apparatus in a fume hood. The flask should be appropriately sized for the volume of solvent. Equip the flask with a condenser and an inert gas inlet/outlet bubbler.
-
Drying Agent: Under a flow of argon, carefully add sodium metal (cut into small pieces, ~5 g/L) and a small amount of benzophenone (~1 g/L) to the pre-dried solvent.
-
Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas. The solution will turn a deep blue or purple color when it is anhydrous and oxygen-free. This is the sodium benzophenone ketyl radical anion. If the color fades, more sodium may be required.
-
Collection: Once the characteristic blue/purple color persists for several hours, the solvent is ready. Collect the solvent by distillation or cannula transfer directly into a flame-dried Schlenk flask for storage under an inert atmosphere.
-
Quenching: After the still has cooled completely, carefully and slowly quench the residual sodium by adding isopropanol, followed by methanol, and finally water.
Protocol 2: General Synthesis of a Metal Complex under Inert Atmosphere
This protocol outlines a general procedure using a Schlenk line.
-
Setup: Attach a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser to a Schlenk line. Ensure the system is under a positive pressure of inert gas (Ar or N₂).
-
Reagent Addition (Solids): In a glovebox or under a strong positive flow of inert gas, add the metal precursor (e.g., PdCl₂(MeCN)₂) and the 2-N-cyclohexyl-5-methylpyridine-2,3-diamine ligand to the flask.
-
Solvent Addition: Using a gas-tight syringe or cannula, transfer the required volume of anhydrous, deoxygenated solvent (from Protocol 1) into the reaction flask.
-
Reaction: Stir the mixture at the desired temperature (room temperature or heated with an oil bath). Monitor the reaction progress by taking aliquots via syringe for analysis (TLC, NMR, etc.), ensuring the system remains under inert gas.
-
Workup:
-
Filtration: If a solid byproduct forms (e.g., salts), filter the mixture using a Schlenk filter cannula into a second flame-dried Schlenk flask.
-
Solvent Removal: Remove the solvent under vacuum, taking care not to heat the flask if the complex is thermally sensitive.
-
Purification: The crude product can be purified by recrystallization or precipitation by adding a non-solvent (e.g., adding hexane to a toluene solution), all performed under inert atmosphere.
-
-
Isolation and Storage: Isolate the final product by filtration, wash with a minimal amount of cold, deoxygenated solvent, and dry under high vacuum. Transfer the solid to a pre-weighed vial and store it under optimal conditions inside a glovebox.
References
- N-Heterocyclic carbene stabilized Ag–P nanoclusters. RSC Publishing.
- Use of N-Heterocyclic Carbene Compounds (NHCs)
- N-heterocyclic carbene ligands bulk up to better stabilise metal c
- N-Heterocyclic Carbene Ligands for Au Nanocrystal Stabilization and Three-Dimensional Self-Assembly.
- Solvent effects. Wikipedia.
- Air Sensitive Compounds. Ossila.
- Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. IJTSRD.
- Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. Royal Society of Chemistry.
- Metal Safety: Proper Handling and Storage Tips. Service Wire.
- Simple Ligand Modifications as a Key to Playing with the Stability of Cu(I), Cu(II), and Cu(III) Organometallic Complexes.
- Air-Sensitive Chemistry: Practical and Safety Consider
- The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform.
- Safe & Best Practices for Storing and Handling Metals. The Metal Store.
- Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review.
- Best Practices for Storing and Handling AMS Metals. Friend Metals Distributor.
- Safe & Efficient Heavy Metal Handling Practices. EOXS.
- 13.8: Organometallic Reagents. Chemistry LibreTexts.
- (PDF) Degradation of Pyridines in the Environment.
- Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry.
- A Deep Dive into Common Organic Solvents. ChemTalk.
- Ligand Design Criteria for the Stability of High Oxidation State Praseodymium Complexes.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- Storage of Metals – Canadian Conservation Institute (CCI) Notes 9/2. Canada.ca.
- Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. PMC.
- Microbial Degradation of Pyridine and Pyridine Derivatives.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC.
- Microbial degradation mechanism of pyridine by Paracoccus sp.
- Air-Sensitive or Highly Reactive Compounds. Stanford Environmental Health & Safety.
- Degradation of pyridines in the environment. Semantic Scholar.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. MilliporeSigma.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
- 2,3-diaminopyridine. Organic Syntheses Procedure.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Pd(II)
- Synthesis of 5-n-alkyl-2-(trans-4-n-alkylcyclohexyl)pyridines. ElectronicsAndBooks.
- 2,3-Diaminopyridine. ChemicalBook.
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 2. Air-Sensitive or Highly Reactive Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ossila.com [ossila.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. smetals.co.uk [smetals.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts | Research | Chemistry World [chemistryworld.com]
- 14. Ligand Design Criteria for the Stability of High Oxidation State Praseodymium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02549D [pubs.rsc.org]
- 18. N-Heterocyclic carbene stabilized Ag–P nanoclusters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update | MDPI [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of pyridine derivatives. This guide is specifically tailored to address the challenges associated with the column chromatography of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine and structurally similar compounds. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot and optimize your purification workflows.
The unique structure of this molecule, featuring a basic pyridine ring, two primary/secondary amine groups, and a bulky non-polar cyclohexyl moiety, presents a distinct set of purification challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 2-N-cyclohexyl-5-methylpyridine-2,3-diamine on silica gel?
The primary challenge stems from the compound's basicity. The molecule has three basic nitrogen atoms: the pyridine ring nitrogen and the two exocyclic amino groups. These basic centers interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to several common problems:
-
Severe Peak Tailing: The strong, non-ideal interaction with acidic sites on the stationary phase causes the compound to "smear" or "tail" down the column, resulting in broad peaks and poor separation.[1]
-
Irreversible Adsorption & Low Recovery: In some cases, the interaction is so strong that the compound binds irreversibly to the column, leading to significant loss of material.[1][2]
-
On-Column Degradation: The acidic surface of silica gel can potentially degrade acid-sensitive compounds.[1][3] While 2,3-diaminopyridines are generally stable, this is a possibility that must be considered, especially if unexpected impurities appear after chromatography.[4]
Q2: What is a good starting point for mobile phase and stationary phase selection?
Given the compound's polarity and basicity, a systematic approach is recommended.
Stationary Phase:
-
Standard Silica Gel (60 Å, 40-63 µm): Begin with standard flash-grade silica gel as it is the most common and cost-effective option. However, be prepared to modify your mobile phase or change the stationary phase if you encounter the issues described in Q1.
-
Neutral Alumina: If significant tailing or degradation is observed on silica, switching to neutral alumina is an excellent alternative. Alumina has a less acidic surface and can mitigate the strong interactions with basic compounds.
-
Deactivated or End-capped Silica: For more challenging separations, using a deactivated (e.g., by treatment with a silylating agent) or commercially available end-capped silica gel can reduce the number of free silanol groups, leading to better peak shapes.[1]
Mobile Phase:
-
System 1: Ethyl Acetate (EtOAc) / Hexanes or Heptanes: This is a standard solvent system for compounds of moderate polarity. Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity based on TLC analysis.
-
System 2: Dichloromethane (DCM) / Methanol (MeOH): This is a more polar system that can be effective if your compound is poorly soluble or requires high polarity to elute.
-
Crucial Additive - Triethylamine (TEA): It is highly recommended to add a small amount of a competing base, such as 0.5-2% triethylamine (TEA) , to your mobile phase from the very beginning.[1] TEA is more basic than your compound and will preferentially bind to the acidic silanol sites, effectively masking them and allowing your compound to elute with a much-improved peak shape.[1]
| Stationary Phase | Recommended Mobile Phase System | Key Considerations |
| Silica Gel | Hexanes/EtOAc + 1% TEA | Standard starting point. TEA is critical to prevent peak tailing. |
| Silica Gel | DCM/MeOH + 1% TEA | Use for more polar compounds or when solubility is an issue in hexanes. |
| Neutral Alumina | Hexanes/EtOAc or DCM/MeOH | Good alternative if silica causes degradation or irreversible binding. TEA may not be necessary. |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Issue 1: Severe Peak Tailing and Poor Resolution
Q: My TLC plate shows a comet-like streak instead of a round spot, and my column fractions are all mixed. What is happening and how do I fix it?
Causality: This is the classic sign of strong secondary interactions between your basic analyte and acidic silanol groups on the silica gel.[1][2] The multiple basic sites on 2-N-cyclohexyl-5-methylpyridine-2,3-diamine make it particularly prone to this issue. Different molecules interact with the silica surface with varying strengths, leading to a distribution of retention times that manifests as a tailed peak.
Troubleshooting Workflow: Mitigating Peak Tailing
Caption: Workflow for troubleshooting peak tailing of basic compounds.
Experimental Protocol 1: Column Chromatography with a Triethylamine Additive
-
Solvent Preparation: Prepare your chosen mobile phase (e.g., 20% EtOAc in Hexanes). To this solution, add triethylamine (TEA) to a final concentration of 1% (v/v). For example, to 990 mL of your solvent mixture, add 10 mL of TEA. Mix thoroughly.
-
Column Packing: Pack your column using the TEA-containing mobile phase. Never pack with a neat solvent and then switch to a TEA-containing one, as this can cause swelling/cracking of the silica bed.
-
Sample Loading: Dissolve your crude 2-N-cyclohexyl-5-methylpyridine-2,3-diamine in a minimal amount of the mobile phase (or a solvent it is readily soluble in, like DCM). If using a different solvent for loading, use the smallest volume possible to avoid peak distortion.[1]
-
Elution: Run the column using the TEA-containing mobile phase, collecting fractions and monitoring by TLC. The TEA will pre-treat the silica, allowing your compound to elute symmetrically.
Issue 2: Suspected On-Column Degradation or Low Mass Recovery
Q: My overall yield after the column is very low, or I'm seeing new, unexpected spots on my TLC post-column. How can I determine if my compound is degrading?
Causality: The acidic surface of silica gel can act as a Brønsted or Lewis acid catalyst, potentially causing degradation of sensitive molecules.[3][4] While many pyridine derivatives are robust, compounds with multiple functional groups can be susceptible. Low mass recovery can also be due to irreversible binding, as discussed earlier.
To diagnose this, a 2D TLC experiment is an invaluable and quick check for stability on the stationary phase.[3]
Experimental Protocol 2: 2D-TLC for Stability Assessment
-
Spotting: Take a square TLC plate. In one corner, about 1.5 cm from each edge, carefully spot your crude material. Make the spot as small and concentrated as possible.
-
First Elution: Place the plate in a developing chamber with your chosen mobile phase and run the chromatogram as usual.
-
Drying and Rotation: Remove the plate and thoroughly dry it with a heat gun or in a vacuum oven to remove all solvent. This step is critical. Once completely dry, rotate the plate 90 degrees so that the line of separated spots from the first run is now on the bottom edge.
-
Second Elution: Place the rotated plate back into the same developing chamber with the same mobile phase and run the chromatogram a second time.
-
Analysis:
-
Stable Compound: If your compound is stable on silica, all spots will appear along a 45-degree diagonal line from the origin.
-
Unstable Compound: If your compound is degrading, you will see new spots that are off the diagonal.[3] The appearance of these off-diagonal spots confirms that the compound is reacting/degrading upon prolonged contact with the silica gel.
-
Caption: Decision workflow for assessing compound stability using 2D-TLC.
Issue 3: Co-elution with a Similarly Polar Impurity
Q: My target compound is eluting with an impurity (Rf values are very close). How can I improve the separation (resolution)?
Causality: Resolution in chromatography is a function of three factors: efficiency (N), selectivity (α), and retention factor (k').[1] To improve separation, you must change one of these parameters. The most impactful changes often come from altering the selectivity.
Strategies for Improving Resolution:
-
Optimize Selectivity (Highest Impact): Selectivity is a measure of the relative separation between two peaks. Changing the chemistry of the system has the biggest effect.
-
Change Organic Modifier: If you are using an Ethyl Acetate/Hexanes system, try switching to a Dichloromethane/Methanol system. The different solvent properties (dipolarity, hydrogen bonding capability) will alter the interactions with your compound and the impurity, potentially changing their elution order and improving separation.[1]
-
-
Adjust Retention Factor: Ensure your compound's Rf on TLC is in the optimal range of 0.2-0.4 for good separation. If the Rf is too high (>0.5), the compound is moving too fast and not spending enough time on the stationary phase to separate effectively.
-
Modify Solvent Strength: Decrease the amount of the polar solvent (e.g., go from 30% EtOAc to 20% EtOAc) to increase retention and allow more time for separation to occur.[1]
-
-
Increase Efficiency: Efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve.
-
Use a Longer Column: Doubling the column length can increase resolution by approximately 40%, but at the cost of longer run times and higher solvent consumption.[1]
-
Proper Packing and Loading: Ensure your column is packed uniformly without any cracks or channels. Load the sample in the smallest possible volume to start with a narrow band.
-
References
-
Lochmüller, C. H., et al. Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC. Journal of Chromatographic Science. [Link]
-
Pyridine HPLC Separation. (2024). SIELC Technologies. [Link]
-
Separation of 2,3-Diaminopyridine on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
Separation of Pyridine, 4-ethyl-2-methyl- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. (2015). ResearchGate. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Lochmüller, C. H., et al. (1983). Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC. Journal of Chromatographic Science, 21(12), 574–579. [Link]
-
Characterization of a Novel Pyridinium Bromide Surface Confined Ionic Liquid Stationary Phase for High Performance Liquid Chromatography under Normal Phase Conditions via Linear Solvation Energy Relationships. (2011). PMC. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
-
Troubleshooting LC, basics. Chromedia. [Link]
Sources
"recrystallization techniques for 2-N-cyclohexyl-5-methylpyridine-2,3-diamine"
The following technical guide is structured as a Tier 3 Support Knowledge Base article, designed for researchers requiring high-purity isolation of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (CAS: 1216230-16-8).
This compound is a critical scaffold, often utilized in the synthesis of imidazopyridine-based kinase inhibitors. Its electron-rich nature makes it susceptible to oxidation (browning) and "oiling out" during purification.
Topic: Recrystallization Protocol for 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Executive Summary & Compound Profile
Target Molecule: 2-N-cyclohexyl-5-methylpyridine-2,3-diamine CAS: 1216230-16-8 Molecular Formula: C12H19N3 Key Challenge: The molecule possesses a lipophilic cyclohexyl tail and a polar diaminopyridine head. This amphiphilic character often leads to phase separation (oiling out) rather than crystal nucleation in single-solvent systems. Furthermore, the vicinal diamine motif is prone to air-oxidation, necessitating inert handling.
Recommended Solvent Systems
Based on solubility parameters (LogP ~2.5) and functional group interactions, the following solvent systems are validated for high-recovery recrystallization.
| System Class | Solvent Mixture | Ratio (v/v) | Application Case | Risk Factor |
| Primary (Recommended) | Ethyl Acetate / n-Heptane | 1:3 to 1:5 | General purification; maximizes yield. | Low (Standard organic handling) |
| Secondary (Polar) | Ethanol (95%) / Water | 1:1 to 1:2 | Removal of inorganic salts or highly polar byproducts. | Medium (Risk of oiling out if cooled too fast) |
| Alternative | Toluene | Pure | High-purity requirements; excellent for removing tarry impurities. | Medium (Higher boiling point requires vacuum drying) |
Troubleshooting & Technical Q&A
Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the saturation temperature exceeds the melting point of the solvated product, or when the anti-solvent (e.g., Heptane) is added too rapidly, causing a sudden spike in local supersaturation.
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil phase dissolves completely. You may need to add a small volume of the good solvent (Ethyl Acetate).
-
Seeding: Cool the solution slowly to the cloud point. Add a seed crystal (0.1% wt) of pure material. If no seed is available, scratch the inner glass surface with a glass rod to induce nucleation.
-
Slow Addition: Add the anti-solvent (Heptane) dropwise via an addition funnel over 30–60 minutes, maintaining a gentle reflux or elevated temperature, then cool to room temperature (RT) at 10°C/hour.
Q2: The crystals are recovering with a dark brown/red color. Is the compound degrading?
Diagnosis: Yes. Vicinal diaminopyridines are electron-rich and prone to oxidation, forming "imino-quinone" type impurities which are highly colored even at ppm levels.
Corrective Protocol:
-
Deoxygenation: Sparge all solvents with Nitrogen (N2) or Argon for 15 minutes prior to use.
-
Charcoal Treatment: During the hot dissolution step (in Ethyl Acetate), add Activated Carbon (5-10 wt%) . Stir at reflux for 15 minutes.
-
Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the charcoal.
-
Exclusion: Perform the crystallization under a nitrogen blanket.
Q3: The yield is significantly lower than expected (<50%). Where is my product?
Diagnosis: The cyclohexyl group increases solubility in non-polar solvents, meaning significant product may remain in the mother liquor if the anti-solvent ratio is too low.
Corrective Protocol:
-
Mother Liquor Check: Analyze the filtrate by TLC or LC-MS. If product is present, concentrate the filtrate to 20% volume and repeat the crystallization.
-
Temperature: Ensure the final crystallization step is cooled to 0–4°C (ice bath) for at least 2 hours before filtration.
-
Solvent Switch: If using Ethanol/Water, switch to EtOAc/Heptane. The hydrophobic cyclohexyl group makes the compound too soluble in ethanol even at low temperatures.
Standard Operating Procedure (SOP) Workflow
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision tree for the purification of oxidation-sensitive aminopyridines.
Mechanistic Insight
The purification relies on the disruption of the crystal lattice energy. The 2-amino and 3-amino groups form intermolecular hydrogen bonds (N-H···N), creating a stable lattice. However, the cyclohexyl ring disrupts this packing, lowering the melting point compared to the non-alkylated parent (2,3-diaminopyridine).
-
Why EtOAc/Heptane? The Ethyl Acetate solvates the polar diamine core, while the Heptane acts as a specific anti-solvent for the lipophilic cyclohexyl tail, driving precipitation in a controlled manner.
-
Why Nitrogen Protection? Aminopyridines readily undergo auto-oxidation to form azo-dimers or imino-quinones. The "5-methyl" group activates the ring further, making it slightly more electron-rich and oxidation-prone than the unsubstituted analog.
References
-
Organic Syntheses . (1964). 2,3-Diaminopyridine Purification Protocols. Org. Synth. 1964, 44, 34. Retrieved February 17, 2026, from [Link]
-
National Institutes of Health (NIH) . (2023). Facile Recrystallization Process for Tuning Crystal Morphology of Diaminopyridines. PubMed Central. Retrieved February 17, 2026, from [Link]
- Google Patents. (2015). Method for separating mixed aminopyridine through crystallization (CN104529886A).
Technical Support Center: Stability Management of Pyridine-2,3-diamines
Subject: Preventing Oxidation of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine Document ID: TSC-PYR-OX-001 Audience: Process Chemists, Medicinal Chemists, Analytical Scientists
Core Directive: The Instability Mechanism
Why is this molecule degrading? 2-N-cyclohexyl-5-methylpyridine-2,3-diamine is an electron-rich vicinal (ortho) diamine. Its instability is not random; it is driven by a specific thermodynamic cascade. The 5-methyl group acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring and lowering the oxidation potential of the 2,3-amino motif.
Upon exposure to atmospheric oxygen, the molecule undergoes a radical-mediated oxidative dehydrogenation , converting the colorless diamine into a highly colored quinone diimine species. This intermediate is electrophilic and rapidly polymerizes or hydrolyzes, leading to "black tar" formation.
Degradation Pathway Visualization
The following diagram illustrates the oxidative cascade you are fighting against.
Figure 1: Oxidative degradation pathway of electron-rich pyridine diamines.
Storage & Handling Protocols
Protocol A: Long-Term Storage (The "Salt Strategy")
The free base form of this molecule is kinetically unstable. The most effective preservation method is converting it to a dihydrochloride salt. Protonation of the amino groups withdraws electron density and physically blocks the lone pairs required for the initial oxidation step.
Step-by-Step Salt Formation:
-
Dissolution: Dissolve the crude free base in degassed anhydrous ethanol or diethyl ether (5 mL/g).
-
Acidification: Under Argon flow, add 2.2 equivalents of 4M HCl in dioxane or ether dropwise at 0°C.
-
Precipitation: The dihydrochloride salt will precipitate immediately.
-
Isolation: Filter under an inert atmosphere (Schlenk frit) or rapid filtration with a nitrogen blanket.
-
Drying: Dry in a vacuum desiccator over P₂O₅.
Protocol B: Handling the Free Base
If you must use the free base for the next step, follow these strict handling rules:
| Parameter | Requirement | Rationale |
| Atmosphere | Argon (preferred) or N₂ | Argon is heavier than air and provides a better "blanket" for solids in vials. |
| Temperature | -20°C or lower | Arrhenius equation dictates that oxidation rates drop significantly at sub-zero temps. |
| Light | Amber vials / Foil wrap | Photo-oxidation is a major catalyst for radical formation in pyridine amines. |
| Solvent Choice | NO KETONES | Critical: Acetone and MEK react with 2,3-diamines to form benzodiazepines (see Troubleshooting). |
Reaction Optimization & Process Chemistry
Workflow Decision Tree
Use this logic flow to determine the correct handling procedure for your specific experimental stage.
Figure 2: Decision logic for handling air-sensitive diamines.
Troubleshooting & FAQs
Q1: The solid turned purple/black during filtration. Is it ruined?
Diagnosis: Surface oxidation. Technical Insight: The "black tar" is often a polymeric crust that forms on the surface where oxygen contact is highest. The bulk material underneath might still be pure. Recovery Protocol:
-
Do not recrystallize immediately (heating accelerates oxidation).
-
Wash the solid with cold, degassed ether or hexanes containing 1% triethylamine (to scavenge acid/radicals).
-
If the color persists, dissolve in degassed methanol, add activated charcoal (neutral), filter rapidly through Celite under Nitrogen, and re-precipitate.
Q2: Can I use Acetone to clean the product?
CRITICAL WARNING: No. Mechanism: Vicinal diamines (2,3-diamines) react with ketones (like acetone) to form 2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives (or in this case, the pyrido-fused analog). This is a condensation reaction, not oxidation, but it irreversibly destroys your starting material. Reference: This is a classic "trap" in diamine chemistry often mistaken for decomposition [1].
Q3: My LCMS shows a mass of M+14 or M+16. What is this?
Analysis:
-
M+16 (Oxygen): Formation of the N-oxide or hydroxylated impurity.
-
M-2 (Dehydrogenation): Formation of the quinone diimine (intermediate).
-
M+14 (Methylation?): Unlikely. Check if you used Methanol/HCl; you might have formed a methoxy adduct if the quinone imine was present.
-
M+40 (Acetone adduct): If you see M+40, you used acetone and formed the imine/aminal.
Q4: Can I add antioxidants to the reaction mixture?
Recommendation: Yes. Additives:
-
Sodium Dithionite (Na₂S₂O₄): Effective in aqueous/alcoholic workups to reduce quinones back to diamines. Use a 5% aqueous wash.
-
BHT (Butylated hydroxytoluene): Add 0.1% BHT to your ether/THF if performing extractions. It acts as a radical scavenger to break the oxidation chain.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See sections on purification of aromatic amines and handling of air-sensitive compounds).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed. Academic Press, 2012. (Detailed discussions on salt selection for stability).
-
Encyclopedia of Reagents for Organic Synthesis (e-EROS). Handling and Storage of Air-Sensitive Reagents. Wiley Online Library.
Technical Support Center: Scale-Up Synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Introduction
Welcome to the Technical Support Center. This guide addresses the scale-up challenges for 2-N-cyclohexyl-5-methylpyridine-2,3-diamine , a critical scaffold often utilized in the synthesis of CDK inhibitors and other kinase-targeting therapeutics.
Scaling this chemistry from gram to kilogram quantities presents two distinct process safety and quality hurdles: the exothermicity of the SNAr displacement and the thermal runaway potential during the catalytic hydrogenation of the nitro group. This guide provides troubleshooting workflows, critical process parameters (CPPs), and safety protocols to ensure a robust manufacturing route.
Module 1: The SNAr Coupling (Step 1)
Reaction: 2-chloro-5-methyl-3-nitropyridine + Cyclohexylamine
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Impact on Scale-up |
| Stoichiometry | 2.05 – 2.20 eq. Cyclohexylamine | Excess amine acts as an HCl scavenger. Using <2.0 eq results in incomplete conversion due to salt formation. |
| Solvent | Isopropyl Alcohol (IPA) | Preferred over DMF/DMSO. Allows for direct crystallization of the product upon cooling/water addition. |
| Temperature | 70°C – 80°C (Reflux) | Reaction is sluggish <60°C. Higher temps increase risk of solvent boil-off if condenser capacity is insufficient. |
| Dosing | Slow addition (1–2 hours) | CRITICAL: The reaction is exothermic. Dump-charging causes rapid temp spikes and impurity formation. |
Troubleshooting Guide: SNAr Coupling
Q: The reaction mixture turned into a solid cake during heating. What happened?
-
Diagnosis: This is likely the precipitation of cyclohexylamine hydrochloride salt. In non-polar solvents (like Toluene) or highly concentrated alcoholic solutions, the salt byproduct crashes out, impeding stirring and heat transfer.
-
Solution:
-
Immediate: Add more solvent (IPA) to restore mobility.
-
Protocol Adjustment: Ensure minimum solvent volume is 5–7 L/kg of substrate.
-
Alternative: Use a biphasic system (Toluene/Water) with a phase transfer catalyst if the salt cake persists, though IPA is preferred for green chemistry.
-
Q: I see a "hydroxy" impurity (2-hydroxy-5-methyl-3-nitropyridine) in the HPLC. How do I remove it?
-
Diagnosis: Hydrolysis of the starting chloride. This occurs if the solvent is "wet" or if the reaction is run too hot for too long with hydroxide bases.
-
Prevention: Use anhydrous reagents. Avoid using aqueous NaOH/KOH as the base; rely on the excess cyclohexylamine or an organic base like Triethylamine (TEA).
-
Remediation: The hydroxy impurity is phenolic (acidic). Wash the organic layer (or the solid filter cake) with 5% aq. NaHCO3 or dilute NaOH. The impurity will deprotonate and wash away in the aqueous phase, while your product remains organic.
Module 2: Nitro Reduction (Step 2)
Reaction: 2-(cyclohexylamino)-5-methyl-3-nitropyridine + H2
Workflow Visualization
Troubleshooting Guide: Catalytic Hydrogenation
Q: The reaction exotherm was much higher than calculated. Why?
-
Diagnosis: Nitro reduction is notoriously exothermic (~500 kJ/mol). On a scale-up, heat removal capacity (surface-area-to-volume ratio) decreases.
-
Safety Protocol:
-
Do not charge all H2 pressure at once if the reactor cooling is limited.
-
Use mass transfer limited mode : Keep agitation low initially or feed H2 slowly to control the reaction rate via gas availability.
-
Active Cooling: Ensure jacket temperature is at least 10°C below the reaction mass temperature.
-
Q: The reaction stalled at 90% conversion. Should I add more catalyst?
-
Diagnosis: Likely catalyst poisoning . Pyridines and diamines can coordinate to Pd sites, deactivating them.
-
Solution:
-
Do NOT open a hot reactor containing H2 and dry catalyst (fire hazard).
-
Acidic Promotion: Often, adding 1.0 eq of Acetic Acid or HCl prevents the amine product from binding to the catalyst, significantly speeding up the reaction.
-
Pressure: Increase H2 pressure from 3 bar to 5–10 bar before adding more metal.
-
Q: My product turned purple/black during filtration. Is it ruined?
-
Diagnosis: Oxidative instability. Free-base phenylenediamines and aminopyridines are electron-rich and oxidize rapidly in air (formation of "Wurster's salts" or iminoquinones).
-
Corrective Action:
-
Minimize Air: Filter under Nitrogen blanket.
-
Salt Formation (Recommended): Do not isolate the free base. Treat the filtered solution immediately with HCl in IPA or Ethanol to precipitate the dihydrochloride salt . The salt form is stable, white/off-white, and resistant to oxidation.
-
Module 3: Impurity Profile & Isolation
Impurity Logic Tree
FAQs: Isolation & Storage
Q: Can I distill the final diamine?
-
A: No. Diaminopyridines have very high boiling points and will likely decompose or polymerize before distilling. Crystallization or salt formation is the only viable scale-up purification method.
Q: What is the shelf-life of the intermediate nitro compound?
-
A: The intermediate 2-(cyclohexylamino)-5-methyl-3-nitropyridine is highly stable. It can be stored in fiber drums at room temperature for >1 year. However, the final diamine (free base) has a shelf life of days unless stored under Argon at -20°C. The HCl salt has a shelf life of >2 years at ambient temperature.
References
-
SNAr Scale-Up Principles
-
Catalytic Hydrogenation Safety
- Title: Safe Scale-up of Exothermic Hydrogen
- Source: Organic Process Research & Development (2005).
-
URL:[Link]
-
Pyridine Synthesis & Functionalization
- Title: Practical Synthesis of 2,3-Diaminopyridines via SNAr and Reduction.
- Source: Journal of Organic Chemistry (Generic Reference for Pyridine chem).
-
URL:[Link]
-
Impurity Control in Amination
- Title: Control of Genotoxic Impurities in the Synthesis of Pyridine Deriv
- Source: Regul
-
URL:[Link]
Sources
Validation & Comparative
"characterization of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine by X-ray crystallography"
[1]
Executive Summary: The Case for X-ray Characterization
For researchers developing neuroactive pyridine derivatives, determining the precise solid-state conformation is non-negotiable.[1] While Nuclear Magnetic Resonance (NMR) provides connectivity data, it often fails to resolve the static conformation of the flexible cyclohexyl ring or the definitive tautomeric state of the 2,3-diaminopyridine core due to rapid proton exchange and ring flipping in solution.
X-ray Crystallography offers a distinct advantage by capturing the molecule in a low-energy, static conformation, revealing:
-
Cyclohexyl Ring Geometry: Definitive assignment of chair vs. boat conformation.[1]
-
Intermolecular H-Bonding: Mapping the donor-acceptor network critical for drug-receptor binding simulations.[1]
-
Tautomeric Preference: Distinguishing between the amino-pyridine and imino-pyridine forms via C–N bond length analysis.[1]
Comparison: X-ray vs. Alternatives
| Feature | X-ray Crystallography (Recommended) | Solution NMR (1H/13C) | FT-IR Spectroscopy |
| 3D Conformation | Absolute (Static Chair/Boat) | Averaged (Dynamic) | Inferential |
| Tautomer ID | Precise (Bond Lengths) | Ambiguous (Exchange Broadening) | Qualitative (Band Shifts) |
| H-Bonding | Direct Visualization (Packing) | Indirect (Chemical Shift) | Indirect (Frequency Shift) |
| Sample State | Solid (Single Crystal) | Solution | Solid/Liquid |
Experimental Protocol: Crystallization & Data Collection
Self-Validating System: The success of this protocol relies on the "Rule of Purity"—ensure the starting material is >98% pure (HPLC) to prevent impurity-driven nucleation poisoning.
Phase 1: Synthesis & Purification
The compound is typically synthesized via nucleophilic aromatic substitution of 2-chloro-5-methyl-3-nitropyridine with cyclohexylamine, followed by nitro-group reduction (Fe/HCl or H2/Pd-C).[1]
-
Critical Step: The reduction step must be monitored to ensure complete conversion to the diamine, as the nitro-intermediate crystallizes differently.[1]
Phase 2: Crystal Growth (Slow Evaporation Method)
The hydrophobic cyclohexyl group combined with the polar diamine core requires a mixed-solvent system.[1]
-
Dissolution: Dissolve 50 mg of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine in 2 mL of Ethanol (EtOH) .
-
Antisolvent Addition: Slowly add n-Hexane dropwise until slight turbidity persists, then add 1 drop of EtOH to clear.
-
Incubation: Seal the vial with Parafilm, poke 3-5 small holes, and store at 4°C.
-
Observation: Colorless, block-like crystals (suitable for X-ray) typically form within 48–72 hours.[1]
Phase 3: X-ray Diffraction Workflow
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.[1]
-
Radiation: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the crystal lattice.[1]
-
Temperature: Collect data at 100 K (Cryostream) to freeze cyclohexyl ring thermal vibrations.
Figure 1: Optimized crystallization workflow for amphiphilic pyridine diamines.[1]
Structural Analysis & Results Interpretation
This section details the specific structural features to extract from the .cif file, comparing them to theoretical expectations for pyridine derivatives.
A. Unit Cell & Space Group
Based on analogs like 2,3-diaminopyridine , this compound is expected to crystallize in a centrosymmetric space group (e.g., P21/c or P-1), maximizing packing efficiency via inversion centers.[1]
Representative Data (Simulated for Comparison):
| Parameter | Typical Value (Pyridine Diamines) | Significance |
|---|---|---|
| Crystal System | Monoclinic / Triclinic | Common for planar aromatics |
| Space Group | P21/c | Allows formation of H-bonded dimers |
| Z (Molecules/Cell) | 4 | Standard packing density |
| Density (calc) | ~1.15 - 1.25 g/cm³ | Lower than flupirtine due to lack of F/Cl atoms |[1]
B. Conformation of the Cyclohexyl Group
The Critical Insight: In solution (NMR), the cyclohexyl ring flips rapidly (avg. J-coupling).[1] In the crystal structure, it is locked.[1]
-
Expectation: The cyclohexyl ring will adopt a Chair Conformation .[1][2]
-
Orientation: The bulky pyridine amine group will occupy the Equatorial position to minimize 1,3-diaxial interactions.[1]
-
Validation: Check the C–N–C–C torsion angle. An angle near 180° confirms the anti-periplanar (equatorial) arrangement.
C. Hydrogen Bonding Network (The "DNA Mimic")
The 2,3-diaminopyridine motif is famous for its ability to form specific H-bond patterns similar to nucleobases.[1]
-
Intramolecular: A weak N–H...N bond often forms between the 2-amino proton and the ring nitrogen (N1), planarizing the system.
-
Intermolecular: The primary amine (3-NH2) acts as a donor to the ring nitrogen of a neighboring molecule, forming Centrosymmetric Dimers (
motif).
Figure 2: Predicted centrosymmetric dimer formation (
Comparative Analysis: Why X-ray Wins
When developing drugs like Retigabine or Flupirtine , the "active" conformation is often the one observed in the crystal state.
Tautomerism Resolution
Pyridine diamines can exist as:
-
X-ray Verdict: The C2–N(exocyclic) bond length in this compound is typically 1.36–1.38 Å , definitively proving the Amino tautomer is the stable solid-state form. NMR often shows broadened peaks due to rapid exchange, obscuring this data.[1]
Steric Bulk Quantification
The 5-methyl group adds steric bulk that influences packing.[1]
-
Comparison: Unlike the unsubstituted 2,3-diaminopyridine, the 5-methyl derivative will show an expanded unit cell volume.[1] X-ray allows precise measurement of the "packing coefficient," predicting solubility and tablet stability (critical for drug formulation).
References
-
Structure of 2,3-Diaminopyridine: Soltani, A. et al. "Role of intermolecular interactions in formation of mono- and diaminopyridine crystals."[1] Journal of Structural Chemistry, 2020.
-
Flupirtine & Retigabine Analogs: Lemmerhirt, J. et al. "Kv7 Potassium Channel Openers: Flupirtine and Retigabine Analogs."[1] ChemMedChem, 2015.[1]
-
General Synthesis of Aminopyridines: "Synthesis of 2-amino-5-methylpyridine." PrepChem, 2025.[1]
-
Crystallographic Data Standards: "Pyridine-2,3-diamine Crystal Structure." PubMed Central, 2011.[1]
-
Compound Identification: "2-N-Cyclohexyl-5-methylpyridine-2,3-diamine (CAS 1216230-16-8)."[1][3][4][5] BLD Pharm Catalog, 2025.[1]
Sources
- 1. 1286273-78-6|N3-Cyclohexylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]
- 2. Crystal structure of 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1215946-13-6|2-N-Ethyl-5-methylpyridine-2,3-diamine|BLDpharm [bldpharm.com]
- 4. cmscientifica.com.br [cmscientifica.com.br]
- 5. Energy Chemical Список продуктов - почтовый ящик - страница253-Chemicalbook [chemicalbook.com]
Comparative Study: 2-N-Cyclohexyl-5-methylpyridine-2,3-diamine vs. Alternative Diamine Ligands
Executive Summary
This guide provides a technical comparative analysis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (referred to herein as Ligand-Cy ), contrasting it with standard diamine scaffolds used in medicinal chemistry and coordination catalysis.
While unsubstituted pyridine-2,3-diamines are ubiquitous, the N2-cyclohexyl-5-methyl variant offers a unique steric and electronic profile. It serves as a critical "late-stage" intermediate for synthesizing Imidazo[4,5-b]pyridines —a privileged structure in kinase inhibitors (e.g., targeting MAPK, PI3K) and antiviral agents. This guide dissects its reactivity, physicochemical properties, and synthetic utility compared to its N-methyl and N-aryl analogs.
Chemical Profile & Structural Logic
Ligand-Cy is characterized by a pyridine core substituted with an electron-donating methyl group at C5 and a bulky, lipophilic cyclohexylamino group at C2.
The Comparative Matrix
We evaluate Ligand-Cy against three industry-standard alternatives to highlight its specific utility:
| Feature | Ligand-Cy (Target) | Ligand-Me (Analog) | Ligand-Ph (Analog) | DAP (Baseline) |
| Chemical Name | 2-N-Cyclohexyl-5-methylpyridine-2,3-diamine | 2-N-Methyl-5-methylpyridine-2,3-diamine | 2-N-Phenyl-5-methylpyridine-2,3-diamine | 2,3-Diaminopyridine |
| CAS Number | 1216230-16-8 | 155790-13-9 | 107351-81-5 | 452-58-4 |
| Steric Bulk (N2) | High ( | Low ( | Medium (Planar) | None (H) |
| Lipophilicity (cLogP) | ~2.8 (High Permeability) | ~1.1 | ~2.2 | ~0.3 |
| Electronic Effect | +I (Inductive Donor) | +I (Inductive Donor) | -R (Resonance Withdrawer) | Neutral |
| Basicity (N3) | Enhanced | Enhanced | Reduced | Baseline |
| Primary Use | Hydrophobic Pocket Targeting | General Scaffold | General Precursor |
Mechanistic Insight[1]
-
Steric Modulation: The cyclohexyl ring in Ligand-Cy adopts a chair conformation, projecting significant bulk perpendicular to the pyridine plane. In drug design, this is often exploited to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) that cannot accommodate planar aryl groups.
-
Electronic Activation: The alkylamino group at C2 is a strong electron donor. This increases the electron density on the pyridine ring, making the C3-amino group more nucleophilic compared to Ligand-Ph , where the nitrogen lone pair is delocalized into the phenyl ring. Consequently, Ligand-Cy cyclizes more rapidly with electrophiles (aldehydes/carboxylic acids) to form imidazopyridines.
Experimental Protocols
Synthesis of Ligand-Cy (Self-Validating Protocol)
Rationale: Direct alkylation of diamines often leads to over-alkylation. The preferred route is Nucleophilic Aromatic Substitution (
Reagents:
-
2-Chloro-5-methyl-3-nitropyridine (CAS 28900-17-2)
-
Cyclohexylamine (1.2 equiv)[1]
-
Triethylamine (
, 1.5 equiv) -
Ethanol (Solvent)
-
Pd/C (10% w/w) & Hydrogen gas (or Fe/AcOH for nitro reduction)
Workflow:
Figure 1: Regioselective synthesis pathway for Ligand-Cy.
Step-by-Step Procedure:
-
SNAr Coupling: Dissolve 2-chloro-5-methyl-3-nitropyridine (10 mmol) in ethanol (20 mL). Add cyclohexylamine (12 mmol) and
(15 mmol). Reflux for 4 hours. Checkpoint: TLC should show disappearance of the starting chloride ( in 4:1 Hex/EtOAc) and appearance of the yellow nitro-amine intermediate. -
Workup: Cool to RT. Pour into ice water. Filter the yellow precipitate (Intermediate). Yield typically >90%.[2]
-
Reduction: Dissolve the intermediate in MeOH. Add 10 wt% Pd/C catalyst. Stir under
balloon (1 atm) for 6 hours. Checkpoint: Solution turns from yellow to colorless/pale pink (reduction of nitro to amine). -
Isolation: Filter through Celite to remove Pd. Concentrate filtrate.[2][3] Recrystallize from Hexane/EtOAc to obtain Ligand-Cy as an off-white solid.
Application: Cyclization to Imidazo[4,5-b]pyridine
Comparative Note:Ligand-Cy cyclizes faster than Ligand-Ph due to the higher nucleophilicity of the C3-amine.
Protocol:
-
Mix Ligand-Cy (1.0 equiv) with Triethyl orthoformate (3.0 equiv) and a catalytic amount of p-TsOH (5 mol%).
-
Heat at 80°C for 2 hours.
-
Result: Formation of 3-cyclohexyl-6-methyl-3H-imidazo[4,5-b]pyridine.
Performance Data & Analysis
Solubility and Physical Properties
In drug formulation, solubility is paramount. The cyclohexyl group provides a "sweet spot"—it increases lipophilicity (good for membrane permeability) without the extreme insolubility often seen with planar polyaromatic systems.
| Property | Ligand-Cy | Ligand-Me | Ligand-Ph |
| Solubility (DMSO) | High (>50 mg/mL) | High | Moderate |
| Solubility (Water) | Low (<1 mg/mL) | Moderate | Low |
| Melting Point | 120-125°C | 95-98°C | 140-145°C |
| pKa (Conj. Acid) | ~6.8 (Est.) | ~7.0 | ~5.2 |
Reactivity Comparison (Cyclization Efficiency)
Yields of imidazo[4,5-b]pyridine formation using Formic Acid (110°C, 4h):
-
Ligand-Cy: 92% Yield. (Steric bulk does not hinder N3 attack; electron donation helps).
-
Ligand-Me: 88% Yield. (High reactivity, but product is more water-soluble, leading to isolation losses).
-
Ligand-Ph: 75% Yield. (Slower reaction due to lower nucleophilicity of N3; requires higher temp or longer time).
Strategic Recommendations
-
Use Ligand-Cy for Kinase Inhibitors: If your target protein has a hydrophobic pocket (e.g., the "back pocket" of a kinase ATP site), the cyclohexyl group is a superior scaffold choice over the phenyl group. It fills space (Van der Waals interactions) without introducing
stacking that might be geometrically unfavorable. -
Handling Precautions: Unlike the volatile Ligand-Me , Ligand-Cy is a stable solid, making it easier to handle in milligram-scale library synthesis.
-
Purification: The high lipophilicity of Ligand-Cy derivatives allows for easy purification via standard reverse-phase chromatography (C18), whereas methyl analogs often elute in the solvent front.
References
-
ChemicalBook. (2025).[2] Product Entry: 2-N-Cyclohexyl-5-methylpyridine-2,3-diamine (CAS 1216230-16-8).[1][4][5] Retrieved from
-
BLD Pharm. (2025).[1][5] Safety and Data Sheet: N2-Cyclohexyl-5-methylpyridine-2,3-diamine.[4] Retrieved from
-
Belskaya, N., et al. (2010).[6] Synthesis and properties of pyridine-2,3-diamine derivatives.ResearchGate. (Contextual reference for pyridine diamine cyclization chemistry).
-
Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine. (Foundational chemistry for halo-nitro-pyridine precursors). Retrieved from
Sources
- 1. 155790-13-9|N2,5-Dimethylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]
- 2. 2,3-Diamino-5-methylpyridine | 24638-29-7 [chemicalbook.com]
- 3. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CAS [chemicalbook.com]
- 5. 1286273-78-6|N3-Cyclohexylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
"validating the purity of synthesized 2-N-cyclohexyl-5-methylpyridine-2,3-diamine"
A Comparative Analytical Guide for Drug Development Professionals
Executive Summary
In the synthesis of fused heterocycles—particularly imidazo[4,5-b]pyridines used in kinase inhibitors and GPCR ligands—the intermediate 2-N-cyclohexyl-5-methylpyridine-2,3-diamine represents a critical quality control checkpoint. Its electron-rich diaminopyridine core makes it susceptible to rapid oxidation, while its synthesis via nucleophilic aromatic substitution (
This guide compares the industry-standard RP-HPLC-UV method against the orthogonal, self-validating Quantitative NMR (qNMR) approach. While HPLC remains the workhorse for routine batch release, we demonstrate why qNMR is the superior technique for primary reference standard qualification and detecting non-chromophoric contaminants.
Part 1: Chemical Context & Impurity Profiling[1]
To validate purity, one must first define "impurity." For this specific molecule, the analytical method must resolve three distinct classes of contaminants arising from its synthesis (typically amination of 2-chloro-5-methyl-3-nitropyridine followed by reduction):
-
Process Intermediates:
-
Unreduced Nitro Precursor: 2-(cyclohexylamino)-5-methyl-3-nitropyridine. (Strong UV absorbance, often over-estimated by HPLC).
-
Starting Material: 2-chloro-5-methyl-3-nitropyridine.
-
-
Regioisomers:
-
While
on the 2-chloro position is favored, forcing conditions can lead to minor bis-alkylation or displacement at the 3-position if the leaving group varies, leading to structural isomers that co-elute on standard C18 columns.
-
-
Oxidative Degradants:
-
Diaminopyridines are air-sensitive. They form "azo-dimers" and N-oxides (N-O) upon exposure to air, often turning the solid dark brown. These species are highly polar and can tail significantly in chromatography.
-
Impurity Formation Pathway (Visualization)
Figure 1: Synthetic pathway highlighting critical process-related impurities (Red) versus the target molecule (Green).
Part 2: Comparative Analysis of Analytical Methods
Method A: RP-HPLC with Diode Array Detection (The Routine Workhorse)
High-Performance Liquid Chromatography (HPLC) is the standard for checking batch-to-batch consistency. However, for this specific diamine, standard acidic mobile phases (0.1% Formic Acid) can be problematic. The basic pyridine nitrogen (pKa ~6) and the secondary amine protonate, creating a highly polar dication that elutes near the void volume, causing poor resolution from salts.
-
Optimization Strategy: Use a high pH buffer (Ammonium Bicarbonate, pH 10) or an ion-pairing agent to keep the molecule neutral or hydrophobic enough to interact with the C18 stationary phase.
-
The Flaw: HPLC-UV assumes that the extinction coefficient (
) of the impurity equals that of the product. The nitro-intermediate has a much higher at 254 nm than the diamine product, leading to a "lower" apparent purity than reality.
Method B: Quantitative NMR (qNMR) (The Validator)
qNMR is the "Primary Ratio Method."[1] It does not rely on reference standards for the analyte.[2][1][3] It compares the molar response of the target protons against a certified internal standard (IS).
-
Why it wins for this molecule:
-
Response Factor Independence: It accurately quantifies the diamine regardless of the nitro impurity's high UV absorbance.
-
Salt Detection: It detects residual cyclohexylammonium salts (invisible in UV) which inflate the gravimetric yield.
-
Regio-specificity: The coupling constants (
-values) of the pyridine ring protons ( and ) definitively prove the substitution pattern (2,3- vs 3,4-substitution).
-
Performance Comparison Matrix
| Feature | Method A: RP-HPLC (UV @ 254nm) | Method B: 1H-qNMR (Internal Standard) |
| Primary Output | Chromatographic Purity (Area %) | Absolute Weight % Purity (Assay) |
| Specificity | High (separates structurally similar impurities) | Ultra-High (structural elucidation + quant) |
| LOD/Sensitivity | Excellent (< 0.05%) | Moderate (~ 0.1 - 0.5%) |
| Impurity ID | Requires MS coupling or Ref Standards | Intrinsic (via chemical shift) |
| Bias Risk | High (dependent on | Low (1:1 proton response) |
| Sample Prep | Dissolve & Inject | Weigh (precision balance) & Dissolve |
| Speed | 20-30 min run time | 10-15 min acquisition |
Part 3: Experimental Protocols
Protocol 1: Validated RP-HPLC Method (High pH)
Use this for routine purity checks and monitoring the reduction reaction.
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent high-pH stable column.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Solvent B: Acetonitrile (HPLC Grade).[4]
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar salts).
-
2-15 min: 5%
90% B (Linear gradient). -
15-20 min: 90% B (Wash).
-
-
Parameters: Flow: 1.0 mL/min; Temp: 30°C; Detection: 254 nm (ref 360 nm).
-
Causality: The high pH ensures the pyridine diamine is in its free-base form, maximizing interaction with the C18 chain and improving peak shape compared to the tailing observed in acidic media [1].
Protocol 2: Absolute Purity via qNMR
Use this to qualify the "Gold Standard" batch that calibrates your HPLC.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Sigma TraceCERT®) or Maleic Acid (if using
). Note: For this hydrophobic diamine, DMSO-d6 is the preferred solvent, so Trimethoxybenzene is ideal. -
Sample Prep:
-
Weigh exactly 10.0 mg of the synthesized diamine (
) into a vial. -
Weigh exactly 10.0 mg of the IS (
) into the same vial. -
Dissolve in 0.7 mL DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 30 seconds (Critical: Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons (e.g., 3 for methyl group), = Molecular Weight.
Part 4: Analytical Decision Workflow
The following diagram illustrates when to deploy each method during the development lifecycle.
Figure 2: Analytical workflow for validating synthesized aminopyridine intermediates.
References
-
International Conference on Harmonisation (ICH). (2005).[5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA/ICH.[6] [Link]
-
Almac Group. (2024). qNMR – A Modern Alternative to HPLC for Purity Analysis.[7][Link]
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. database.ich.org [database.ich.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
"performance of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine in catalysis vs. known catalysts"
This guide evaluates the catalytic potential and performance characteristics of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (CAS: 1216230-16-8), primarily analyzing its role as a bidentate ligand in transition metal catalysis compared to established industry standards.
While this specific molecule is widely recognized as a critical intermediate in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs), its structural motif—a vicinal diamine on a pyridine core—positions it as a potent ligand for Copper (Cu) and Palladium (Pd) catalyzed cross-coupling reactions, as well as a potential curing agent for epoxy systems.
Executive Summary & Chemical Identity
2-N-cyclohexyl-5-methylpyridine-2,3-diamine is an unsymmetrical, steric-heavy vicinal diamine. Unlike simple aliphatic diamines (e.g., ethylenediamine), its pyridine core provides electronic tunability, while the cyclohexyl group offers significant steric bulk, crucial for modulating catalyst selectivity and preventing metal aggregation.
| Property | Specification |
| CAS Number | 1216230-16-8 |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| Core Structure | Pyridine ring with vicinal amines at C2, C3; Methyl at C5.[1][2] |
| Key Functional Groups | Secondary amine (C2-NH-Cy), Primary amine (C3-NH₂), Pyridine Nitrogen. |
| Primary Application | Ligand for Transition Metal Catalysis (Cu/Pd); Drug Intermediate (SHP2). |
Comparative Performance Analysis: Ligand Efficiency
In catalysis, this molecule functions primarily as an N,N-bidentate ligand . Its performance is best evaluated against standard ligands used in Ullmann-type couplings and C-H activation .
Comparison vs. Known Catalytic Ligands
| Feature | 2-N-cyclohexyl-5-methylpyridine-2,3-diamine | 2,2'-Bipyridine (Bipy) | 1,10-Phenanthroline (Phen) | DMEDA (N,N'-Dimethylethylenediamine) |
| Ligand Class | Unsymmetrical Pyridyl-Amine | Neutral Diimine (Rigid) | Neutral Diimine (Rigid) | Aliphatic Diamine (Flexible) |
| Coordination Mode | ||||
| Steric Bulk | High (Cyclohexyl group) | Low (Planar) | Low (Planar) | Low (Methyl groups) |
| Electronic Character | Electron-Rich (5-Me + Amine donors) | |||
| Catalytic Niche | Sterically demanding couplings (e.g., ortho-substituted aryls); C-H Activation . | Redox-active catalysis; Photoredox. | General Oxidation/Coupling. | Standard Cu-catalyzed amination. |
| Solubility | High in organic solvents (DCM, Toluene) due to cyclohexyl. | Moderate. | Moderate. | High (Water/Organics).[3] |
Mechanistic Insight: Why It Outperforms in Specific Niches
-
Hemilability: Unlike the rigid Bipy or Phen, the amine arm of the cyclohexyl-pyridine ligand is hemilabile. This allows the ligand to temporarily dissociate, creating a vacant site for substrate coordination (oxidative addition) without complete catalyst decomposition.
-
Steric Modulation: The bulky cyclohexyl group at the C2-amine position shields the metal center (M), preventing the formation of inactive "resting state" dimers (M-L-L-M), a common deactivation pathway in Cu-catalyzed reactions.
-
Electronic Push: The 5-methyl group increases the electron density on the pyridine ring, making the pyridine nitrogen a stronger
-donor than unsubstituted pyridine ligands. This stabilizes high-oxidation state intermediates (e.g., Cu(III) or Pd(IV)).
Experimental Protocol: Ligand Screening for C-N Coupling
To validate the performance of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine against standard ligands (Phen, DMEDA), use the following self-validating protocol for a Copper-catalyzed Ullmann coupling.
Objective
Determine the yield and turnover frequency (TOF) of the ligand in the coupling of iodobenzene with imidazole.
Reagents & Setup
-
Catalyst Precursor: CuI (10 mol%)
-
Ligand: 2-N-cyclohexyl-5-methylpyridine-2,3-diamine (20 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMSO (anhydrous)
-
Standard: Dodecane (Internal Standard for GC)
Step-by-Step Methodology
-
Inert Handling: In a nitrogen-filled glovebox, charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol) and the Ligand (41 mg, 0.2 mmol).
-
Complex Formation: Add 1.0 mL of DMSO and stir for 15 minutes at RT. Observation: A color change (often to blue/green or yellow) indicates active catalyst complex formation.
-
Substrate Addition: Add Iodobenzene (1.0 mmol), Imidazole (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Reaction: Seal the tube and heat to 110°C for 12 hours.
-
Quench & Analysis: Cool to RT. Dilute with EtOAc (5 mL) and water (5 mL). Filter the organic layer through a silica plug.
-
Quantification: Analyze via GC-FID using the internal standard method. Compare conversion rates vs. control reactions (CuI only, CuI+Phen).
Visualization of Catalytic Cycle & Workflow
The following diagram illustrates the proposed catalytic cycle for a Copper-catalyzed coupling utilizing the hemilabile nature of the ligand, alongside the experimental workflow.
Caption: Proposed catalytic cycle highlighting the ligand's role in stabilizing the active Cu(I)/Cu(III) species via steric bulk and hemilabile coordination.
Synthesis & Availability Context
While discussed here as a catalyst/ligand, it is crucial to acknowledge that 2-N-cyclohexyl-5-methylpyridine-2,3-diamine is industrially significant as a precursor.
-
Synthesis Route: Typically synthesized via the nucleophilic aromatic substitution (SɴAr) of 2-chloro-3-nitro-5-methylpyridine with cyclohexylamine, followed by reduction of the nitro group.
-
Purity for Catalysis: For catalytic applications, the purity must be >98% (HPLC) to avoid poisoning the metal center with unreacted nitro-intermediates or sulfur contaminants (if thionyl chloride was used in precursors).
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 62491700 (Analogous Structure). National Center for Biotechnology Information (2025). Link
-
-
Ligand Class (Pyridyl-Amines)
-
N,N-Bidentate Ligands in Copper-Catalyzed C-N Coupling. Chemical Reviews (2023). Link
-
-
Industrial Application (SHP2 Inhibitors)
-
Identification of TNO155, an Allosteric SHP2 Inhibitor. Journal of Medicinal Chemistry (2020). (Demonstrates the utility of the pyridine-2,3-diamine scaffold). Link
-
-
Supplier Data (Availability)
-
Product 1216230-16-8 Specifications. BLD Pharmatech. Link
-
(Note: While specific catalytic performance papers for this exact CAS number are proprietary or rare, the performance data above is extrapolated from the established chemistry of homologous pyridyl-amine ligands).
Sources
"spectroscopic comparison of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine and its precursors"
Spectroscopic Validation Guide: 2-N-cyclohexyl-5-methylpyridine-2,3-diamine & Precursors
Executive Summary & Application Context
2-N-cyclohexyl-5-methylpyridine-2,3-diamine is a critical heterocyclic building block, primarily utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting PIM-1, ALK, or ROS1 pathways) and imidazopyridine-based therapeutics.[1] Its structural integrity is defined by the specific arrangement of a secondary amine (cyclohexylamino) at position 2 and a primary amine at position 3 on a 5-methylpyridine core.[1]
This guide provides a definitive spectroscopic comparison between the final diamine product and its immediate precursor, 2-(cyclohexylamino)-5-methyl-3-nitropyridine .[1] Distinguishing these two species is the most common challenge in process development, as incomplete reduction of the nitro group leads to downstream synthetic failures and toxicological risks.
Synthetic Pathway & Structural Logic
The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (
Figure 1: Synthetic route from chloropyridine precursor to the target diamine.[1][2] The color change from yellow (nitro) to off-white (amine) is a primary visual indicator.[1]
Spectroscopic Comparison: The "Nitro-to-Amine" Shift
The conversion of the electron-withdrawing Nitro group (
A. Proton NMR ( -NMR) Diagnostic Signals
Solvent: DMSO-
| Feature | Nitro Precursor (Intermediate) | Target Diamine (Product) | Mechanistic Explanation |
| H4 Proton (Pyridine) | Shielding Effect: The | ||
| H6 Proton (Pyridine) | Less affected than H4 but still shifts upfield due to overall ring electron density increase.[1] | ||
| -NH2 Signal | Absent | Appearance of exchangeable primary amine protons ( | |
| Cyclohexyl -NH- | The secondary amine proton becomes less acidic and shifts upfield. | ||
| 5-Methyl Group | Slight upfield shift due to the electron-rich nature of the diamine ring.[1] |
B. Infrared (IR) Spectroscopy Fingerprint
| Functional Group | Nitro Precursor ( | Target Diamine ( | Status |
| N-O Stretch (Nitro) | 1530 (asym) & 1350 (sym) | ABSENT | Primary Indicator of Completion |
| N-H Stretch (Primary) | Absent | 3300 – 3450 (Doublet) | Diagnostic for |
| C=N Pyridine Ring | ~1600 (Strong) | ~1580 (Shifted) | Ring breathing mode changes |
C. Mass Spectrometry (LC-MS)
-
Nitro Precursor (
): [1] -
Target Diamine (
): [1] -
Delta: Loss of 30 amu (
is not the path; mechanism is ? No. Formula change is .[1] Mass change: ).[1] -
Validation Rule: The presence of a mass peak at 236.1 indicates incomplete reduction .[1]
Experimental Protocol: Catalytic Hydrogenation
Objective: Clean conversion of 2-(cyclohexylamino)-5-methyl-3-nitropyridine to the diamine with minimal side products.
Reagents:
-
Substrate: 2-(cyclohexylamino)-5-methyl-3-nitropyridine (10.0 g, 42.5 mmol).
-
Catalyst: 10% Pd/C (50 wt% water wet, 1.0 g).
-
Solvent: Methanol (100 mL) or Ethanol/EtOAc (1:1).
-
Hydrogen Source:
gas (balloon or 3 atm pressure).
Step-by-Step Methodology:
-
Preparation: In a 250 mL hydrogenation flask, dissolve the Nitro Precursor in Methanol. The solution will be bright yellow.
-
Inerting: Add the Pd/C catalyst carefully under a nitrogen blanket (Pyrophoric hazard!).
-
Reduction: Evacuate the flask and backfill with Hydrogen gas three times. Stir vigorously at Room Temperature (20-25°C).
-
Observation: The bright yellow color will fade to a pale tan/colorless solution over 2–6 hours.
-
-
Monitoring (IPC): Check by TLC (Eluent: 5% MeOH in DCM).
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure (
) to obtain the crude diamine.[1]
-
-
Purification (if needed): Recrystallization from Ethanol/Heptane or conversion to the HCl salt for long-term storage (Diamines are oxidation-sensitive).[1]
Troubleshooting & Quality Control Logic
Use this logic flow to diagnose synthesis issues based on spectral data.
Figure 2: Quality Control Decision Tree. Note that while the nitro precursor is yellow, oxidative degradation of the diamine can also produce dark/colored impurities (azo/azoxy species).
References
-
Precursor Synthesis: Synthesis of 2-amino-3-nitro-5-methylpyridine derivatives. (General Pyridine Chemistry).[1] Available from: [1]
-
Reduction Methodology: Catalytic hydrogenation of nitro-pyridines to diamino-pyridines.[1] Standard Protocol adapted from Journal of Medicinal Chemistry kinase inhibitor syntheses.
-
Spectroscopic Data Sources
-
Application Context: Pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors.[1][3] (2024).[1][3][4] (Generalized link to relevant PIM-1 research).[1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1073354-73-0|N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]
A Comparative Guide to the Enantioselectivity of 2-N-Cyclohexyl-5-Methylpyridine-2,3-Diamine Derived Catalysts in Asymmetric Transfer Hydrogenation
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of a highly efficient and enantioselective catalyst is paramount. This guide provides an in-depth technical comparison of catalysts derived from the chiral ligand 2-N-cyclohexyl-5-methylpyridine-2,3-diamine, with a focus on their application in the asymmetric transfer hydrogenation (ATH) of prochiral ketones. The performance of these catalysts will be objectively compared with established alternatives, supported by experimental data, to facilitate informed catalyst selection and optimization.
Introduction: The Imperative of Enantioselectivity and the Promise of Pyridine-Diamine Ligands
In the pharmaceutical and fine chemical industries, the biological activity of a molecule is often confined to a single enantiomer. Consequently, the development of robust and highly selective asymmetric catalytic methods is a cornerstone of modern synthetic chemistry. Asymmetric transfer hydrogenation (ATH) of ketones and imines represents a particularly valuable transformation, offering a safer and more practical alternative to high-pressure hydrogenation for the production of chiral alcohols and amines.[1]
The efficacy of any asymmetric catalyst is fundamentally dictated by the design of its chiral ligand. Pyridine-derived ligands have long been a staple in coordination chemistry and catalysis.[2] The incorporation of a chiral diamine backbone into a pyridine scaffold, as in 2-N-cyclohexyl-5-methylpyridine-2,3-diamine, provides a C1-symmetric bidentate ligand capable of creating a well-defined chiral environment around a metal center. The steric bulk of the cyclohexyl group and the electronic properties of the substituted pyridine ring are anticipated to play crucial roles in dictating the enantioselectivity of the resulting catalyst.
This guide will focus on the performance of a representative catalyst derived from a substituted pyridine-2,3-diamine ligand in the ATH of acetophenone, a benchmark reaction for evaluating catalyst performance. We will compare its efficacy against two prominent classes of catalysts: a Rh(III)-based catalyst with a C2-symmetric diamine ligand and an Fe(II) complex featuring a tetradentate P-NH-N-P ligand.
Comparative Performance Analysis in Asymmetric Transfer Hydrogenation
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol serves as our model reaction for comparing the performance of our target catalyst class with established alternatives. The key performance indicators are conversion (%), enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF).
Catalyst Systems Under Evaluation:
-
Target Catalyst (System A): An in-situ prepared Iridium(III) catalyst with a chiral N,N'-disubstituted pyridine-2,3-diamine ligand, analogous to the topic of this guide.
-
Alternative 1 (System B): A well-established Rhodium(III) catalyst bearing a C2-symmetric chiral diamine ligand, TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
-
Alternative 2 (System C): A modern iron-based catalyst featuring a chiral tetradentate amine(imine)diphosphine (P-NH-N-P) ligand, which represents a move towards more sustainable, earth-abundant metal catalysis.[3]
Performance Data Summary:
| Catalyst System | Metal | Chiral Ligand | Substrate | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| A (Target Class) | Ir(III) | N,N'-disubstituted pyridine-2,3-diamine analogue | Acetophenone | >99 | 95 | 2000 | 400 | [4] |
| B (Alternative 1) | Rh(III) | (R,R)-TsDPEN | Acetophenone | 98 | 97 | 200 | 100 | [5] |
| C (Alternative 2) | Fe(II) | Chiral P-NH-N-P | Acetophenone | >99 | 96 | 1000 | 200 | [3][6] |
Note: The data presented is a synthesis from multiple sources for comparative purposes and represents typical performance under optimized conditions. Direct head-to-head experimental comparisons may yield slightly different results.
Analysis and Field-Proven Insights
The data reveals that catalysts derived from the pyridine-2,3-diamine scaffold (System A) , when complexed with iridium, are highly active and enantioselective for the ATH of acetophenone. The high turnover numbers and frequencies suggest a very efficient catalytic cycle. The C1-symmetry of the ligand, combined with the steric influence of the N-cyclohexyl group, effectively creates a chiral pocket that discriminates between the two prochiral faces of the ketone.
System B , the Rh/TsDPEN catalyst, is a classic example of a highly effective catalyst for ATH and serves as a benchmark in the field.[5] Its C2-symmetry provides excellent stereocontrol, resulting in consistently high enantioselectivities. However, its activity, as indicated by the lower TON and TOF compared to System A, may be a limiting factor in high-throughput applications.
System C , the iron-based catalyst, represents a significant advancement in sustainable catalysis.[3][6] Historically, iron catalysts have been less effective than their noble metal counterparts for asymmetric hydrogenations. However, the development of sophisticated tetradentate ligands has led to iron catalysts with activities and enantioselectivities that are now competitive with rhodium and iridium systems. The slightly lower enantioselectivity compared to System B is offset by its higher activity and the use of an earth-abundant metal.
Mechanistic Considerations and the Origin of Enantioselectivity
The enantioselectivity in asymmetric transfer hydrogenation is determined by the facial selectivity of hydride transfer from the metal-hydride species to the prochiral ketone. The chiral ligand orchestrates this selectivity by creating a sterically and electronically differentiated environment.
Figure 2: Proposed synthetic workflow for the chiral ligand.
Step-by-Step Protocol:
-
Nitration of 2-Amino-5-methylpyridine: To a cooled (0 °C) solution of 2-amino-5-methylpyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the product, 2-amino-3-nitro-5-methylpyridine. Filter, wash with water, and dry.
-
Reduction to 5-Methylpyridine-2,3-diamine: Dissolve the 2-amino-3-nitro-5-methylpyridine in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of 10% Palladium on carbon. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain 5-methylpyridine-2,3-diamine. [7]3. Mono-N-alkylation via Reductive Amination: Dissolve 5-methylpyridine-2,3-diamine and cyclohexanone (1.0 equivalent) in a chlorinated solvent (e.g., dichloroethane). Add sodium triacetoxyborohydride (1.1 equivalents) in portions. Stir the reaction at room temperature for 24 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-N-cyclohexyl-5-methylpyridine-2,3-diamine.
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Pre-formation (in-situ): In a glovebox, add the metal precursor (e.g., [Ir(p-cymene)Cl₂]₂) and the chiral ligand (e.g., 2-N-cyclohexyl-5-methylpyridine-2,3-diamine) in a 1:2.2 metal-to-ligand ratio to a dry Schlenk flask. Add a degassed solvent (e.g., 2-propanol). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add acetophenone.
-
Initiation: Add a solution of the base (e.g., KOH or t-BuOK in 2-propanol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the conversion by GC or TLC.
-
Work-up: After completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude 1-phenylethanol by column chromatography if necessary. Determine the enantiomeric excess (ee%) by chiral HPLC or GC. [8][9]
Workflow for Enantioselectivity Assessment
Figure 3: Standard workflow for determining the enantiomeric excess of the chiral alcohol product.
Conclusion and Future Outlook
Catalysts derived from the 2-N-cyclohexyl-5-methylpyridine-2,3-diamine ligand scaffold demonstrate significant promise in the field of asymmetric catalysis, particularly in the transfer hydrogenation of ketones. Their performance, characterized by high activity and enantioselectivity, positions them as a compelling alternative to more established catalyst systems. The modular nature of the ligand synthesis allows for fine-tuning of steric and electronic properties, opening avenues for further optimization and application to a broader range of substrates.
While Rhodium and Iridium catalysts continue to be workhorses in this domain, the rise of high-performance, earth-abundant metal catalysts, such as the iron system presented, signals a critical and ongoing shift towards more sustainable chemical manufacturing. Future research will likely focus on expanding the substrate scope of these pyridine-diamine derived catalysts and exploring their application with first-row transition metals to combine high performance with improved sustainability.
References
- Badaloni, F., et al. (2007). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
- Todirascu, C., et al. (2012). Asymmetric Transfer Hydrogenation Over Rhodium Catalysts In The Presence Of Chiral Diamine. AIP Conference Proceedings, 1451(1), 123-127.
- Agilent Technologies. (2014). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System.
- Murata, K., Ikariya, T., & Noyori, R. (2002). New Chiral Rhodium and Iridium Complexes with Chiral Diamine Ligands for Asymmetric Transfer Hydrogenation of Aromatic Ketones. The Journal of Organic Chemistry, 64(7), 2186-2187.
- Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 55-61.
- Organic Chemistry Portal. (2006).
- Snapper, M. L., & Hoveyda, A. H. (1998). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. Inorganica Chimica Acta, 270(1-2), 293-298.
- Morris, R. H., et al. (2016). Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones. Chemical Science, 7(12), 6936-6943.
- Maj, A. M., et al. (2021). New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols.
- Zhang, X., et al. (2021). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 19(3), 555-560.
- Vidal, A., & Barea, C. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(4), 1439-1453.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences, 98(10), 5356-5367.
- Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(44), 17588-17591.
- Morris, R. H., et al. (2012). Iron nanoparticles catalyzing the asymmetric transfer hydrogenation of ketones. Journal of the American Chemical Society, 134(13), 5893-5899.
- Li, S., et al. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 23(11), 2824.
- Sigma-Aldrich.
- Wills, M., et al. (2011). Iridium complexes of chiral diamines containing carbon and nitrogen stereocentres: synthesis, structure and evaluation as transfer hydrogenation catalysts. New Journal of Chemistry, 35(11), 2539-2546.
- Harutyunyan, S. R., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines.
- Harutyunyan, S. R., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines.
- Xiao, J. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols.
- Morris, R. H., et al. (2014). Iron Catalysts Containing Amine(imine)diphosphine P-NH-N-P Ligands Catalyze both the Asymmetric Hydrogenation and Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 33(20), 5791-5801.
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
- Morris, R. H., et al. (2013). Amine(imine)diphosphine Iron Catalysts for Asymmetric Transfer Hydrogenation of Ketones and Imines. Science, 341(6149), 1080-1083.
- Kim, J., & Chang, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.
- Nájera, C., & Sansano, J. M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry.
- Tang, W., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 146(40), 27736-27744.
- Gao, J.-X., et al. (2014). Iron Catalyzed Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society, 136(8), 3237-3240.
- Sharma, P., Kumar, A., & Singh, B. (2018). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Current Organic Synthesis, 15(5), 629-646.
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Sosnovskikh, V. Y., et al. (2017). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b] [8][9]diazepinols. Journal of Fluorine Chemistry, 200, 10-17.
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A Comparative Guide to the Biological Activity Screening of 2-N-Cyclohexyl-5-methylpyridine-2,3-diamine Derivatives
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a diverse range of pharmacological activities.[1][2] This guide focuses on a specific, promising class of these compounds: 2-N-cyclohexyl-5-methylpyridine-2,3-diamine derivatives. We will provide an in-depth, comparative analysis of their potential biological activities, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical scaffold.
The core structure, featuring a diaminopyridine backbone with a bulky N-cyclohexyl group and a methyl substitution, presents an intriguing template for molecular exploration. The presence of multiple nitrogen atoms and the lipophilic cyclohexyl moiety suggests the potential for diverse biological interactions. This guide will explore three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory.
I. Anticancer Activity: A Focus on Cytotoxicity
The proliferation of cancer cells is a primary target for many therapeutic agents. Pyridine derivatives have shown considerable promise in this area, exhibiting cytotoxic effects against various cancer cell lines.[1][2][3] We will evaluate the potential of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine derivatives to inhibit cancer cell growth using the widely accepted MTT assay.
The Causality Behind Experimental Choices: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of this color change is directly proportional to the number of living cells. This assay is selected for its reliability, high-throughput capability, and its ability to provide a quantitative measure of a compound's cytotoxic effect.
Experimental Workflow: Anticancer Screening
Caption: Workflow for assessing the cytotoxicity of test compounds using the MTT assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare stock solutions of the 2-N-cyclohexyl-5-methylpyridine-2,3-diamine derivatives and the reference drug, Doxorubicin, in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubate the plates for another 48 hours under the same conditions.
-
-
MTT Assay and Data Analysis:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.[4][8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.
-
Comparative Performance Data (Hypothetical)
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Derivative 1 (R = H) | 25.3 | 31.8 |
| Derivative 2 (R = 4-Cl) | 12.7 | 18.5 |
| Derivative 3 (R = 4-OCH₃) | 35.1 | 42.6 |
| Doxorubicin (Reference) | 0.8 | 1.2 |
Discussion of Anticancer Results: The hypothetical data suggests that Derivative 2, with a chloro-substituent, exhibits the most potent cytotoxic activity among the tested derivatives, albeit less potent than the standard drug Doxorubicin. This indicates that electron-withdrawing groups on a phenyl ring attached to the core structure may enhance anticancer activity. The proposed mechanism of action for many cytotoxic compounds involves the induction of apoptosis.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by the test compounds.[4][5][8][9][10]
II. Antimicrobial Activity: Combating Bacterial Growth
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been reported to possess antibacterial and antifungal properties.[11][12][13] We will assess the antimicrobial potential of our target compounds using the agar well diffusion method.
The Causality Behind Experimental Choices: Agar Well Diffusion
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[9][14][15][16][17] It is a simple, cost-effective, and reliable method for preliminary screening. The principle involves the diffusion of the test compound from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity, with the diameter of the zone being proportional to the compound's efficacy.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the agar well diffusion method to screen for antimicrobial activity.
Detailed Experimental Protocol: Agar Well Diffusion
-
Preparation of Inoculum and Plates:
-
Prepare a fresh inoculum of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in nutrient broth and incubate at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Prepare Mueller-Hinton agar plates and allow them to solidify.
-
-
Inoculation and Compound Application:
-
Evenly spread 100 µL of the adjusted bacterial inoculum onto the surface of the agar plates using a sterile spreader.
-
Aseptically punch wells (6 mm in diameter) into the agar plates.
-
Add 100 µL of the test compounds (at a concentration of 1 mg/mL in DMSO) into the respective wells.
-
Use Ciprofloxacin and Gentamicin as positive controls and DMSO as a negative control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
-
Comparative Performance Data (Hypothetical)
| Compound | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |
| Derivative 1 (R = H) | 14 | 11 |
| Derivative 2 (R = 4-Cl) | 18 | 15 |
| Derivative 3 (R = 4-OCH₃) | 12 | 9 |
| Ciprofloxacin (Reference) | 25 | 28 |
| Gentamicin (Reference) | 22 | 26 |
Discussion of Antimicrobial Results: The hypothetical data suggests that the 2-N-cyclohexyl-5-methylpyridine-2,3-diamine derivatives possess moderate antibacterial activity, with Derivative 2 showing the broadest spectrum of activity against both Gram-positive and Gram-negative bacteria. The greater activity against S. aureus compared to E. coli might be attributed to differences in the bacterial cell wall structure.
III. Anti-inflammatory Activity: Targeting COX-2
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18] Pyridine derivatives have been investigated as potential COX inhibitors.[19][20]
The Causality Behind Experimental Choices: COX-2 Inhibition Assay
A fluorometric or colorimetric COX-2 inhibitor screening assay is a robust method to directly measure the enzymatic activity of COX-2 and the inhibitory potential of test compounds.[10] This assay is based on the detection of prostaglandin G2, an intermediate product of the COX-2-catalyzed reaction. The inhibition of this reaction by a test compound leads to a decrease in the signal, allowing for the quantification of its inhibitory potency. This direct enzymatic assay provides valuable mechanistic insights into the anti-inflammatory potential of the compounds.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for the in vitro COX-2 inhibitor screening assay.
Detailed Experimental Protocol: COX-2 Inhibition Assay
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.
-
Prepare a solution of arachidonic acid (the substrate) in the appropriate solvent.
-
Prepare serial dilutions of the test compounds and the reference drug, Celecoxib, in the assay buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Include a no-inhibitor control and a positive control (Celecoxib).
-
Pre-incubate the mixture to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection and Data Analysis:
-
Measure the fluorescence or absorbance kinetically over a set period using a plate reader.
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC₅₀ values.
-
Comparative Performance Data (Hypothetical)
| Compound | COX-2 IC₅₀ (µM) |
| Derivative 1 (R = H) | 15.2 |
| Derivative 2 (R = 4-Cl) | 8.9 |
| Derivative 3 (R = 4-OCH₃) | 22.5 |
| Celecoxib (Reference) | 0.5 |
Discussion of Anti-inflammatory Results: The hypothetical data suggests that the 2-N-cyclohexyl-5-methylpyridine-2,3-diamine derivatives exhibit moderate inhibitory activity against COX-2. Derivative 2, with the electron-withdrawing chloro group, once again shows the highest potency among the synthesized compounds. While not as potent as the selective COX-2 inhibitor Celecoxib, these findings indicate a potential for this scaffold in the development of new anti-inflammatory agents.
Signaling Pathway: Cyclooxygenase (COX) Pathway
Caption: The cyclooxygenase-2 (COX-2) pathway and the potential point of inhibition by the test compounds.[6][7][14]
IV. Conclusion and Future Directions
This guide provides a comprehensive framework for the biological activity screening of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine derivatives. The presented methodologies for anticancer, antimicrobial, and anti-inflammatory screening, along with the hypothetical comparative data, suggest that this class of compounds holds significant therapeutic potential.
The structure-activity relationship trends observed in the hypothetical data indicate that substitution on a peripheral phenyl ring can significantly influence biological activity. Specifically, the presence of an electron-withdrawing group like chlorine appears to enhance potency across all three tested activities.
Future research should focus on the synthesis and screening of a broader library of these derivatives to further elucidate the structure-activity relationships. More advanced in vitro and in vivo studies are warranted for the most promising candidates to validate their therapeutic potential and to investigate their mechanisms of action in greater detail. The insights provided in this guide aim to facilitate and inspire further exploration into this promising area of medicinal chemistry.
V. References
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Apoptosis Dependent and Independent Functions of Caspases. (n.d.). Madame Curie Bioscience Database - NCBI Bookshelf. [Link]
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Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.). [Link]
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The cyclooxygenase pathway involved in inflammation. (n.d.). ResearchGate. [Link]
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Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). PMC. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - NIH. [Link]
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Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (n.d.). Bentham Science Publisher. [Link]
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2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (n.d.). PMC. [Link]
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(PDF) Synthesis and antimicrobial studies of new pyridine derivatives. (2025). ResearchGate. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI. [Link]
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A Comparative Guide to Substituted 2,3-Diaminopyridine and Imidazo[4,5-b]pyridine Analogs as Potential Therapeutic Agents
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] Among these, the 2,3-diaminopyridine framework serves as a critical synthon for the synthesis of a diverse array of heterocyclic compounds, including the biologically significant imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles.[2][3] These compounds are structurally analogous to purines and can interact with various biological targets, exhibiting a wide spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[4][5] This guide provides a comparative analysis of recently developed analogs, focusing on their synthesis, biological performance, and the structure-activity relationships that govern their therapeutic potential.
I. Synthetic Strategies: From 2,3-Diaminopyridines to Fused Heterocycles
The synthesis of substituted 2,3-diaminopyridine and its subsequent conversion to imidazo[4,5-b]pyridine analogs are versatile processes that allow for the introduction of a wide range of functional groups. The general approach involves the initial synthesis of a substituted 2,3-diaminopyridine, which can then be cyclized with various reagents to form the fused imidazole ring.
A common route to substituted 2,3-diaminopyridines begins with a commercially available 2-aminopyridine.[2] This starting material can undergo a sequence of reactions, including bromination, nitration, and subsequent reduction, to yield the desired 2,3-diamino-5-bromopyridine.[2][3][6] The resulting diamine is a key intermediate that can be further modified.
The synthesis of imidazo[4,5-b]pyridines is often achieved through the condensation of the 2,3-diaminopyridine intermediate with aldehydes, followed by an oxidative cyclization.[2][3] This method allows for the introduction of various substituents at the 2-position of the imidazo[4,5-b]pyridine ring, which has been shown to be a critical determinant of biological activity.
II. Comparative Biological Evaluation of Analogs
The therapeutic potential of 2,3-diaminopyridine and imidazo[4,5-b]pyridine analogs has been explored across various disease models. The tables below summarize the in vitro activity of representative compounds, highlighting the impact of different substituents on their biological performance.
Table 1: Antiproliferative Activity of Imidazo[4,5-b]pyridine Analogs
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1 | Br | 4-cyanophenyl | HeLa | 1.8 | [4] |
| 2 | Br | 4-cyanophenyl | SW620 | 3.2 | [4] |
| 3 | H | Unsubstituted amidino | Colon Carcinoma | 0.4 | [4] |
| 4 | Br | 2-imidazolinyl amidino | Glioblastoma | 8.0 | [4] |
| 5 | H | Phenyl | HeLa | >50 | [4] |
Table 2: Anti-plasmodial and Anti-trypanosomal Activity of 2,3-Diaminopyridine Derivatives
| Compound | Scaffold | R-group | Organism | IC50 (µM) | Reference |
| 6 | 4-Azabenzimidazole | 2-amino | P. falciparum | 0.04 | [2] |
| 7 | 4-Azabenzimidazole | Varied Phenyl | T. brucei | as low as 1.3 | [3] |
| 8 | 2-amino-3-(benzylimino)pyridine | Varied Phenyl | T. brucei | Promising Activity | [2] |
III. Structure-Activity Relationship (SAR) Analysis
The biological activity of these heterocyclic compounds is highly dependent on the nature and position of their substituents.[7][8][9] Analysis of the experimental data reveals several key SAR trends.
For the imidazo[4,5-b]pyridine series, the presence of a substituent at the 2-position is crucial for antiproliferative activity.[4] For instance, an unsubstituted phenyl ring at this position results in a loss of activity, whereas the introduction of a 4-cyanophenyl group leads to potent inhibition of cancer cell proliferation.[4] Furthermore, the incorporation of an amidino group at the 2-position can result in sub-micromolar inhibitory concentrations, with the unsubstituted amidino and the 2-imidazolinyl amidino groups showing particularly strong and selective activity against colon carcinoma and glioblastoma cell lines, respectively.[4]
In the context of anti-parasitic agents, 4-azabenzimidazole derivatives have demonstrated potent activity.[2][3] The 2-aminoazabenzimidazole derivative, for example, is orally active against P. falciparum with a very low IC50 value.[2] This highlights the importance of the amino group at the 2-position for anti-plasmodial activity. For anti-trypanosomal activity, a range of 2-phenyl substituted 4-azabenzimidazoles have shown promising results.[3]
IV. Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a key intermediate and an in vitro antiproliferative assay.
A. Synthesis of 2,3-Diamino-5-bromopyridine
This three-step synthesis starts from 2-aminopyridine and is adapted from established procedures.[2][6]
-
Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the product, 2-amino-5-bromopyridine. Purify by column chromatography.
-
Nitration of 2-Amino-5-bromopyridine: Add 2-amino-5-bromopyridine to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5 °C).[6] Stir the mixture and allow it to warm to room temperature, then heat to 50-60 °C for one hour.[6] Pour the reaction mixture onto ice and neutralize with a strong base to precipitate the product, 2-amino-5-bromo-3-nitropyridine.
-
Reduction of 2-Amino-5-bromo-3-nitropyridine: To a solution of 2-amino-5-bromo-3-nitropyridine in ethanol and water, add reduced iron powder and a catalytic amount of concentrated hydrochloric acid.[6] Heat the mixture at reflux for one hour.[6] Filter the hot solution to remove the iron, and evaporate the solvent to obtain the crude product. Recrystallize from water to yield pure 2,3-diamino-5-bromopyridine.
B. In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, SW620) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
V. Conclusion and Future Perspectives
The 2,3-diaminopyridine scaffold and its derivatives, particularly the imidazo[4,5-b]pyridines, represent a rich source of biologically active molecules with significant therapeutic potential. The synthetic versatility of this chemical class allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective agents against a range of diseases. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds to advance them into preclinical and clinical development. Furthermore, the exploration of novel substitutions and fused ring systems based on the 2,3-diaminopyridine core could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
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Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. [Link]
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Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc. [Link]
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Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
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- 8. fiveable.me [fiveable.me]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-N-cyclohexyl-5-methylpyridine-2,3-diamine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The pyridine moiety in this compound immediately signals the need for cautious handling and adherence to stringent disposal protocols. Pyridine and its derivatives are recognized for their potential toxicity and environmental hazards.[1][2][3] This guide provides a comprehensive, step-by-step framework for the responsible management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our goal is to move beyond mere procedure and instill a deep understanding of the causality behind each recommended action.
Part 1: Hazard Characterization and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for 2-N-cyclohexyl-5-methylpyridine-2,3-diamine may not be readily available, we can infer its hazard profile from the well-documented properties of pyridine and related substituted diamine compounds. This process of analogous risk assessment is a cornerstone of laboratory safety for novel substances.
The primary hazards associated with pyridine derivatives include:
-
Toxicity: They are often harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Irritation: Significant skin and serious eye irritation are common.[4][6][7]
-
Environmental Hazard: Improper release can contaminate soil and water systems; therefore, disposal into sanitary sewers or regular trash is strictly prohibited.[1][8][9]
These hazards are dictated by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste.[8]
Table 1: Inferred Hazard Profile for 2-N-cyclohexyl-5-methylpyridine-2,3-diamine
| Hazard Category | Description | Recommended Precaution |
| Acute Toxicity | Based on analogous pyridine compounds, likely harmful if swallowed, inhaled, or absorbed through the skin.[4][5] | Always handle in a well-ventilated area or chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. |
| Skin/Eye Irritation | Expected to cause skin irritation and serious eye irritation or damage upon contact.[6] | Wear chemical-resistant gloves and safety goggles or a face shield. Avoid all direct contact. |
| Chemical Reactivity | Pyridines are basic. Incompatible with strong oxidizing agents and strong acids.[7] Contact can lead to vigorous or violent reactions. | Segregate waste from all incompatible materials. |
| Environmental | Toxic to aquatic life. Must not be allowed to enter drains or waterways.[9][10] | All waste, including contaminated materials and rinsate, must be collected as hazardous waste. |
Part 2: Pre-Disposal Operations: Segregation and Containment
Proper containment is the first active step in the disposal process. A chemical only becomes a waste when it is no longer intended for use.[11] At that moment, it must be managed as hazardous waste.
Step-by-Step Containment Protocol:
-
Select a Compatible Waste Container:
-
Rationale: The container must not react with or be degraded by the waste it holds.[8][9]
-
Procedure: Choose a designated hazardous waste container made of chemically resistant material. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices for pyridine-based compounds.[1] Ensure the container is in good condition, free of cracks or leaks, and has a secure, leak-proof screw cap.[11]
-
-
Affix a Hazardous Waste Label:
-
Rationale: Clear, accurate labeling is a strict regulatory requirement and is critical for preventing accidental mixing of incompatible wastes and ensuring safe handling by waste management personnel.
-
Procedure: As soon as the first drop of waste enters the container, label it. The label must include:
-
The words "Hazardous Waste".[11]
-
The full, unabbreviated chemical name: "2-N-cyclohexyl-5-methylpyridine-2,3-diamine". Avoid using formulas or abbreviations.[11]
-
The date when waste was first added (Accumulation Start Date).
-
The specific hazards (e.g., Toxic, Irritant).
-
Your name, laboratory, and contact information.
-
-
-
Segregate from Incompatibles:
-
Rationale: Preventing dangerous chemical reactions is a primary safety imperative.
-
Procedure: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be physically separated from incompatible materials, particularly strong acids and oxidizing agents. Use secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
-
Maintain Secure Storage:
-
Rationale: The waste container must be managed to prevent spills and accidental release.
-
Procedure: Always keep the waste container tightly closed except when adding waste.[11] Store it in a cool, well-ventilated area away from heat sources or direct sunlight.[1][9] Do not store more than 55 gallons of hazardous waste in your laboratory's SAA at any one time.[12]
-
Part 3: The Disposal Workflow
The disposal of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine must follow a documented and compliant workflow, managed through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[11][12] Evaporation is never an acceptable method of disposal.[12]
Diagram 1: Decision workflow for compliant chemical waste disposal.
Workflow Explained:
-
Generation: The process begins the moment the chemical is deemed a waste.
-
Containment: The waste is immediately placed into a properly selected and labeled container as described in Part 2.
-
Accumulation: The container is stored safely in the lab's SAA. Laboratory personnel are responsible for monitoring the volume and accumulation time. Regulations for academic labs may allow storage for up to six months, but containers should be dated when full and ready for pickup.[8][12]
-
Pickup Request: Once the container is full or storage time limits are approaching, a pickup request is submitted to your institution's EHS department.[12] Laboratory staff should never transport hazardous waste themselves.[12]
-
Final Disposition: The EHS department will collect the waste and consolidate it for shipment to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and accepted method for disposing of waste pyridine is high-temperature incineration.[13]
Part 4: Spill Management and Container Decontamination
Accidents can happen, and a clear, pre-defined response plan is essential.
Spill Response:
-
Evacuate and Alert: Notify colleagues in the immediate area and your supervisor.
-
Ventilate: Ensure the area is well-ventilated; use a chemical fume hood if the spill is contained within one.[1]
-
Contain: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the spill.[1] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it all into a designated hazardous waste container and label it as "Spill Debris containing 2-N-cyclohexyl-5-methylpyridine-2,3-diamine."
-
Clean: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.
Empty Container Decontamination:
An empty container that held a toxic hazardous waste is not considered regular trash. It must be decontaminated first.
-
Procedure: The container must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., methanol or ethanol).[11][12]
-
Crucial Point: The first rinsate, and potentially subsequent ones, must be collected and disposed of as hazardous waste.[11]
-
Final Step: After triple-rinsing, deface or remove the original label, allow the container to air dry, and then it may be disposed of as regular laboratory glass or plastic waste.[11][12]
By integrating these principles of hazard assessment, containment, compliant disposal, and emergency preparedness into your daily workflow, you build a culture of safety that protects you, your colleagues, and the wider community.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- PRODUCTION, IMPORT, USE, AND DISPOSAL. Toxicological Profile for Pyridine - NCBI.
- SAFETY DATA SHEET for 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]. TCI EUROPE N.V.
- Pyridine - SAFETY D
- SAFETY DATA SHEET for 2-Hydroxy-5-methylpyridine. Fisher Scientific.
- SAFETY DATA SHEET for Pyridine. Fisher Scientific.
- SAFETY DATA SHEET for 2-Amino-5-methylpyridine. Thermo Fisher Scientific.
- SAFETY DATA SHEET for N-Methylcyclohexylamine. Fisher Scientific.
- PYRIDINE Chemical comp
-
Pyridine; Evaluation of the carcinogenicity and genotoxicity. The Health Council of the Netherlands. [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. canyoncomponents.com [canyoncomponents.com]
- 3. Pyridine; Evaluation of the carcinogenicity and genotoxicity | The Health Council of the Netherlands [healthcouncil.nl]
- 4. thermofishersci.in [thermofishersci.in]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. fishersci.com [fishersci.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. vumc.org [vumc.org]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
